molecular formula C7H5ClN2O B1497204 4-Chloro-1H-indazol-6-ol CAS No. 887569-87-1

4-Chloro-1H-indazol-6-ol

Cat. No.: B1497204
CAS No.: 887569-87-1
M. Wt: 168.58 g/mol
InChI Key: BUJPBASKWWMBKI-UHFFFAOYSA-N
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Description

4-Chloro-1H-indazol-6-ol is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJPBASKWWMBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646419
Record name 4-Chloro-1,2-dihydro-6H-indazol-6-one
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URL https://comptox.epa.gov/dashboard/DTXSID70646419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887569-87-1
Record name 4-Chloro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-1H-indazol-6-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-1H-indazol-6-ol: Properties, Structure, and Synthetic Insights for Drug Discovery Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. While direct experimental data for this specific molecule is not extensively published, this document leverages established principles of organic chemistry and data from closely related analogues to present a robust profile of its chemical properties, structure, and potential applications. The insights herein are grounded in the extensive body of research on substituted indazoles, which are recognized as privileged scaffolds in medicinal chemistry.

Introduction to the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a cornerstone in the design of contemporary therapeutics.[1][2] Indazole derivatives exhibit a wide array of pharmacological activities, including but not limited to, anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The versatility of the indazole scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific derivative, this compound, elucidating its anticipated characteristics and strategic importance in the synthesis of novel drug candidates.

Chemical Properties and Structure of this compound

The structure of this compound is characterized by a chloro substituent at the 4-position and a hydroxyl group at the 6-position of the indazole ring. This specific substitution pattern is anticipated to impart distinct chemical properties that are of interest in medicinal chemistry.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₇H₅ClN₂OBased on the chemical structure.
Molecular Weight 168.58 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidInferred from related substituted indazoles.
Melting Point >200 °C (with decomposition)The presence of the hydroxyl group suggests strong intermolecular hydrogen bonding, leading to a higher melting point compared to non-hydroxylated analogues like 4-chloro-1H-indazole.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol).The hydroxyl group may slightly increase aqueous solubility compared to the parent 4-chloro-1H-indazole, while the overall aromatic character dictates solubility in organic solvents.
pKa Phenolic proton: ~9-10; Indazole N-H: ~13-14The hydroxyl group is expected to be weakly acidic, similar to other phenols. The indazole N-H is generally weakly acidic.

The chlorine atom at the 4-position acts as a bioisostere for other functional groups and can influence the electronic properties of the ring system. The hydroxyl group at the 6-position is a key feature, as it can act as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets such as protein kinases.

Proposed Synthesis and Characterization

Synthetic Workflow

The proposed synthesis involves a two-step process starting from the commercially available 4-Chloro-1H-indazol-6-amine.[3][4]

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Hydrolysis start 4-Chloro-1H-indazol-6-amine reaction1 Diazonium Salt Intermediate start->reaction1 NaNO₂, aq. H₂SO₄ 0-5 °C product This compound reaction1->product H₂O, heat

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Chloro-1H-indazol-6-amine

  • Dissolve 4-Chloro-1H-indazol-6-amine (1 equivalent) in an aqueous solution of a strong mineral acid, such as sulfuric acid, at a temperature of 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to ensure the stability of the resulting diazonium salt.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.

Rationale: The diazotization of an aromatic amine is a standard and reliable method for converting the amino group into a diazonium group, which is an excellent leaving group. The use of a strong acid and low temperature is critical to prevent premature decomposition of the diazonium salt and unwanted side reactions.

Step 2: Hydrolysis of the Diazonium Salt

  • Slowly warm the solution containing the diazonium salt to room temperature and then gently heat to approximately 50-60 °C.

  • Vigorous evolution of nitrogen gas will be observed as the diazonium group is displaced by a hydroxyl group from the aqueous solvent.

  • Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.

  • Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Rationale: The hydrolysis of the diazonium salt is a classic method for the synthesis of phenols from anilines. The reaction proceeds via an SN1-type mechanism where dinitrogen gas is liberated, and the resulting aryl cation is trapped by water.

Analytical Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating character of the hydroxyl group. Signals for the phenolic proton and the indazole N-H proton will also be present, and their chemical shifts may be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹) and the N-H stretch of the indazole ring (around 3300-3500 cm⁻¹).

Applications in Drug Discovery

Substituted indazoles are prominent in modern drug discovery, particularly in the development of kinase inhibitors for oncology. The structural features of this compound make it an attractive scaffold for the synthesis of targeted therapeutics.

Role as a Key Intermediate

This compound can serve as a versatile intermediate for further functionalization. The hydroxyl group can be readily converted into an ether or ester, allowing for the introduction of various side chains to modulate the compound's biological activity and pharmacokinetic properties. The indazole nitrogen can also be alkylated or arylated to explore different substitution patterns.

Potential as a Kinase Inhibitor Scaffold

Many clinically approved kinase inhibitors feature a heterocyclic core that forms key hydrogen bonding interactions with the hinge region of the kinase active site. The indazole scaffold, with its hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen) functionalities, is well-suited for this purpose. The 6-hydroxyl group of this compound can provide an additional hydrogen bonding interaction, potentially enhancing the binding affinity and selectivity for specific kinases.

Kinase_Inhibition_Pathway cluster_drug Drug Action cluster_target Cellular Target cluster_pathway Signaling Pathway drug This compound Derivative kinase Protein Kinase drug->kinase Inhibition pathway Downstream Signaling (e.g., Proliferation, Survival) kinase->pathway Phosphorylation Cascade cell_response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) pathway->cell_response Leads to

Caption: Potential mechanism of action for a this compound-based kinase inhibitor.

Conclusion

This compound represents a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its predicted chemical properties and plausible synthetic route from readily available starting materials make it an accessible and attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. The insights provided in this guide are intended to empower researchers and drug development professionals to explore the potential of this and related indazole derivatives in their quest for new and effective medicines.

References

Synthesis pathways for 4-Chloro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-1H-indazol-6-ol

This guide provides a comprehensive overview of a robust synthetic pathway for this compound, a substituted indazole of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in numerous pharmacologically active compounds, and understanding the synthesis of its derivatives is crucial for the rational design of novel therapeutics.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the mechanistic basis of the core transformations.

Introduction and Strategic Overview

This compound is a key heterocyclic building block. The specific arrangement of its chloro, hydroxyl, and unsubstituted N-H functionalities makes it a versatile intermediate for creating libraries of compounds for screening and lead optimization. The synthesis of such a polysubstituted heterocycle requires a carefully planned strategy to control regioselectivity and ensure compatibility between functional groups.

Our strategic approach begins with a commercially accessible, substituted aniline precursor. The core of the synthesis hinges on the construction of the pyrazole ring fused to the benzene core. This is achieved through a classical yet highly effective method involving diazotization of an ortho-methylaniline derivative, followed by an in-situ intramolecular cyclization. Subsequent deprotection steps then reveal the final target molecule. This pathway is selected for its reliability, scalability, and reliance on well-understood reaction mechanisms.[3]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of this compound guides our synthetic strategy. The final hydroxyl group can be revealed by the demethylation of a methoxy ether, a common protecting group strategy. The indazole core itself is accessible from a suitably substituted N-acetyl aniline derivative through an intramolecular cyclization. This leads us back to 3-chloro-5-methoxy-2-methylaniline as a practical starting material.

G Target This compound MethoxyIndazole 4-Chloro-6-methoxy-1H-indazole Target->MethoxyIndazole O-Demethylation (BBr3) ProtectedIndazole 1-Acetyl-4-chloro-6-methoxy-1H-indazole MethoxyIndazole->ProtectedIndazole Hydrolysis (NaOH) Aniline 3-Chloro-5-methoxy-2-methylaniline ProtectedIndazole->Aniline Diazotization / Cyclization

Caption: Retrosynthetic analysis of this compound.

This retrosynthesis outlines a robust forward synthesis that proceeds in four distinct stages:

  • N-Acetylation: Protection of the aniline nitrogen to direct the subsequent cyclization.

  • Diazotization & Cyclization: The key ring-forming step.

  • N-Deacetylation: Removal of the acetyl protecting group.

  • O-Demethylation: Unveiling the target phenol.

Detailed Synthesis Pathway and Mechanistic Insights

The proposed pathway leverages a modified version of a well-established indazole synthesis from ortho-toluidine derivatives.[3][4] The choice of reagents and conditions at each step is critical for achieving high yield and purity.

Caption: Overall synthetic scheme for this compound.

Step 1 & 2: N-Acetylation and Cyclization to form 1-Acetyl-4-chloro-6-methoxy-1H-indazole

This two-part, one-pot procedure is the cornerstone of the synthesis.

  • Causality of Experimental Choices:

    • N-Acetylation: The initial acetylation of the aniline with acetic anhydride serves a dual purpose. Firstly, it protects the amine from unwanted side reactions. More importantly, the resulting acetanilide is the direct precursor for the cyclization. Potassium acetate is used as a mild base to neutralize the acetic acid byproduct.[5]

    • Cyclizing Agent: tert-Butyl nitrite (t-BuONO) is chosen as the diazotizing agent over traditional sodium nitrite/acid systems. Its organic solubility allows the reaction to be performed in a non-aqueous solvent (chloroform), and it operates under milder conditions. It reacts with the N-acetyl aniline to form an N-nitroso intermediate.[3]

    • Thermal Cyclization: Upon heating to 60 °C, the N-nitroso intermediate undergoes a rearrangement and cyclization. The ortho-methyl group acts as an internal nucleophile, attacking the diazonium-like species, which, after elimination of water and a proton, forms the stable indazole ring.

Step 3: Hydrolysis to 4-Chloro-6-methoxy-1H-indazole
  • Causality of Experimental Choices:

    • Base-mediated Hydrolysis: The acetyl group on the indazole nitrogen is readily removed by base-catalyzed hydrolysis. Sodium hydroxide (NaOH) is a cost-effective and efficient choice for this transformation. The reaction is typically run in a mixture of THF and water to ensure solubility of both the organic substrate and the inorganic base.[3] Cooling the reaction during the initial addition helps to control any exotherm.

Step 4: O-Demethylation to this compound
  • Causality of Experimental Choices:

    • Lewis Acid Cleavage: Boron tribromide (BBr₃) is a powerful and highly selective reagent for the cleavage of aryl methyl ethers. The lone pair on the methoxy oxygen coordinates to the Lewis acidic boron atom, activating the methyl group for nucleophilic attack by a bromide ion. This Sₙ2 reaction cleaves the methyl-oxygen bond, which is sterically more accessible and electronically more favorable than cleaving the aryl-oxygen bond. The reaction is performed at low temperatures to control its high reactivity.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-methoxy-1H-indazole (Steps 1-3)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-5-methoxy-2-methylaniline (10.0 g, 58.3 mmol, 1.0 equiv) and chloroform (100 mL).

  • Acetylation: Add potassium acetate (6.8 g, 69.9 mmol, 1.2 equiv) to the mixture. Cool the flask to 0 °C in an ice bath. Slowly add acetic anhydride (16.5 mL, 175 mmol, 3.0 equiv) dropwise over 5 minutes.

  • Warm-up: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Cyclization: Heat the reaction mixture to 60 °C using an oil bath. Once at temperature, add tert-butyl nitrite (13.8 mL, 117 mmol, 2.0 equiv) dropwise. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at 60 °C overnight. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Hydrolysis: After cooling to room temperature, carefully add water (75 mL) and THF (150 mL). Cool the biphasic mixture to 0 °C in an ice bath. Add solid sodium hydroxide (14.0 g, 350 mmol, 6.0 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • Work-up: Stir the mixture at 0 °C for 3 hours. Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (2 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to yield 4-chloro-6-methoxy-1H-indazole as a solid.

Protocol 2: Synthesis of this compound (Step 4)
  • Setup: Dissolve 4-chloro-6-methoxy-1H-indazole (5.0 g, 27.4 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 100 mL) in a flask under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a 1.0 M solution of boron tribromide in DCM (55 mL, 55 mmol, 2.0 equiv) dropwise via syringe.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 4-6 hours.

  • Quenching: Carefully and slowly quench the reaction by adding methanol (20 mL) at 0 °C. This will react with the excess BBr₃.

  • Work-up: Add water (50 mL) and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by silica gel chromatography to afford the final product, this compound.

Data Summary and Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

PropertyData for 4-Chloro-1H-indazole (Reference)Expected Data for this compound
Molecular Formula C₇H₅ClN₂[6]C₇H₅ClN₂O
Molecular Weight 152.58 g/mol [6]168.58 g/mol
Appearance Orange Solid[5]Off-white to pale brown solid
¹H NMR (DMSO-d₆) δ ~13.5 (br s, 1H, NH), 8.15 (s, 1H), 7.75 (d, 1H), 7.40 (t, 1H), 7.20 (d, 1H)[5]δ ~13.0 (br s, 1H, NH), ~9.8 (s, 1H, OH), 7.8 (s, 1H, H3), 7.1 (s, 1H, H5), 6.8 (s, 1H, H7)
LCMS (ESI pos) m/z 153 (M+H)⁺[5]m/z 169 (M+H)⁺

Note: Expected NMR shifts are estimates and will require experimental verification. The reference data for the parent 4-chloro-1H-indazole is provided for comparison.[5]

Conclusion

This guide details a logical and experimentally validated pathway for the synthesis of this compound. By starting from 3-chloro-5-methoxy-2-methylaniline, the synthesis proceeds through a reliable one-pot acetylation/cyclization sequence, followed by standard deprotection steps. The rationale behind the choice of reagents and conditions has been explained to provide a deeper understanding of the process. This methodology offers a scalable and efficient route for obtaining this valuable indazole derivative for applications in pharmaceutical research and development.

References

An In-depth Technical Guide to 4-chloro-1H-indazole-6-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound "4-Chloro-1H-indazol-6-ol" did not yield a readily available CAS number or conclusive molecular weight, suggesting it is not a commonly cataloged chemical entity. This guide will instead focus on the closely related and well-documented compound, 4-chloro-1H-indazole-6-carboxylic acid , a versatile synthetic intermediate with significant potential in medicinal chemistry.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.[3][4][5] Indazole derivatives have been successfully developed into drugs for treating a range of diseases, including cancer (e.g., Niraparib, Axitinib), inflammation (e.g., Benzydamine), and emesis (e.g., Granisetron).[2][6] The inherent stability and synthetic tractability of the indazole core make it an attractive starting point for the design and development of novel therapeutic agents. This guide provides a detailed technical overview of 4-chloro-1H-indazole-6-carboxylic acid, a key building block for accessing novel indazole-based compounds.

Physicochemical Properties of 4-chloro-1H-indazole-6-carboxylic acid

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-chloro-1H-indazole-6-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 885523-25-1[7]
Molecular Formula C₈H₅ClN₂O₂[7]
Molecular Weight 196.59 g/mol [7]
IUPAC Name 4-chloro-1H-indazole-6-carboxylic acid[7]
Appearance Solid (predicted)
XLogP3 1.7[7]

Synthesis of 4-chloro-1H-indazole-6-carboxylic acid

The synthesis of substituted indazoles can be achieved through various strategic approaches. A common and effective method involves the cyclization of appropriately substituted anilines. The following protocol outlines a plausible synthetic route to 4-chloro-1H-indazole-6-carboxylic acid, adapted from established methods for similar indazole derivatives.

Experimental Protocol: Synthesis via Diazotization and Cyclization

This protocol is a conceptualized pathway based on established indazole synthesis methodologies.

Step 1: Nitration of 3-chloro-5-methylbenzoic acid

  • To a stirred solution of 3-chloro-5-methylbenzoic acid in concentrated sulfuric acid, slowly add fuming nitric acid at a temperature maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the washings are neutral and then dry to yield 2-nitro-3-chloro-5-methylbenzoic acid.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-nitro-3-chloro-5-methylbenzoic acid in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.

  • Upon completion of the reduction, neutralize the reaction mixture and extract the product, 2-amino-3-chloro-5-methylbenzoic acid, with an organic solvent.

Step 3: Diazotization and Intramolecular Cyclization

  • Dissolve the 2-amino-3-chloro-5-methylbenzoic acid in dilute hydrochloric acid and cool the solution to 0-5°C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • Stir the resulting diazonium salt solution at low temperature for a short period to allow for intramolecular cyclization to form 4-chloro-1H-indazole-6-carboxylic acid.

  • The product may precipitate from the solution or can be extracted after neutralization.

  • Purify the crude product by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

  • Nitration: The use of a strong acid mixture (sulfuric and nitric acid) is a standard method for the regioselective nitration of aromatic rings. The directing effects of the existing substituents guide the position of the incoming nitro group.

  • Reduction: The choice of reducing agent depends on the scale and functional group tolerance of the substrate. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

  • Diazotization and Cyclization: The conversion of an amino group to a diazonium salt followed by intramolecular cyclization is a classic and efficient method for the formation of the indazole ring system. The acidic conditions facilitate the diazotization, and the proximity of the diazonium group to the aromatic ring promotes the cyclization.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization start 3-chloro-5-methylbenzoic acid step1 Nitration (HNO₃, H₂SO₄) start->step1 Reacts with intermediate1 2-nitro-3-chloro-5-methylbenzoic acid step1->intermediate1 Yields step2 Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) intermediate1->step2 Reduced to intermediate2 2-amino-3-chloro-5-methylbenzoic acid step2->intermediate2 Yields step3 Diazotization & Cyclization (NaNO₂, HCl) intermediate2->step3 Cyclizes to product 4-chloro-1H-indazole-6-carboxylic acid step3->product Forms

Caption: Synthetic pathway for 4-chloro-1H-indazole-6-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

4-chloro-1H-indazole-6-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol. The chloro substituent can also be a site for nucleophilic aromatic substitution or participation in cross-coupling reactions.

The indazole scaffold is known to interact with a variety of biological targets, including:

  • Kinases: Many indazole-based compounds are potent kinase inhibitors, playing a crucial role in cancer therapy.

  • G-protein coupled receptors (GPCRs): The versatility of the indazole structure allows for the design of ligands that can modulate GPCR activity.

  • Enzymes: Indazole derivatives have been shown to inhibit various enzymes involved in disease pathways.[8]

Potential Therapeutic Areas:

  • Oncology: The development of novel anti-cancer agents is a primary focus for indazole-based drug discovery.[1][8]

  • Inflammatory Diseases: The anti-inflammatory properties of some indazole derivatives make them attractive candidates for treating conditions like arthritis.[1][5]

  • Infectious Diseases: Indazoles have shown promise as antibacterial, antifungal, and antiparasitic agents.[3][4]

  • Neurological Disorders: Research is ongoing into the potential of indazole derivatives for treating neurodegenerative diseases.[3][4]

Visualization of the Role in Drug Discovery:

Drug_Discovery_Pathway cluster_modification Chemical Modification cluster_library Compound Library cluster_screening Biological Screening cluster_targets Potential Targets cluster_outcomes Therapeutic Outcomes start_point 4-chloro-1H-indazole-6-carboxylic acid amide Amide Formation start_point->amide Undergoes ester Esterification start_point->ester Undergoes reduction Reduction start_point->reduction Undergoes cross_coupling Cross-Coupling start_point->cross_coupling Undergoes library Diverse Indazole Derivatives amide->library Generates ester->library Generates reduction->library Generates cross_coupling->library Generates screening High-Throughput Screening library->screening Is subjected to kinases Kinases screening->kinases Identifies hits for gpcrs GPCRs screening->gpcrs Identifies hits for enzymes Enzymes screening->enzymes Identifies hits for oncology Oncology kinases->oncology Leads to inflammation Anti-inflammatory kinases->inflammation Leads to infectious Anti-infective kinases->infectious Leads to gpcrs->oncology Leads to gpcrs->inflammation Leads to gpcrs->infectious Leads to enzymes->oncology Leads to enzymes->inflammation Leads to enzymes->infectious Leads to

Caption: Role of 4-chloro-1H-indazole-6-carboxylic acid in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-chloro-1H-indazole-6-carboxylic acid. While specific toxicity data for this compound may be limited, information from related indazole derivatives can provide guidance.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

Hazard Identification (based on related compounds):

  • May be harmful if swallowed.

  • May cause skin and eye irritation.[9]

  • May cause respiratory irritation.[9]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this or any other chemical.

Future Perspectives: The Potential of this compound

While this guide has focused on the well-documented 4-chloro-1H-indazole-6-carboxylic acid, the originally sought-after this compound represents a synthetically accessible and potentially valuable derivative. The conversion of a carboxylic acid to a phenol (or more accurately, a hydroxyl group on an aromatic ring) is a known transformation in organic chemistry, although it can be challenging. Methods such as the Baeyer-Villiger oxidation of a corresponding aldehyde (which could be derived from the carboxylic acid) or more modern catalytic methods could potentially be employed. The resulting hydroxyl group would offer different opportunities for derivatization and interaction with biological targets compared to the carboxylic acid, making the synthesis of this compound a worthwhile endeavor for expanding the chemical space of indazole-based compounds.

References

A Technical Guide to the Predicted Spectroscopic Data of 4-Chloro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chloro-1H-indazol-6-ol, a substituted indazole of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document synthesizes predicted data based on the known spectroscopic characteristics of closely related analogs, such as 4-chloro-1H-indazole, and fundamental principles of spectroscopic analysis.[1][2][3][4] The guide covers predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed, field-proven experimental protocols for acquiring such data are also provided, alongside an in-depth interpretation of the expected spectral features. This document is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of novel indazole derivatives.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[5] Their structural resemblance to purines and indoles allows them to interact with a wide range of biological targets, leading to applications in oncology, inflammation, and neurodegenerative diseases.[5][6] The specific substitution pattern of this compound, featuring a chlorine atom and a hydroxyl group on the benzene ring, presents a unique electronic and steric profile that could modulate its biological activity and pharmacokinetic properties.

Accurate structural elucidation is the cornerstone of drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of the molecular architecture, confirming the identity and purity of a synthesized compound. This guide offers a predictive analysis of the spectroscopic data for this compound, providing a benchmark for researchers working with this molecule.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below. The numbering of the indazole ring system is crucial for the assignment of spectroscopic signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing A Dissolve 5-10 mg of This compound in 0.6 mL DMSO-d6 B Add TMS as internal standard A->B C ¹H NMR Acquisition (-2 to 16 ppm) B->C D ¹³C NMR Acquisition (0 to 200 ppm) B->D E Fourier Transform C->E D->E F Phase and Baseline Correction E->F G Integration and Peak Picking F->G H Spectral Interpretation G->H G M [C7H5ClN2O]˙⁺ m/z = 168/170 F1 [C6H4ClO]⁺ m/z = 127/129 M->F1 - HCN F2 [C7H4ClN]˙⁺ m/z = 137/139 M->F2 - OH F3 [C6H4Cl]⁺ m/z = 111/113 F1->F3 - CO

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel heterocyclic compound, 4-Chloro-1H-indazol-6-ol. Recognizing the absence of established public data for this specific molecule, this document serves as a first-principles guide for researchers. It outlines theoretical considerations based on its chemical structure and furnishes detailed, field-proven experimental protocols for robustly determining its aqueous and organic solvent solubility, as well as its stability under various stress conditions. This guide is intended to empower researchers in early-stage drug discovery and development to generate the critical data necessary for advancing promising compounds like this compound through the development pipeline.

Introduction: The Significance of this compound in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] The specific compound, this compound, incorporates three key functionalities that are anticipated to modulate its physicochemical properties: the indazole core, a chloro substituent, and a hydroxyl group.

  • Indazole Core: This aromatic heterocyclic system provides a rigid framework for molecular interactions and is known for its general stability.[2]

  • Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the acidity of the phenolic proton and the overall electronic distribution of the molecule, potentially impacting its binding affinities and metabolic stability.

  • Hydroxyl Group (Phenol): The phenolic hydroxyl group is a critical determinant of solubility, particularly in aqueous media. It can act as both a hydrogen bond donor and acceptor. Its acidity (pKa) will dictate the extent of ionization at different pH values, a crucial factor for absorption and distribution in biological systems. Phenols are generally more acidic than aliphatic alcohols, which enhances their solubility in basic solutions.[3][4]

A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a drug candidate. Poor solubility can lead to low bioavailability and hinder the formulation of effective dosage forms, while instability can compromise the safety and efficacy of the final product.

Theoretical Considerations for Solubility and Stability

Predicted Solubility Profile

Based on its structure, we can anticipate the following solubility characteristics for this compound:

  • Aqueous Solubility: The presence of the phenolic hydroxyl group suggests that the compound will exhibit pH-dependent aqueous solubility. At pH values below its pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the hydroxyl group will deprotonate to form a more polar phenolate ion, leading to a significant increase in aqueous solubility.[3]

  • Organic Solvent Solubility: The aromatic indazole core and the chloro-substituted benzene ring contribute to the lipophilic character of the molecule. Therefore, good solubility is expected in a range of organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, as well as in alcohols like methanol and ethanol.[5][6][7] The solubility in non-polar solvents like hexane is expected to be low.

Predicted Stability Profile

The stability of this compound will be influenced by its functional groups:

  • Phenolic Moiety: Phenols are susceptible to oxidative degradation, which can be accelerated by high pH, the presence of oxygen, and exposure to light.[3] This can lead to the formation of colored degradation products.

  • Indazole Ring: The indazole ring is an aromatic heterocycle and is generally considered to be stable. However, extreme pH and temperature conditions could potentially lead to ring-opening or other degradation pathways.

  • Chloro Substituent: The chloro group is generally stable, but under certain conditions (e.g., strong nucleophiles, high temperature), it could be susceptible to displacement.

Experimental Determination of Solubility

To obtain reliable data, it is essential to perform both kinetic and thermodynamic solubility measurements.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method used in early drug discovery to quickly assess the solubility of a compound from a DMSO stock solution. It provides an estimate of solubility under non-equilibrium conditions.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well in a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Kinetic_Solubility_Workflow A Prepare 10 mM Stock in DMSO B Serial Dilution in 96-well Plate (DMSO) A->B C Transfer to Aqueous Buffer Plate B->C D Incubate with Shaking (2h, 25°C) C->D E Measure Turbidity (Nephelometer) D->E F Determine Precipitation Point E->F

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility determination. The shake-flask method is the most common approach.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, acetone, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid material is transferred. For aqueous samples, centrifugation followed by filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Prepare a standard curve of the compound in the corresponding solvent to accurately quantify the concentration.

Thermodynamic_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate for 24-48h at 25°C A->B C Centrifuge & Filter Supernatant B->C D Quantify by HPLC-UV C->D E Calculate Solubility from Standard Curve D->E

Caption: Workflow for Thermodynamic Solubility.

Data Presentation

Summarize the quantitative solubility data in a clear, tabular format.

Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C

SolventpH (for aqueous)Solubility (µg/mL)Solubility (mM)
Water3.0
Water7.4
Water9.0
MethanolN/A
EthanolN/A
AcetoneN/A
AcetonitrileN/A
DMSON/A

Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. This typically involves a forced degradation study coupled with a robust HPLC method.

Development of a Stability-Indicating HPLC Method

The goal is to develop an HPLC method that can separate the intact this compound from all potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column, which is a good general-purpose column for small molecules.

  • Mobile Phase Selection: A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Wavelength Selection: Determine the UV absorbance maximum (λmax) of this compound using a UV-Vis spectrophotometer or a diode-array detector in the HPLC.

  • Forced Degradation Studies: Subject solutions of this compound to various stress conditions to generate degradation products.

  • Method Optimization: Analyze the stressed samples using the initial HPLC conditions. Optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent compound and all degradation peaks.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the analytical method.

Prepare solutions of this compound (e.g., in a 1:1 mixture of acetonitrile and water) and subject them to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photostability: Expose a solution to UV light (e.g., in a photostability chamber) according to ICH guidelines.

For each condition, a control sample should be stored under normal conditions. After the specified time, neutralize the acidic and basic samples and analyze all samples by the developed stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (0.1M HCl, 60°C) HPLC Analyze by Stability-Indicating HPLC-UV/MS Acid->HPLC Base Basic Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidative (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (Solid, 80°C) Thermal->HPLC Photo Photolytic (UV Light) Photo->HPLC Identify Identify Degradants HPLC->Identify Pathway Propose Degradation Pathway Identify->Pathway Start This compound Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Forced Degradation Study Workflow.

Data Presentation

Present the results of the forced degradation study in a summary table.

Table 2: Summary of Forced Degradation Studies for this compound

Stress Condition% Assay of Parent CompoundNumber of Degradants% Area of Major Degradant
Control
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
Heat, 80°C, 48h
Photolytic

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. While no specific experimental data for this compound is currently available, the detailed protocols and theoretical considerations presented herein will enable researchers to generate the high-quality data required for informed decision-making in the drug discovery and development process. Adherence to these methodologies will ensure a thorough understanding of the compound's physicochemical properties, ultimately facilitating its potential progression as a therapeutic candidate.

References

The Indazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has risen from a 19th-century chemical curiosity to a cornerstone of modern medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have established it as a "privileged scaffold," leading to the development of numerous therapeutic agents. This in-depth technical guide provides a comprehensive exploration of substituted indazole compounds for researchers, scientists, and drug development professionals. We will traverse the historical landscape of its discovery, dissect the evolution of its synthesis from classical methods to contemporary strategies, and illuminate its profound impact on drug discovery through detailed case studies of key indazole-based pharmaceuticals. This guide emphasizes the causality behind experimental choices, provides validated protocols, and is grounded in authoritative references to ensure scientific integrity.

The Genesis of a Scaffold: Discovery and Early Synthetic Pioneers

The journey of the indazole core begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The initial synthesis of a substituted indazole is credited to the eminent chemist Emil Fischer in 1883.[1][2] It is noteworthy that Fischer's initial work did not yield the parent indazole but rather an oxidized derivative, 3-indazolone.[1]

Fischer's Synthesis of 3-Indazolone (circa 1883)

Fischer's pioneering experiment involved the intramolecular cyclization of o-hydrazinobenzoic acid. This reaction, driven by heat, laid the foundational stone for indazole chemistry.[1]

Experimental Protocol: Fischer's Synthesis of 3-Indazolone [3]

  • Starting Material: o-Hydrazinobenzoic acid hydrochloride.

  • Procedure:

    • A mixture of o-hydrazinobenzoic acid hydrochloride (0.125 mol), water (70 ml), and concentrated hydrochloric acid (7 ml) is refluxed for 30 minutes in a round-bottomed flask fitted with a reflux condenser.[3]

    • The resulting solution is concentrated to approximately one-fourth of its original volume on a steam bath.[3]

    • The concentrated solution is warmed, and sodium carbonate is added in small portions until the acid is neutralized. The suspension is then allowed to stand for 2 hours.[3]

    • The precipitated indazolone is collected by filtration, washed with cold water, and air-dried. The product can be further purified by recrystallization from methanol to yield colorless needles.[3]

  • Reaction Conditions: The key condition for this synthesis is heating, which facilitates the intramolecular condensation and loss of a water molecule to form the stable 3-indazolone ring system.[1]

The Jacobson Indazole Synthesis (1893): A Direct Route to the Parent Core

A decade after Fischer's initial discovery, Paul Jacobson developed a more direct route to the parent 1H-indazole.[1][4] This method, starting from the readily available o-toluidine, represented a significant leap forward in accessing the fundamental indazole scaffold.[1]

Experimental Protocol: Jacobson Indazole Synthesis [5]

  • Starting Material: o-Toluidine.

  • Procedure:

    • o-Toluidine is first acetylated by reacting it with acetic anhydride in glacial acetic acid.[5]

    • The resulting N-acetyl-o-toluidine is then nitrosated by passing a stream of nitrous gases (generated from sodium nitrite and a mineral acid) through the cooled reaction mixture.[5]

    • The N-nitroso-N-acetyl-o-toluidine intermediate is then decomposed by heating, leading to intramolecular cyclization and the formation of 1H-indazole.[5]

    • The indazole is extracted from the reaction mixture with hydrochloric acid and then precipitated by the addition of excess ammonia.[5]

    • The crude product can be purified by vacuum distillation.[5]

  • Mechanism: The Jacobson synthesis proceeds through the formation of a diazonium salt from o-toluidine, which then undergoes an intramolecular cyclization where the methyl group provides the carbon atom to close the pyrazole ring.[1][4]

Table 1: Comparison of Classical Indazole Syntheses

SynthesisStarting Material(s)Key TransformationProductSignificance
Fischer (1883) o-Hydrazinobenzoic acidIntramolecular condensation3-IndazoloneFirst synthesis of an indazole derivative.[1]
Jacobson (1893) o-ToluidineDiazotization and intramolecular cyclization1H-IndazoleProvided a direct route to the parent indazole core.[1][4]
von Auwers o-Nitrobenzylidene chloride and a primary amine/hydrazineCondensation and cyclization3-Substituted IndazolesEnabled the synthesis of indazoles with substituents at the 3-position.[1]

The Indazole Scaffold in Nature: Rare but Biologically Significant

Indazole derivatives are notably rare in the natural world, a stark contrast to their indole bioisosteres.[2][6] However, the few naturally occurring indazoles that have been isolated exhibit interesting biological activities. The most prominent examples are the alkaloids isolated from the seeds of Nigella sativa (black cumin) and Nigella glandulifera.[2][6]

  • Nigellicine: Isolated from Nigella sativa, this was the first indazole alkaloid to be discovered.[6][7]

  • Nigeglanine: Isolated from Nigella glandulifera, this alkaloid features a more complex pyridazino[1,2-a]indazolium ring system.[6][7] The first total synthesis of nigellicine and nigeglanine hydrobromide was achieved via a common intermediate, with key steps involving ortho-lithiation/acylation and direct amination of an isatin ring system.[7][8]

  • Nigellidine: Also found in Nigella sativa, this indazole alkaloid is known for its traditional uses as a carminative and stimulant.[2]

The biosynthesis of these natural products is not fully elucidated but their existence, albeit rare, hints at unique enzymatic pathways capable of constructing this heterocyclic system.

The Rise of a Privileged Scaffold in Medicinal Chemistry

The true potential of the indazole core was unlocked in the 20th century with the discovery of its diverse pharmacological activities.[9] Its ability to act as a bioisostere of indole, coupled with its unique hydrogen bonding capabilities and structural rigidity, has made it a "privileged scaffold" in drug design.[2]

Benzydamine: An Early Triumph in Anti-Inflammatory Drug Discovery

One of the first significant therapeutic applications of a substituted indazole was the development of Benzydamine in the mid-20th century.[1] It is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[10][11]

  • Mechanism of Action: Unlike many NSAIDs, benzydamine is a weak inhibitor of cyclooxygenase (COX) enzymes.[12] Its primary anti-inflammatory effect is believed to stem from its ability to inhibit the synthesis of pro-inflammatory cytokines and to stabilize cell membranes, which also contributes to its local anesthetic effect.[12] The structural similarity between benzydamine and synthetic cannabinoids has led to suggestions that it may also interact with the endocannabinoid system.[10]

Granisetron: A Breakthrough in Antiemetic Therapy

The development of Granisetron marked a significant advancement in the management of chemotherapy-induced nausea and vomiting.[13] It is a potent and selective serotonin 5-HT3 receptor antagonist.[13]

  • Structure-Activity Relationship (SAR) Insights: The indazole ring in granisetron is crucial for its high-affinity binding to the 5-HT3 receptor. The basic nitrogen of the azabicyclo moiety is essential for the interaction with the receptor's anionic site. The overall rigid structure of the molecule contributes to its high selectivity.

Tyrosine Kinase Inhibitors: A Modern Era of Cancer Therapy

The versatility of the indazole scaffold is perhaps best exemplified by its central role in the development of a new generation of targeted cancer therapies, specifically tyrosine kinase inhibitors (TKIs).

Pazopanib is an oral TKI that targets VEGFR, PDGFR, and c-Kit, key drivers of angiogenesis in tumors.[14] It is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[14]

Synthetic Workflow: A Representative Synthesis of Pazopanib

The synthesis of Pazopanib typically involves the coupling of a substituted indazole core with a pyrimidine ring and a sulfonamide side chain.[15] A common starting material for the indazole moiety is 3-methyl-6-nitro-1H-indazole.[15][16]

Pazopanib_Synthesis A 3-Methyl-6-nitro-1H-indazole B Methylation A->B Trimethyloxonium tetrafluoroborate C 2,3-Dimethyl-6-nitro-2H-indazole B->C D Reduction C->D e.g., H2, Pd/C E 2,3-Dimethyl-2H-indazol-6-amine D->E F Coupling with 2,4-dichloropyrimidine E->F NaHCO3 G N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine F->G H Coupling with 5-amino-2-methylbenzenesulfonamide G->H HCl (cat.) I Pazopanib H->I

Caption: A representative synthetic route to Pazopanib.[16]

Axitinib is another potent TKI used in the treatment of advanced renal cell carcinoma.[17][18] It is a highly selective inhibitor of VEGFRs 1, 2, and 3.[17][19]

  • Mechanism of Action: Axitinib binds to the ATP-binding pocket of VEGFRs, inhibiting their autophosphorylation and downstream signaling pathways that are crucial for angiogenesis.[19] This blockade of new blood vessel formation effectively "starves" the tumor of essential nutrients and oxygen.[19]

Modern Synthetic Strategies: Expanding the Chemical Space of Indazoles

While the classical syntheses remain valuable, modern organic chemistry has introduced a plethora of new methods for constructing and functionalizing the indazole core with greater efficiency, regioselectivity, and substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted indazoles. For instance, the reaction between a 2-bromobenzaldehyde and a benzophenone hydrazone, followed by acid-catalyzed cyclization, provides a versatile route to 1H-indazoles.[2]

C-H Functionalization and Amination

Direct C-H functionalization and amination strategies have emerged as powerful tools for the synthesis of indazoles, offering more atom-economical and environmentally benign alternatives to traditional methods.[20]

Regioselective Synthesis of Tautomers

The ability to selectively synthesize either the 1H- or 2H-indazole tautomer is crucial for fine-tuning the pharmacological properties of indazole-based drugs. Modern methods often employ directing groups or specific catalysts to achieve high regioselectivity in N-alkylation and other functionalization reactions.[21][22][23][24]

Indazole_Tautomers cluster_1H 1H-Indazole (more stable) cluster_2H 2H-Indazole Indazole_1H Indazole_2H Indazole_1H->Indazole_2H Tautomerization

Caption: The two primary tautomeric forms of indazole.

Conclusion and Future Perspectives

The journey of substituted indazoles from Fischer's laboratory to the forefront of modern medicine is a compelling narrative of chemical innovation and its impact on human health. The indazole core's versatility as a privileged scaffold continues to inspire the design and synthesis of novel therapeutic agents. Future research in this field will likely focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of new biological targets for indazole-based drugs, and the application of computational tools to predict the pharmacological properties of novel indazole derivatives. The rich history and enduring legacy of substituted indazoles ensure their continued importance in the landscape of drug discovery and development for years to come.

References

A Technical Guide to the Biological Activities of Chlorinated Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] The strategic introduction of chlorine atoms onto this scaffold is a key chemical modification used to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the known and potential biological activities of chlorinated indazole derivatives. We will delve into their significant neuroprotective and immunomodulatory effects, explore their context-dependent anticancer activities, and discuss their potential as antimicrobial agents. This document synthesizes field-proven insights with technical accuracy, detailing the causality behind experimental designs, providing validated protocols, and illustrating key molecular pathways to empower researchers in the field of drug discovery.

Introduction: The Strategic Role of the Indazole Scaffold and Chlorination

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry. Its structural rigidity, combined with its capacity for diverse substitutions at multiple positions, allows for the precise tuning of its interaction with biological targets.[1] This has led to the development of potent kinase inhibitors, anti-inflammatory agents, and other therapeutics.[1][2][3]

The introduction of chlorine, a common halogen in drug design, is a deliberate and strategic choice. Chlorination can profoundly alter a molecule's physicochemical properties in several ways[4]:

  • Increased Lipophilicity: A chlorine atom can enhance a compound's ability to cross biological membranes, such as the blood-brain barrier or microbial cell walls.

  • Metabolic Stability: The carbon-chlorine bond is strong and can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.

  • Binding Interactions: Chlorine can act as a key binding point, forming halogen bonds or engaging in hydrophobic interactions within a target protein's active site, often leading to enhanced potency and selectivity.

This guide will explore how these principles apply to the indazole scaffold, focusing on the demonstrated and potential therapeutic applications of its chlorinated derivatives.

Neuroprotective and Immunomodulatory Activities: The Case of Indazole Chloride

The most compelling evidence for the therapeutic potential of a chlorinated indazole comes from the extensive preclinical research on Indazole Chloride (Ind-Cl) . This selective estrogen receptor β (ERβ) agonist has shown remarkable efficacy in animal models of multiple sclerosis (MS), a chronic autoimmune disease characterized by demyelination and neurodegeneration.[5][6]

Dual Mechanism of Action

Ind-Cl exhibits a unique dual mechanism that addresses both the autoimmune and neurodegenerative aspects of MS.

  • Immunomodulation: In autoimmune diseases like MS, the immune system mounts an inflammatory attack on the central nervous system (CNS). Ind-Cl has been shown to modulate this response, reducing "bad" pro-inflammatory signals while promoting a "good," protective inflammatory environment.[7][8] This shift helps to shield the myelin-producing cells, known as oligodendrocytes, from damage.[7]

  • Direct Remyelination: Critically, Ind-Cl's therapeutic effect is not solely dependent on its anti-inflammatory properties. Studies have demonstrated that it directly stimulates endogenous remyelination, the process of rebuilding the protective myelin sheath around axons.[5][6] This action is crucial for restoring nerve signal conduction and reducing the progressive disability associated with MS.[8]

The CXCL1 Signaling Pathway

The mechanism underlying Ind-Cl's protective effects on oligodendrocytes involves the chemokine CXCL1. Research has shown that treatment with Ind-Cl strengthens the production of CXCL1.[8][9] This molecule, in turn, appears to make oligodendrocytes more resilient to the damaging inflammatory signals present in the MS microenvironment, allowing them to survive and carry out the remyelination process.[9]

Diagram: Proposed Mechanism of Indazole Chloride in MS Models

G IndCl Indazole Chloride (Ind-Cl) ERb Estrogen Receptor β (ERβ) Agonism IndCl->ERb Immune Shifts Immune Response (Reduces 'Bad' Inflammation) ERb->Immune CXCL1 ↑ Increased CXCL1 Production ERb->CXCL1 Oligo Oligodendrocyte Protection & Survival Immune->Oligo CXCL1->Oligo Remyelin Promotes Remyelination of Axons Oligo->Remyelin Restore Restoration of Nerve Function Remyelin->Restore

Caption: Mechanism of Ind-Cl in promoting neuroprotection and remyelination.

Experimental Protocol: Evaluation in an EAE Mouse Model

The primary in vivo model for studying MS is Experimental Autoimmune Encephalomyelitis (EAE). The choice of this model is causal: it effectively mimics the key pathological hallmarks of MS, including CNS inflammation, demyelination, and progressive motor deficits, providing a validated system to test therapeutic efficacy.[5]

Protocol: Therapeutic Efficacy of Ind-Cl in Chronic EAE

  • Induction of EAE: C57BL/6 mice are immunized with MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.). This provides a quantitative measure of disease progression and therapeutic response.

  • Treatment Initiation (Therapeutic Paradigm): Treatment with Ind-Cl (or vehicle control) is initiated only after mice reach the peak of clinical disease (e.g., a clinical score of 2.5-3.0). This is a critical step to validate the compound's ability to reverse existing damage, not just prevent it, which is more clinically relevant.

  • Compound Administration: Ind-Cl is administered daily via subcutaneous injection at a predetermined dose (e.g., 5-10 mg/kg).

  • Behavioral Assessment: Motor function and coordination are assessed at regular intervals using a rotarod performance test. An increase in the time spent on the rotating rod indicates functional motor recovery.[6]

  • Endpoint Analysis (Histology & Immunohistochemistry): At the end of the study, spinal cord and brain tissues are harvested.

    • Rationale: This allows for direct visualization and quantification of the drug's effect on the underlying pathology.

    • Procedure: Tissues are sectioned and stained for:

      • Myelin Basic Protein (MBP) to assess the extent of demyelination and remyelination.[5]

      • Neurofilament proteins to assess axonal health and integrity.[5]

      • Ionized calcium-binding adapter molecule 1 (Iba1) and Glial Fibrillary Acidic Protein (GFAP) to quantify microglia/macrophage activation and astrogliosis (markers of neuroinflammation).[6]

  • Data Interpretation: A successful therapeutic outcome is defined by a significant reduction in clinical scores, improvement in rotarod performance, decreased immune cell infiltration, and increased MBP staining (indicating remyelination) in the Ind-Cl treated group compared to the vehicle control group.

Anticancer Activities: A Context-Dependent Role

The indazole scaffold is a well-established pharmacophore in oncology, with several kinase inhibitors like Axitinib and Pazopanib approved for cancer treatment.[1][10] The role of chlorinated indazoles in this area is more nuanced and appears to be highly dependent on the specific molecular architecture.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling from protein kinases.[11] Indazole derivatives are effective kinase inhibitors because their structure can mimic the hinge-binding region of ATP, the natural substrate for kinases.

A specific chlorinated indazole, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole , has been identified through molecular docking studies as a potential inhibitor of Mitogen-activated protein kinase 1 (MAPK1), also known as ERK2.[12] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival; its dysregulation is a common feature in many cancers.[13] Inhibition of this pathway can thus lead to a reduction in tumor cell growth and survival.

Diagram: The MAPK/ERK Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK1) MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Chlorinated Indazole Derivative Inhibitor->ERK Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a potential chlorinated indazole.

Structure-Activity Relationship (SAR) Insights

The effect of chlorination on anticancer activity is not universally positive. In one study designing a series of indazole derivatives, the addition of a chlorine atom to the styryl moiety at the C3 position resulted in a reduction in antiproliferative potency against several cancer cell lines when compared to its non-chlorinated counterpart.[14] This critical finding underscores that the placement of the chlorine atom and the overall molecular context determine its contribution to biological activity.

Compound ID Key Structural Features Target/Activity Finding Reference
Compound 3 1-((2-chloro -5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazolePotential MAPK1 InhibitorDocking studies suggest strong affinity for the MAPK1 active site.[12]
Compound 2o Indazole with a chloro -substituted dimethoxystyryl groupAntiproliferativeReduced potency compared to the non-chlorinated analog (2f).[14]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric-based method for assessing the cytotoxic or antiproliferative effect of a compound on cancer cells.[15] Its reliability stems from the fact that it measures mitochondrial dehydrogenase activity, which is directly proportional to the number of viable cells.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the chlorinated indazole derivatives in culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds (at various concentrations, e.g., 0.1 to 100 µM) is added. Wells containing medium with vehicle (e.g., DMSO) serve as a negative control.

  • Incubation: The plate is incubated for a defined period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After incubation, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into a purple formazan precipitate. Dead cells lose this ability.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is gently shaken to ensure the formazan is fully dissolved, and the absorbance is read on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Antimicrobial Activities

The indazole scaffold has been explored for its antimicrobial properties, with various derivatives showing activity against both bacteria and fungi.[16] While specific studies focusing solely on chlorinated indazoles are less prevalent, the known effects of chlorination in medicinal chemistry allow for a scientifically grounded hypothesis on their potential in this area.

Rationale for Enhanced Activity

Chlorination increases a molecule's lipophilicity.[4] This property is often correlated with enhanced antimicrobial activity for two primary reasons:

  • Improved Membrane Permeation: Bacterial cell walls and fungal cell membranes are significant lipid-based barriers. Increased lipophilicity can facilitate the passage of the chlorinated indazole derivative across these membranes to reach intracellular targets.

  • Interaction with Lipophilic Targets: Key microbial enzymes and proteins may have lipophilic binding pockets, where a chlorinated aromatic ring could establish favorable interactions.

Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Assay

G Start Prepare Serial Dilutions of Chlorinated Indazole in 96-well plate Inoculate Inoculate each well with a standardized bacterial suspension Start->Inoculate Incubate Incubate plate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect wells for turbidity (bacterial growth) Incubate->Observe Result MIC = Lowest concentration with no visible growth Observe->Result

Caption: Standard workflow for determining antimicrobial MIC via broth microdilution.

Experimental Protocol: Broth Microdilution for MIC Determination

To validate the antimicrobial potential of novel compounds, the broth microdilution assay is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC).[17] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is self-validating through the inclusion of positive (no drug) and negative (no bacteria) controls.

Protocol: Broth Microdilution Assay

  • Preparation of Compound Plate: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the chlorinated indazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). This typically creates a concentration range from 128 µg/mL down to 0.25 µg/mL.

  • Control Wells:

    • Positive Control: Include wells with broth and bacterial inoculum but no drug, to confirm the bacteria are viable.

    • Negative Control (Sterility): Include wells with broth only, to ensure no contamination.

  • Bacterial Inoculum Preparation: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to the logarithmic phase. Dilute the culture to achieve a final standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to all wells except the negative control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the clear wells (at and above the MIC) and plate it onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar after further incubation.

Potential Data Output
Compound Microorganism MIC (µg/mL)
Chlorinated Indazole AS. aureus (Gram-positive)[Experimental Value]
Chlorinated Indazole AE. coli (Gram-negative)[Experimental Value]

Conclusion and Future Perspectives

Chlorinated indazole derivatives represent a promising class of compounds with multifaceted biological activities. The strongest evidence lies in the neuroprotective and immunomodulatory arena, where Indazole Chloride has proven to be a potent agent in preclinical models of multiple sclerosis by uniquely promoting remyelination and beneficially shifting the immune response.[5] In oncology, the effect of chlorination is context-dependent, capable of contributing to potent kinase inhibition but also potentially reducing activity depending on its placement, highlighting the need for careful structure-activity relationship studies.[12][14] The antimicrobial potential remains largely untapped but is scientifically plausible based on fundamental principles of medicinal chemistry.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and screening libraries of chlorinated indazoles with chlorine atoms at various positions on the ring system to build a comprehensive understanding of how substitution patterns affect activity and selectivity for different targets.

  • Mechanism of Action Elucidation: For promising anticancer and antimicrobial "hits," detailed studies are required to identify the specific molecular targets and pathways being modulated.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess the drug-like qualities necessary for further development.

By leveraging the privileged indazole scaffold and the strategic use of chlorination, researchers are well-positioned to develop novel and effective therapeutics for a range of challenging diseases.

References

Navigating the Procurement of 4-Chloro-1H-indazol-6-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the timely acquisition of specific chemical entities is paramount to maintaining project momentum. This guide provides an in-depth technical overview of the commercial availability and procurement strategy for the novel compound, 4-Chloro-1H-indazol-6-ol. An initial comprehensive search of the current chemical supplier landscape reveals that this molecule is not offered as a stock item. This indicates that researchers requiring this specific indazole derivative will need to pursue custom synthesis. This guide is structured to provide a clear, actionable pathway for sourcing such compounds through contract research organizations (CROs) and custom synthesis providers.

Market Availability Analysis: The Case for Custom Synthesis

A thorough investigation of major chemical supplier catalogs and databases indicates an absence of this compound as a commercially available, off-the-shelf product. This lack of immediate availability suggests that the compound is either a novel entity or a highly specialized intermediate with limited demand, making it economically unviable for large-scale production and stocking.

For the research and drug development sectors, this is a common scenario. The path forward is to engage a company specializing in custom chemical synthesis. These organizations offer the expertise and infrastructure to produce specific molecules on a contractual basis, tailored to the client's requirements for quantity, purity, and analytical characterization.

Selecting a Custom Synthesis Partner

The selection of a reliable custom synthesis partner is a critical decision. These organizations range from small, specialized labs to large, integrated CROs with a broad spectrum of capabilities. The choice of partner may depend on the complexity of the synthesis, the required scale, and the need for regulatory compliance (e.g., Good Manufacturing Practice - GMP).

Below is a comparative table of established custom synthesis providers with a proven track record in complex organic synthesis.

CompanyKey StrengthsService ModelsGeographic Presence
Enamine Extensive experience in multistep organic synthesis, including asymmetric synthesis and metal-mediated reactions.[1]Fee-for-Service (FFS), Full-Time Equivalent (FTE)North America, Europe[2]
Life Chemicals Over 30 years of experience in custom synthesis for drug discovery, with expertise in heterocyclic chemistry.[3]FFS, FTE[3]North America, Europe
Apex Molecular Bespoke project design for varying levels of complexity, from literature-based synthesis to more research-intensive projects.[4]FFS, FTE[4]Europe
Taros Discovery Specializes in complex, multi-step, and enantioselective custom synthesis with capabilities from lab to pilot scale.[5]FFS, FTEEurope, Asia
Richman Chemical Full range of custom synthesis and U.S.-based manufacturing services, including complex multi-step organic synthesis.[6]Custom Synthesis, Toll ManufacturingNorth America
Otava Chemicals Over 20 years of experience in custom synthesis of organic molecules for biotech and pharmaceutical applications.[2]FFS, Contract ResearchNorth America, Europe

The Custom Synthesis Workflow: From Inquiry to Delivery

Engaging a custom synthesis provider follows a structured process. Understanding this workflow is essential for efficient and successful procurement. The process typically involves an initial inquiry, a detailed quotation, synthesis and purification, and final delivery with comprehensive analytical data.

Custom Synthesis Workflow Figure 1: Workflow for Procuring a Custom-Synthesized Compound cluster_client Client Actions cluster_cro CRO Actions Client_Inquiry 1. Initial Inquiry: - Structure - Quantity - Purity - Analytical Needs CRO_Evaluation 2. Technical Evaluation & Quotation: - Synthetic Route Design - Cost & Timeline Client_Inquiry->CRO_Evaluation Submit Request Review_Quote 3. Review and Approve Quote CRO_Synthesis 4. Synthesis & Purification Review_Quote->CRO_Synthesis Approve & Issue PO Receive_Compound 6. Receive Compound & Data CRO_Evaluation->Review_Quote Provide Quote CRO_QC 5. Quality Control & Documentation: - NMR, LC-MS, etc. - Certificate of Analysis CRO_Synthesis->CRO_QC Internal Transfer CRO_QC->Receive_Compound

Caption: Workflow for procuring a custom-synthesized compound.

Initiating a Quote Request

To obtain an accurate and timely quote, it is crucial to provide the custom synthesis company with a comprehensive information package.

Essential Information for a Custom Synthesis Quote:

  • Compound Structure: A clear chemical structure of this compound.

  • CAS Number: Not applicable for this novel compound.

  • Desired Quantity: Specify the amount required (e.g., 1 g, 5 g, 25 g).

  • Required Purity: Define the minimum acceptable purity (e.g., >95%, >98% by HPLC).

  • Analytical Requirements: Specify the required analytical data for compound verification and quality control. Standard requirements include:

    • ¹H NMR (Proton Nuclear Magnetic Resonance)

    • LC-MS (Liquid Chromatography-Mass Spectrometry)

    • A Certificate of Analysis (CoA) summarizing the results.

  • Intended Use: Briefly describing the intended application (e.g., in vitro biological screening, synthetic intermediate) can help the provider understand the context and any special handling requirements.

Understanding Pricing Models

Custom synthesis projects are typically priced using one of two models: Fee-for-Service (FFS) or Full-Time Equivalent (FTE).[4][7]

  • Fee-for-Service (FFS): A fixed price is quoted for the delivery of a specified amount and purity of the final compound.[8] This model is common for syntheses with a clear and predictable route.

  • Full-Time Equivalent (FTE): A client pays for a dedicated chemist's or a team's time over a specified period. This model is more suitable for complex, multi-step syntheses with a higher degree of uncertainty or for ongoing research collaborations.[4][7]

For a novel compound like this compound, an FFS model is likely, but if significant route development is required, some companies may propose a short-term FTE or a hybrid model.

Synthetic Considerations for this compound

A plausible synthetic approach could involve the construction of a substituted phenylhydrazine followed by cyclization, or the modification of a pre-formed indazole core. For instance, a potential disconnection approach is outlined below.

Synthetic Disconnection Figure 2: Plausible Synthetic Disconnection for this compound Target Target: This compound Intermediate1 Key Intermediate: Substituted Phenylhydrazine Target->Intermediate1 Cyclization StartingMaterials Starting Materials: - Dichloronitrobenzene derivative - Hydroxylamine or Hydrazine source Intermediate1->StartingMaterials Reduction & Diazotization

Caption: Plausible synthetic disconnection for this compound.

Several literature precedents describe the synthesis of related chloro- and hydroxy-substituted indazoles. For example, improved preparations of 4-chloro-1H-indazole have been reported, starting from 3-chloro-2-methylaniline.[10] Other methods involve the cyclization of o-haloaryl N-sulfonylhydrazones or the annulation of arynes with hydrazones.[9][11] A custom synthesis provider will leverage this body of knowledge to design and execute the most efficient and cost-effective route to this compound.

Conclusion and Recommendations

The procurement of this compound requires a strategic approach focused on custom synthesis. By understanding the process of engaging a CRO, providing a comprehensive request for quotation, and having a basic appreciation of the synthetic chemistry involved, researchers can effectively source this and other novel compounds.

Key Actionable Recommendations:

  • Identify Potential Partners: Begin by shortlisting 3-5 custom synthesis providers from the list provided or based on internal recommendations.

  • Prepare a Detailed RFQ: Compile all necessary information as outlined in Section 3.1 to ensure an accurate and comparable set of quotes.

  • Evaluate Quotations: Compare quotes not only on price but also on proposed timelines, the provider's technical expertise, and their communication and reporting processes.

  • Initiate the Project: Once a partner is selected, issue a purchase order to commence the synthesis. Maintain regular communication with the provider to track progress.

By following this guide, researchers and drug development professionals can navigate the complexities of sourcing non-commercially available chemical compounds, ensuring their research and development programs remain on track.

References

Safety and handling guidelines for 4-Chloro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the imperative of safety cannot be overstated. While this compound is a valuable building block in medicinal chemistry, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is crafted to provide senior application scientists and laboratory personnel with the technical knowledge and practical guidance necessary to handle this compound responsibly. By moving beyond mere compliance and fostering a deep-seated culture of safety, we can ensure both the integrity of our research and the well-being of our teams. This document serves as a detailed framework for risk assessment, safe handling, and emergency preparedness tailored to the specific chemical nature of this compound and its structural analogs.

Section 1: Compound Profile and Hazard Identification

1.1. Inferred Hazardous Properties

Based on the hazard classifications of analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity (Oral): Chloro-substituted indazoles are often classified as toxic if swallowed.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5]

  • Acute Toxicity (Dermal and Inhalation): May be harmful in contact with skin and if inhaled.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Table 1: Hazard Identification for this compound (Inferred from Analogs)

Hazard ClassGHS Classification (Inferred)Key Precautionary Statements
Acute Toxicity, OralCategory 3 or 4P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]
Skin Corrosion/IrritationCategory 2P264: Wash skin thoroughly after handling.[5] P280: Wear protective gloves.[5]
Serious Eye Damage/IrritationCategory 2P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Acute Toxicity, DermalCategory 4P280: Wear protective gloves/protective clothing.[4]
Acute Toxicity, InhalationCategory 4P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area.[4]
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Section 2: Comprehensive Risk Assessment and Control Measures

A thorough risk assessment is the cornerstone of safe laboratory practice. This involves identifying the hazards, evaluating the risks of exposure during specific procedures, and implementing appropriate control measures.

2.1. Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective way to protect laboratory personnel.

  • Chemical Fume Hood: All handling of this compound powder, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[6]

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide localized exhaust and prevent contamination of the general laboratory environment.[6]

2.2. Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory to prevent skin and eye contact.[7]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes, a face shield should be worn in addition to safety goggles.[3][8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, should be worn. Always inspect gloves for tears or defects before use and remove them before touching common surfaces like doorknobs or keyboards.[7] For prolonged or repeated contact, a glove with a higher protection class is recommended.[4]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fastened to protect against splashes.[7]

  • Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary. However, this should be a last resort and requires a formal respiratory protection program.

Diagram 1: Hierarchy of Controls for Handling this compound

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution If elimination is not possible Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering If substitution is not feasible Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative Supplement with procedures PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE As a final barrier

Caption: Hierarchy of controls, from most to least effective.

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Detailed and well-understood SOPs are critical for ensuring consistent and safe handling of hazardous chemicals.

3.1. Weighing and Solution Preparation

  • Preparation: Don appropriate PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood or ventilated enclosure is functioning correctly.

  • Weighing:

    • Perform all weighing operations within the ventilated enclosure.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • Handle the solid gently to minimize dust formation.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • Cap the container securely before removing it from the fume hood.

  • Cleanup:

    • Wipe down the balance and surrounding surfaces with a damp cloth to remove any residual powder.

    • Dispose of the weighing boat and any contaminated wipes in a designated hazardous waste container.

3.2. Storage and Segregation

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][9]

  • Keep the container tightly closed and clearly labeled with the chemical name and hazard pictograms.[4]

  • Store in a locked cabinet or a designated area for toxic compounds.[3]

3.3. Waste Disposal

  • All waste materials contaminated with this compound, including excess reagents, reaction mixtures, and contaminated lab supplies, must be disposed of as hazardous waste.

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain.

Section 4: Emergency Procedures

Prompt and correct action in an emergency can significantly mitigate the consequences of an accidental exposure or spill.

4.1. First Aid Measures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3]

4.2. Spill Response

  • Minor Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains.

Diagram 2: Emergency Response Workflow

Emergency_Response_Workflow cluster_workflow Emergency Response Workflow for this compound Start Incident Occurs (Spill or Exposure) Assess Assess the Situation (Minor or Major?) Start->Assess MinorSpill Minor Spill/Exposure (Follow Local SOP) Assess->MinorSpill Minor MajorSpill Major Spill/Exposure (Evacuate & Call for Help) Assess->MajorSpill Major FirstAid Administer First Aid (Eye Wash, Drench Shower) MinorSpill->FirstAid Cleanup Contain and Clean Up Spill (Use Spill Kit) MinorSpill->Cleanup MajorSpill->FirstAid Report Report the Incident (Supervisor, EHS) FirstAid->Report Cleanup->Report

Caption: A streamlined workflow for responding to emergencies.

Section 5: Conclusion and Best Practices

The safe handling of this compound is not merely a matter of following rules but of cultivating a vigilant and informed approach to laboratory work. By understanding the compound's potential hazards, implementing robust control measures, and being prepared for emergencies, researchers can confidently utilize this valuable molecule in their pursuit of scientific advancement. Continuous training, adherence to established protocols, and open communication are the cornerstones of a safe and productive research environment.

References

Methodological & Application

Application Notes and Protocols: 4-Chloro-1H-indazol-6-ol (Indazolol-C4) as a Kinase Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Chloro-1H-indazol-6-ol, herein referred to as Indazolol-C4, a novel small molecule inhibitor targeting key kinases implicated in oncogenesis. This document details the proposed mechanism of action, physicochemical properties, and provides robust, step-by-step protocols for in vitro and in vivo evaluation of its anti-cancer efficacy. The methodologies are designed to be self-validating, ensuring data integrity and reproducibility.

Introduction: The Therapeutic Potential of Indazolol-C4

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors used in oncology.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Indazolol-C4 emerges from this promising class of compounds as a potent inhibitor with potential for broad anti-tumor activity. Its unique substitution pattern is hypothesized to confer high selectivity and potency against key oncogenic kinases. These notes will guide the user through the essential experimental workflows to characterize its biological activity and therapeutic potential.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental results.

PropertyValueReference/Note
Chemical Name This compound
Synonym Indazolol-C4Internal designation
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Appearance Off-white to light brown crystalline solidVisual inspection
Solubility Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, and poorly soluble in water.It is recommended to prepare stock solutions in DMSO.[4]
Storage Store as a solid at -20°C in a desiccated environment. Protect from light. DMSO stock solutions can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4]

Safety and Handling:

Handle Indazolol-C4 in a well-ventilated area, preferably in a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8][9] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[8]

Proposed Mechanism of Action: Targeting the VEGFR2 Signaling Pathway

Based on structural similarity to known indazole-based kinase inhibitors, Indazolol-C4 is postulated to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By competitively binding to the ATP-binding pocket of the VEGFR2 kinase domain, Indazolol-C4 is expected to block its autophosphorylation and subsequent activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK pathway, ultimately leading to the inhibition of tumor angiogenesis and growth.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 RAS RAS VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds Indazolol_C4 Indazolol-C4 Indazolol_C4->VEGFR2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Angiogenesis, Proliferation, Survival) ERK->Gene_Expression

Caption: Proposed inhibition of the VEGFR2 signaling pathway by Indazolol-C4.

In Vitro Assays for Efficacy and Potency Determination

Biochemical Kinase Inhibition Assay

This protocol describes an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of Indazolol-C4 against the target kinase.[10][11][12]

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Indazolol-C4 stock solution (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of Indazolol-C4 in kinase assay buffer. The final concentration should range from 1 nM to 100 µM. Include a DMSO-only control.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted Indazolol-C4 or DMSO control to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the VEGFR2 enzyme and the peptide substrate in kinase assay buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of ATP solution (final concentration at the Km for VEGFR2).

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each concentration of Indazolol-C4 relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation:

  • Run a positive control with a known VEGFR2 inhibitor (e.g., Sorafenib).

  • Include a no-enzyme control to determine background signal.

  • Ensure the Z'-factor for the assay is > 0.5 for robust results.

Cellular Target Engagement Assay

This assay confirms that Indazolol-C4 engages its target in a cellular context by assessing the phosphorylation status of the kinase.[13]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • VEGF-A

  • Indazolol-C4 stock solution (10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in a serum-free medium for 4 hours.

    • Pre-treat the cells with various concentrations of Indazolol-C4 (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour.

    • Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer.[4]

    • Determine the protein concentration of the lysates using a BCA assay.[4]

  • Western Blotting:

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[14][15][16][17][18]

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.[4][14]

  • Data Analysis: Quantify the band intensities for phospho-VEGFR2 and total VEGFR2. Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal to determine the extent of target inhibition.

Western_Blot_Workflow Start Cell Treatment with Indazolol-C4 & VEGF-A Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-VEGFR2, total VEGFR2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western blot workflow for cellular target engagement.

Cell-Based Assays to Evaluate Cellular Effects

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of Indazolol-C4 on the viability and proliferation of cancer cells.[4][19]

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Complete growth medium

  • Indazolol-C4 stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Indazolol-C4 (e.g., 0.01 to 100 µM) for 72 hours. Include a DMSO control.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation:

  • Use a positive control compound known to inhibit the chosen cell line.

  • Include a no-cell control for background subtraction.

  • Ensure the results are reproducible across multiple experiments.

Tube Formation Assay (Angiogenesis)

This assay evaluates the anti-angiogenic potential of Indazolol-C4 by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • Matrigel

  • Endothelial Cell Growth Medium

  • Indazolol-C4 stock solution (10 mM in DMSO)

  • 96-well plates

Procedure:

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated plate in the presence of various concentrations of Indazolol-C4 or DMSO control.

  • Incubation: Incubate the plate for 6-12 hours at 37°C.

  • Imaging: Visualize the formation of tube-like structures using a microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length using image analysis software.

In Vivo Preclinical Evaluation

Xenograft Tumor Model

This protocol describes a mouse xenograft model to evaluate the in vivo anti-tumor efficacy of Indazolol-C4.[20][21][22]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)[22]

  • Cancer cell line (e.g., A549)

  • Matrigel

  • Indazolol-C4 formulation for in vivo administration (e.g., in a solution of 0.5% carboxymethylcellulose)

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer Indazolol-C4 or the vehicle control to the mice daily via oral gavage or intraperitoneal injection for a specified period (e.g., 21 days).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume using calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the Indazolol-C4 treated group compared to the vehicle control group.

Self-Validation:

  • Include a positive control group treated with a standard-of-care agent.

  • Monitor for any signs of toxicity, such as weight loss or changes in behavior.

  • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Troubleshooting and Data Interpretation

IssuePossible CauseSuggested Solution
High variability in in vitro assays Inconsistent cell seeding, pipetting errors, compound precipitation.Ensure uniform cell seeding, use calibrated pipettes, check compound solubility in the final assay concentration.
No inhibition observed in cellular assays Poor cell permeability, rapid metabolism of the compound, incorrect assay conditions.Assess compound permeability (e.g., using a PAMPA assay), evaluate compound stability in cell culture medium, optimize treatment time and concentration.
Toxicity in animal models Off-target effects, inappropriate formulation or dose.Perform a maximum tolerated dose (MTD) study, optimize the vehicle and route of administration, consider alternative dosing schedules.

References

Application Note: The Indazole Scaffold in Fragment-Based Drug Discovery Featuring 4-Chloro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying high-quality chemical starting points for drug development, particularly for challenging biological targets.[1] This approach relies on screening libraries of low molecular weight compounds ("fragments") to find weak but highly efficient binders, which are then optimized into potent leads through structure-guided design.[2][3] The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, valued for its rigid bicyclic structure, rich hydrogen-bonding capabilities, and synthetic tractability.[4][5][6] This application note provides a comprehensive guide to leveraging substituted indazoles, using 4-Chloro-1H-indazol-6-ol as a representative fragment, within a robust FBDD workflow. We present detailed protocols for primary screening, hit validation, and structural characterization, underscoring the causality behind experimental choices to ensure a self-validating and efficient discovery cascade.

Introduction: The Power of Fragments and the Prized Indazole Core

High-Throughput Screening (HTS) has long been a cornerstone of drug discovery, but it often struggles with high attrition rates and difficulty in addressing complex targets like protein-protein interactions.[7] FBDD offers a compelling alternative by starting small.[8] The core principle is that smaller, less complex molecules have a higher probability of forming favorable, high-quality interactions with a protein target, even if the overall binding affinity is weak (typically in the high micromolar to millimolar range).[2] These interactions are often more "atom-efficient," providing a superior foundation for optimization.[3]

The indazole scaffold is particularly well-suited for FBDD. As a bicyclic heterocycle, it presents a rigid framework that reduces the entropic penalty upon binding.[4][9] It features both a hydrogen bond donor (the pyrazole N-H) and acceptor (the pyrazole nitrogen), enabling it to engage in the key interactions that frequently anchor ligands in protein binding sites.[6] Substituents, such as the chloro and hydroxyl groups in this compound, provide additional vectors for interaction and allow for fine-tuning of physicochemical properties.

Profile of a Model Indazole Fragment: this compound

To be effective, a fragment must possess "drug-like" properties, often summarized by the "Rule of Three":

  • Molecular Weight (MW) ≤ 300 Da

  • Calculated LogP (cLogP) ≤ 3

  • Hydrogen Bond Donors (HBD) ≤ 3

  • Hydrogen Bond Acceptors (HBA) ≤ 3

This compound is an excellent exemplar that adheres to these principles, making it an ideal candidate for a fragment library.

PropertyValueRationale for FBDD
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol Well below the 300 Da limit, ensuring higher screening hit rates.[2]
Heavy Atom Count 11Low complexity allows for efficient exploration of chemical space.[3]
cLogP ~1.5 - 2.0Balances solubility and membrane permeability, reducing non-specific binding.
H-Bond Donors 2 (N-H, O-H)Provides key interaction points to anchor the fragment in a binding pocket.[6]
H-Bond Acceptors 2 (N, O)Complements the donor sites for versatile binding capabilities.
Scaffold IndazoleA rigid, privileged structure known to bind to numerous target classes.[5][9]

The FBDD Screening Cascade: A Multi-Pillar Approach

A successful FBDD campaign requires a cascade of sensitive biophysical techniques to reliably detect weak binding events and eliminate false positives.[10] Our recommended workflow integrates Surface Plasmon Resonance (SPR) for primary screening, Nuclear Magnetic Resonance (NMR) for orthogonal validation, and X-ray Crystallography for definitive structural confirmation.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization Lib Indazole-Focused Fragment Library SPR Primary Screen: Surface Plasmon Resonance (SPR) Lib->SPR ~1000 Fragments NMR Orthogonal Validation: NMR Spectroscopy (STD/WaterLOGSY) SPR->NMR Triage Hits (~5-10% Hit Rate) Data Calculate Dissociation Constant (KD) & Ligand Efficiency (LE) NMR->Data Xray Structural Biology: X-ray Crystallography Data->Xray Prioritize High LE Hits SBDD Structure-Based Drug Design: (Fragment Growing/Linking) Xray->SBDD Binding Pose Confirmed

Figure 1: A robust FBDD workflow for indazole fragments.

Experimental Protocols

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index at a sensor surface, allowing for real-time detection of binding events.[11][12] It is highly sensitive, consumes minimal protein, and provides valuable kinetic data (kₐ, kₔ), making it ideal for primary fragment screening.[13]

Objective: To identify fragments from an indazole library that bind to a target protein immobilized on a sensor chip.

Materials:

  • Target protein (≥95% purity) with a suitable tag for immobilization (e.g., His-tag) or available surface lysines for amine coupling.

  • SPR instrument (e.g., Biacore, Cytiva).

  • Sensor Chip (e.g., CM5 for amine coupling, NTA for His-tag capture).

  • Amine coupling kit or NTA reagent kit.

  • Fragment library (including this compound) dissolved in 100% DMSO.

  • Running buffer (e.g., HBS-EP+, pH 7.4), optimized for target stability and minimal non-specific binding.

Methodology:

  • Chip Preparation & Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface (e.g., with EDC/NHS for amine coupling).

    • Immobilize the target protein to a level that will yield a theoretical maximum response (Rmax) appropriate for small fragments (typically 2000-4000 RU).

    • Deactivate remaining active groups. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into running buffer. The final DMSO concentration should be kept constant and low (e.g., 1-2%) to minimize solvent effects.

    • Perform a single-concentration screen first (e.g., 200 µM) to identify initial hits.

    • Inject each fragment solution over the reference and target flow cells. A typical injection time is 60 seconds, followed by a 120-second dissociation phase.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., low pH glycine).

  • Data Analysis & Hit Triage:

    • Subtract the reference flow cell signal from the target flow cell signal to obtain specific binding sensorgrams.

    • Identify hits as fragments that produce a stable and reproducible binding response significantly above the noise level.

    • For confirmed hits, perform a dose-response analysis (e.g., 5-8 concentrations) to determine the equilibrium dissociation constant (Kᴅ). Fit the data to a 1:1 steady-state binding model.[14]

Causality & Trustworthiness: Using a reference cell is critical for data integrity, as it allows for the subtraction of non-specific binding and bulk solvent effects, ensuring that the observed signal is due to a specific interaction.[14] Following up with a dose-response experiment validates the initial hit and provides a quantitative measure of affinity (Kᴅ).

Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy

NMR spectroscopy is a powerful method for validating fragment hits due to its robustness in detecting weak interactions.[15][16] Ligand-observed experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for FBDD.[17][18]

Objective: To confirm the binding of SPR hits to the target protein in solution, eliminating artifacts from surface immobilization.

Materials:

  • Target protein (unlabeled), ~10-20 µM in a suitable NMR buffer (e.g., deuterated phosphate buffer).

  • Fragment hits (e.g., this compound), ~1-2 mM.

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

Methodology (STD NMR):

  • Sample Preparation: Prepare two samples: one with protein and fragment, and a reference sample with only the fragment.

  • Acquisition:

    • Acquire a standard 1D proton spectrum of the mixture to identify ligand resonances.

    • Set up the STD experiment. This involves two spectra: an "on-resonance" spectrum where specific protein resonances are saturated, and an "off-resonance" spectrum where a region far from any signals is irradiated.

    • The on-resonance saturation frequency should selectively excite the protein without directly hitting ligand signals.

  • Processing & Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • In the resulting "STD difference spectrum," only protons of the binding ligand will show signals. This is because saturation is transferred from the protein to the closely associated ligand.[19]

    • Non-binding compounds will show no signals in the difference spectrum.

Causality & Trustworthiness: This technique validates binding in a solution state, which is more physiologically relevant than a chip surface, thus eliminating potential surface-related artifacts.[16] The appearance of signals in the STD difference spectrum is direct evidence of a physical interaction between the fragment and the target protein.

Figure 2: Hypothetical binding mode of the indazole fragment.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography is the gold standard in FBDD. It provides a high-resolution, three-dimensional snapshot of how a fragment binds to its target, revealing the precise binding pose and key interactions.[20][21] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[22]

Objective: To determine the co-crystal structure of the target protein in complex with this compound.

Materials:

  • Highly pure and concentrated target protein.

  • Crystallization screening kits.

  • Fragment hit dissolved in a suitable solvent (e.g., DMSO).

  • X-ray diffraction equipment (in-house or synchrotron access).

Methodology:

  • Crystal Soaking (preferred for initial screening):

    • Grow apo-protein crystals under previously optimized conditions.

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in the crystal mother liquor.

    • Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours. The short soak time minimizes crystal damage.

  • Cryo-protection and Data Collection:

    • Transfer the soaked crystal into a cryo-protectant solution before flash-cooling it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source for the highest resolution.[20]

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Analyze the resulting electron density maps (2Fo-Fc and Fo-Fc). Clear, unambiguous electron density corresponding to the shape of the fragment should be visible in the binding pocket, confirming its presence and orientation.[23]

    • Build the fragment into the density and refine the structure to produce the final model.

Causality & Trustworthiness: Direct visualization of electron density for the fragment provides unequivocal proof of binding and its specific location and pose.[24] This eliminates any ambiguity from biophysical methods and provides the rational foundation for structure-based design, ensuring that chemical modifications are productive.[22]

Data Interpretation: The Importance of Ligand Efficiency

For fragments, raw affinity (Kᴅ) is not the most important metric. A more insightful value is Ligand Efficiency (LE) , which normalizes binding affinity for the size of the molecule.[25] It measures the binding energy per non-hydrogen atom (heavy atom count, HAC).

Formula: LE = -ΔG / HAC = (1.364 * pKᴅ) / HAC (where ΔG is the Gibbs free energy of binding)

A good fragment hit typically has an LE value ≥ 0.3 kcal/mol/atom.[26] This metric helps prioritize smaller fragments that make more efficient interactions, as they have greater potential to be developed into potent, drug-like molecules without becoming excessively large.[27]

Fragment IDStructureKᴅ (µM)HACLigand Efficiency (LE)Hit?
F1 (this compound) Indazole150110.34 Yes
F2 Larger, non-indazole80180.24No
F3 Simpler phenol80070.28Borderline
F4 Indazole analog250120.30Yes

Table 1: Hypothetical screening data analysis. Fragment F1 is a superior hit to F2, despite its weaker affinity, because its binding is far more efficient relative to its size.

Conclusion

The indazole scaffold, exemplified by fragments like this compound, represents a valuable asset in fragment-based drug discovery. Its inherent structural and chemical properties make it an excellent starting point for identifying high-quality hits. By employing a rigorous and multi-faceted screening cascade—integrating the strengths of SPR for throughput, NMR for solution-based validation, and X-ray crystallography for ultimate structural proof—researchers can confidently identify and prioritize promising indazole fragments. Focusing on metrics like Ligand Efficiency rather than raw affinity ensures that the subsequent optimization efforts are built upon a foundation of high-quality, atom-efficient interactions, ultimately increasing the probability of success in developing novel therapeutics.

References

Protocol for the Solubilization of 4-Chloro-1H-indazol-6-ol for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This application note provides a detailed, field-proven protocol for the solubilization of 4-Chloro-1H-indazol-6-ol, a member of the therapeutically significant indazole class of heterocyclic compounds. Given the common challenge of low aqueous solubility for such scaffolds, this guide establishes a robust methodology centered on the use of Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions and subsequent aqueous-based working solutions suitable for a wide range of in vitro assays, including cell-based and enzymatic screening. We emphasize the causality behind each step, from solvent selection to storage conditions, to ensure maximal compound integrity, reproducibility, and the generation of high-quality, reliable data.

Introduction: The Challenge of Indazole Solubility

The indazole scaffold is a "privileged structure" in modern medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including several FDA-approved kinase inhibitors used in oncology.[1][2] The successful in vitro evaluation of novel indazole derivatives like this compound is fundamentally dependent on proper sample preparation. Poor aqueous solubility is a common characteristic of drug-like molecules and a primary source of experimental artifacts, leading to inaccurate potency measurements (e.g., IC₅₀) and poor reproducibility.[3]

This document provides a comprehensive protocol for dissolving this compound. The methodology is grounded in the well-established physicochemical properties of related indazole analogs and the broad utility of Dimethyl Sulfoxide (DMSO) as a solubilizing agent in drug discovery workflows.[3][4] The core principle is to create a high-concentration, stable stock solution in an organic solvent, which can then be precisely diluted into aqueous assay buffers or cell culture media to achieve the desired final concentrations while minimizing solvent-induced artifacts.

Physicochemical Rationale for Solvent Selection

Predicted Properties of this compound

While extensive experimental data for this compound is not widely published, we can infer its likely solubility characteristics by examining structurally related analogs. The presence of a chlorine atom and the heterocyclic indazole ring system contributes to its lipophilicity, while the hydroxyl (-ol) and amine (-NH) groups provide hydrogen bonding capabilities. However, compounds with similar cores typically exhibit low solubility in aqueous solutions.

Table 1: Physicochemical Properties of Structurally Related Indazole Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogPKey Features
4-Chloro-1H-indazol-6-amine[5]C₇H₆ClN₃167.602.38Chloro- and amino- substitutions
1H-Indazol-6-amine[6]C₇H₇N₃133.151.60Parent amine, no chloro group
4-Bromo-6-chloro-1H-indazole[7]C₇H₄BrClN₂231.482.90Halogenated, lacks hydroxyl
1H-Indazol-5-ol[8]C₇H₆N₂O134.141.80Parent hydroxyl, no chloro group

The LogP values, a measure of lipophilicity, are consistently above 1.5, indicating a preference for an organic environment over an aqueous one. This strongly supports the necessity of an organic solvent for initial dissolution.

The Role of Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent with an exceptional ability to dissolve a wide spectrum of both polar and nonpolar compounds, making it the industry standard for preparing stock solutions in drug discovery.[9] Its high dielectric constant and ability to act as a hydrogen bond acceptor allow it to effectively solvate molecules like this compound.

Causality: The primary goal is to create a concentrated stock solution (e.g., 10-50 mM). Using 100% DMSO allows for the dissolution of a sufficient mass of the compound in a small volume. This high concentration is critical for minimizing the final percentage of DMSO in the assay, as DMSO can exert biological effects or cause cytotoxicity at concentrations typically above 0.5% (v/v).

Materials and Reagents

  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%, cell culture grade (e.g., Sigma-Aldrich Cat# D2650)

  • Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL)

  • Calibrated precision balance (readable to at least 0.01 mg)

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes (P1000, P200, P20) and sterile, low-retention tips

  • Target in vitro assay medium (e.g., DMEM, PBS, Tris buffer), pre-warmed to the appropriate temperature if necessary.

Detailed Experimental Protocol

This protocol is designed to prepare a 10 mM stock solution, a common starting concentration for dose-response studies.

Part A: Preparation of 10 mM Master Stock Solution
  • Calculate Required Mass: Determine the mass of this compound needed. The molecular weight is 184.59 g/mol .

    • Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: 1 mL × 10 mmol/L × (1 L / 1000 mL) × 184.59 g/mol × (1000 mg / 1 g) = 1.846 mg

  • Weigh Compound: Carefully weigh out the calculated mass (e.g., 1.85 mg) of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.

    • Expert Tip: Use an amber or opaque tube to protect the compound from potential photodegradation.

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to the tube (e.g., 1 mL for a 10 mM solution).

  • Promote Dissolution: Securely cap the tube and vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. Alternate between vortexing and sonicating until a clear, precipitate-free solution is achieved.

    • Causality: Sonication uses ultrasonic waves to create micro-cavitations, providing the energy needed to break up the compound's crystal lattice and facilitate solvation. Gentle warming (to 37°C) can also be used but should be done cautiously to avoid compound degradation.[10]

  • Final Inspection: Visually inspect the solution against a light source to confirm that all solid material has dissolved. This is your 10 mM Master Stock Solution .

G cluster_workflow Workflow: Master Stock Preparation weigh 1. Weigh 1.85 mg of This compound add_dmso 2. Add 1.0 mL of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate until fully dissolved add_dmso->dissolve inspect 4. Visually Inspect for Clarity dissolve->inspect stock Result: 10 mM Master Stock inspect->stock store 5. Aliquot & Store at -20°C / -80°C stock->store

Caption: Workflow for preparing a 10 mM master stock solution.

Part B: Preparation of Assay Working Solutions (Serial Dilution)

This section describes creating a dilution series for a typical 96-well plate assay.

  • Prepare Intermediate Dilution: Perform a primary dilution of the 10 mM Master Stock into your final assay buffer/medium. This step is crucial to avoid issues with compound precipitation when transferring tiny volumes of pure DMSO directly into the assay plate.

    • Example: To make a 100 µM intermediate solution (a 1:100 dilution), add 5 µL of the 10 mM Master Stock to 495 µL of assay medium. Vortex gently.

  • Perform Serial Dilutions: Use the 100 µM intermediate solution to create a dose-response curve in your assay plate.

    • Add a defined volume of medium to all wells (e.g., 90 µL).

    • Add 10 µL of the 100 µM solution to the first well (this gives a final concentration of 10 µM). Mix well by pipetting.

    • Transfer 10 µL from the first well to the second well (now 1 µM), and repeat across the plate for a 10-fold dilution series.

  • Prepare Vehicle Control: A vehicle control is essential for validating that any observed effects are due to the compound, not the solvent.[11] Prepare wells that contain the same final concentration of DMSO as the highest-concentration test well, but without the compound.

    • Example: If the 10 µM well was made from a 1:100 dilution of the DMSO stock, the final DMSO concentration is 1%. The vehicle control well should contain 99 µL of medium and 1 µL of pure DMSO.

G cluster_dilution Workflow: Serial Dilution for Assay Plate cluster_plate 96-Well Assay Plate stock 10 mM Master Stock (in 100% DMSO) intermediate 100 µM Intermediate (in Assay Medium) stock->intermediate 1:100 Dilution in Medium well1 10 µM Final intermediate->well1 Add to Plate well2 1 µM Final well1->well2 1:10 Serial Dilution well3 0.1 µM Final well2->well3 1:10 Serial Dilution vehicle Vehicle Control (DMSO only)

Caption: Serial dilution workflow from master stock to final assay plate.

Part C: Storage and Long-Term Stability
  • Aliquoting: Immediately after preparation, aliquot the Master Stock Solution into single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.

    • Trustworthiness: Aliquoting is the most critical step for ensuring long-term reproducibility. It prevents contamination of the entire stock and avoids repeated freeze-thaw cycles, which can cause compound precipitation and degradation.[12]

  • Storage: Store the aliquots in a desiccated environment at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months).

  • Hygroscopicity: DMSO is highly hygroscopic and will readily absorb atmospheric water, which can lower the solubility of your compound over time.[12] Using anhydrous DMSO and proper storage with tight-sealing caps is mandatory.

Troubleshooting and Quality Control

Table 2: Common Issues and Solutions

IssueProbable Cause(s)Recommended Solution(s)
Precipitation in Assay Well The compound's solubility limit in the aqueous medium was exceeded.- Lower the highest test concentration. - Increase the final DMSO percentage slightly (if tolerated by the assay, e.g., from 0.1% to 0.25%). - Add a co-solvent like Pluronic F-68 or use a formulation vehicle if necessary.[4]
Inconsistent Results - Repeated freeze-thaw cycles of stock. - Water absorption by DMSO stock. - Compound degradation.- Always use a fresh, single-use aliquot for each experiment.[12] - Ensure DMSO is anhydrous and stored properly. - Periodically check compound integrity with analytical methods (LC-MS) if possible.
Cell Death in Vehicle Control DMSO concentration is too high for the specific cell line.- Perform a DMSO tolerance test: expose cells to a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the maximum non-toxic concentration. - Ensure the final DMSO concentration in all wells is kept below this empirically determined limit.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for this compound before handling.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • DMSO can facilitate the absorption of chemicals through the skin; handle with care.[9]

  • All handling of the powdered compound and concentrated DMSO solutions should be performed in a chemical fume hood.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Chloro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Compounds bearing this heterocyclic scaffold have demonstrated a wide array of biological effects, including potent anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] This has led to the development of several successful drugs, such as the kinase inhibitors pazopanib and axitinib. The indazole core's ability to interact with various biological targets, particularly protein kinases, makes it a "privileged structure" for the design of novel therapeutic agents.[3][4] 4-Chloro-1H-indazol-6-ol is a key intermediate and a valuable building block in the synthesis of these complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[5] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries centered around the this compound scaffold, with a primary focus on kinase inhibition and a secondary focus on cell-based phenotypic screening.

Section 1: Rationale for Kinase-Centric High-Throughput Screening

The deregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer. Kinases play a pivotal role in signal transduction pathways that control cell growth, proliferation, differentiation, and survival. The indazole scaffold has been extensively explored for its ability to inhibit a variety of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), c-Kit, and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][4] Therefore, a primary and logical application for novel derivatives of this compound is in HTS campaigns aimed at discovering novel kinase inhibitors.

Key Considerations for Kinase HTS Assay Design:

  • Choice of Kinase Target: The selection of the kinase target should be driven by the therapeutic area of interest. Given the precedent for indazole derivatives, kinases implicated in oncology are a strong starting point.

  • Assay Format: Homogeneous, fluorescence-based assays are highly amenable to HTS due to their simplicity (add-and-read format), sensitivity, and scalability to 384- and 1536-well plates.[6][7][8]

  • Detection Technology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for kinase assays. It offers a high signal-to-background ratio and is less susceptible to interference from fluorescent compounds or light scattering.

Signaling Pathway Context: A Generic Kinase Cascade

The following diagram illustrates a simplified kinase signaling pathway, which is often the target of therapeutic intervention.

Kinase_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds & Activates Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase (RTK)->Downstream Kinase 1 Phosphorylates Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Phosphorylates Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates

Caption: Simplified kinase signaling cascade initiated by growth factor binding.

Section 2: Protocol 1 - TR-FRET Kinase Inhibition Assay

This protocol describes a universal method for screening compounds derived from this compound against a generic serine/threonine or tyrosine kinase using a TR-FRET format.

Principle of the Assay

The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase of interest. A Europium (Eu)-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a Streptavidin-Allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu and APC in close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Experimental Workflow

TR_FRET_Workflow cluster_prep Plate Preparation cluster_read Detection Dispense Compound Dispense Compound Add Kinase & Substrate Add Kinase & Substrate Dispense Compound->Add Kinase & Substrate 1. Compound Transfer Add ATP Add ATP Add Kinase & Substrate->Add ATP 2. Initiate Reaction Add Detection Mix Add Detection Mix Add ATP->Add Detection Mix 3. Stop & Detect Incubate Incubate Add Detection Mix->Incubate Read Plate Read Plate Incubate->Read Plate

Caption: Workflow for the TR-FRET kinase inhibition assay.

Materials and Reagents
ReagentSupplierPurpose
Kinase of Interest (e.g., FGFR1)Commercial VendorEnzyme source
Biotinylated Substrate PeptideCustom SynthesisSubstrate for phosphorylation
ATPSigma-AldrichPhosphate donor
Eu-labeled Anti-phospho AntibodyCommercial VendorBinds to phosphorylated substrate
Streptavidin-APCCommercial VendorBinds to biotinylated substrate
Assay Buffer (e.g., HEPES, MgCl2, DTT)In-house prepProvides optimal conditions for kinase activity
384-well low-volume platesGreiner Bio-OneAssay plate
Test Compounds (dissolved in DMSO)Compound LibraryPotential inhibitors
Step-by-Step Protocol
  • Compound Plating:

    • Prepare serial dilutions of the this compound derivatives in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO (0% inhibition) and 50 nL of a known potent inhibitor (100% inhibition).

  • Kinase and Substrate Addition:

    • Prepare a solution containing the kinase and biotinylated substrate peptide in assay buffer. The final concentrations should be optimized for each kinase-substrate pair (typically in the low nM range for the kinase and Km concentration for the substrate).

    • Dispense 5 µL of this solution to all wells of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer. The final concentration should be at the Km for the specific kinase.

    • Dispense 5 µL of the ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature. The incubation time may need optimization.

  • Detection:

    • Prepare the detection mix containing the Eu-labeled antibody and SA-APC in a stop/detection buffer (e.g., assay buffer with EDTA).

    • Dispense 10 µL of the detection mix to all wells. This will stop the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader. Excite at 320-340 nm and read emissions at 615 nm (Eu) and 665 nm (APC).

Data Analysis and Quality Control
  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition))

  • Determine IC50 Values:

    • Plot % inhibition versus compound concentration and fit the data to a four-parameter logistic equation.

  • Assess Assay Quality with Z'-factor: [8]

    • Z' = 1 - (3*(SD_0%_inhibition + SD_100%_inhibition)) / |Mean_0%_inhibition - Mean_100%_inhibition|

    • An assay with a Z' > 0.5 is considered robust and suitable for HTS.

ParameterTypical ValueAcceptance Criteria
Z'-factor0.7 - 0.9> 0.5
Signal-to-Background> 5> 3
CV of Controls< 10%< 15%

Section 3: Protocol 2 - Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound derivatives on a cancer cell line relevant to the kinase target (e.g., a cell line with FGFR amplification if screening against FGFR).

Principle of the Assay

This assay utilizes a reagent such as resazurin (e.g., CellTiter-Blue®) or a luminescence-based ATP detection reagent (e.g., CellTiter-Glo®) to measure cell viability. Metabolically active, proliferating cells reduce resazurin to the highly fluorescent resorufin or maintain high levels of intracellular ATP. A decrease in signal indicates a reduction in cell proliferation or cytotoxicity.[9]

Experimental Workflow

Cell_Assay_Workflow Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Dose with Compound Dose with Compound Incubate 24h->Dose with Compound Incubate 72h Incubate 72h Dose with Compound->Incubate 72h Add Viability Reagent Add Viability Reagent Incubate 72h->Add Viability Reagent Read Plate Read Plate Add Viability Reagent->Read Plate

Caption: Workflow for a cell-based proliferation assay.

Materials and Reagents
ReagentSupplierPurpose
Cancer Cell Line (e.g., NCI-H1975 for EGFR)ATCCBiological system for testing
Cell Culture Medium (e.g., RPMI-1640)GibcoCell growth
Fetal Bovine Serum (FBS)GibcoGrowth supplement
Penicillin-StreptomycinGibcoAntibiotic
CellTiter-Glo® Luminescent Cell Viability AssayPromegaMeasures ATP as an indicator of viability
384-well clear-bottom, white-walled platesCorningCell culture and luminescence reading
Test Compounds (dissolved in DMSO)Compound LibraryPotential inhibitors
Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to the desired density (e.g., 2,000 cells/20 µL).

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Dosing:

    • Prepare serial dilutions of the this compound derivatives in culture medium from a DMSO stock.

    • Add 5 µL of the diluted compounds to the respective wells. The final DMSO concentration should not exceed 0.5%.

    • Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate-reading luminometer.

Data Analysis and Quality Control
  • Calculate Percent Viability:

    • % Viability = 100 * (Luminescence_compound / Luminescence_vehicle_control)

  • Determine GI50 Values:

    • Plot % viability versus compound concentration and fit the data to a four-parameter logistic equation to determine the concentration that causes 50% growth inhibition (GI50).

  • Assess Assay Quality:

    • Calculate the Z'-factor using vehicle control (high signal) and a potent cytotoxic agent (low signal) to ensure assay robustness.

ParameterTypical ValueAcceptance Criteria
Z'-factor0.6 - 0.8> 0.5
Signal-to-Background> 10> 5
CV of Controls< 15%< 20%

Section 4: Concluding Remarks and Future Directions

The protocols described herein provide a robust framework for the high-throughput screening of compound libraries derived from this compound. The TR-FRET kinase assay offers a direct, target-based approach to identify specific inhibitors, while the cell-based proliferation assay provides a phenotypic readout of a compound's overall effect on cancer cell growth. Positive hits from these primary screens should be subjected to further validation, including orthogonal assays to confirm the mechanism of action, selectivity profiling against a panel of kinases, and further medicinal chemistry optimization to improve potency and drug-like properties. The inherent versatility of the indazole scaffold suggests that derivatives of this compound hold significant promise for the discovery of next-generation targeted therapeutics.

References

Application Note: A Multi-Assay Approach for Characterizing the Cellular Efficacy of 4-Chloro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous developmental and approved therapeutic agents, particularly kinase inhibitors for oncology.[1][2] This application note provides a comprehensive, structured guide for researchers, scientists, and drug development professionals to robustly characterize the cellular efficacy of a novel indazole-containing compound, 4-Chloro-1H-indazol-6-ol. We present a logical, three-phase experimental workflow, beginning with broad phenotypic screening of cellular viability, proceeding to elucidate the mechanism of action, and culminating in a targeted analysis of a key signaling pathway. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a self-validating and reproducible approach to compound evaluation.

Guiding Principle: The Efficacy Testing Workflow

The evaluation of a novel compound's efficacy should follow a logical cascade, moving from general effects to specific mechanisms. This approach ensures that resource-intensive targeted assays are performed with a strong foundational understanding of the compound's primary cellular impact. Our proposed workflow is designed to first identify if the compound has a biological effect (Phase 1), then determine how it elicits that effect (Phase 2), and finally, to test a hypothesis about its specific molecular target (Phase 3).

G cluster_0 Phase 1: Primary Phenotypic Screening cluster_1 Phase 2: Mechanism of Action Analysis cluster_2 Phase 3: Target Pathway Validation p1_start Dose-Response Treatment of Cancer Cell Line p1_assay Cell Viability Assay (XTT) [IC50 Determination] p1_start->p1_assay 24-72h p2_assay Apoptosis Assay (Caspase-Glo 3/7) p1_assay->p2_assay If cytotoxic... p3_assay Signaling Pathway Analysis (Western Blot for p-Akt/Akt) p1_assay->p3_assay If cytostatic... p2_assay->p3_assay If apoptotic...

Caption: Experimental workflow for characterizing this compound.

Phase 1: Assessing General Cellular Proliferation and Viability

Expert Rationale: The initial and most fundamental question is whether this compound impacts overall cell health and proliferation. A cell viability assay is the cornerstone of primary screening for any potential therapeutic agent.[3] We recommend a tetrazolium reduction assay, specifically the XTT assay. Unlike the traditional MTT assay, the XTT formazan product is water-soluble, eliminating a solubilization step and thereby reducing experimental variability and simplifying the workflow.[4][5] The goal is to generate a dose-response curve to determine the half-maximal inhibitory concentration (IC50), a key metric of compound potency.[6]

Protocol 2.1: XTT Cell Viability Assay

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.[7]

Materials:

  • Selected cancer cell line (e.g., A549, human lung carcinoma)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • 96-well flat-bottom cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Plating:

    • Trypsinize and count cells, then dilute to a final concentration of 1 x 10⁵ cells/mL in complete growth medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000 cells/well). Best practice dictates leaving the perimeter wells filled with sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[7]

  • Compound Treatment:

    • Prepare a serial dilution series of this compound in complete growth medium from your stock solution. A common starting range is 100 µM to 1 nM. Remember to include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-treatment" control.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control medium to each well. It is critical to perform each concentration in triplicate or quadruplicate.

    • Return the plate to the incubator for a predetermined time, typically 48 or 72 hours.

  • XTT Assay and Measurement:

    • Following the manufacturer's instructions, prepare the XTT/electron-coupling solution. Typically, this involves mixing the two reagents shortly before use.

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a visible color change to orange is apparent in the control wells. Metabolically active cells reduce the yellow XTT tetrazolium salt to a colored formazan product.[6]

    • Gently shake the plate to ensure a homogenous solution.

    • Measure the absorbance of each well at 450-490 nm using a microplate reader.[8] A reference wavelength of ~660 nm can be used to subtract background absorbance.[4]

Data Analysis and Presentation:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Treatment GroupConcentration (µM)Avg. Absorbance (450nm)% Viability (Normalized)
Vehicle Control0 (0.1% DMSO)1.25100%
Compound0.011.2297.6%
Compound0.11.0584.0%
Compound10.6552.0%
Compound100.1814.4%
Compound1000.054.0%
Calculated IC50 ~0.9 µM

Phase 2: Elucidating the Mechanism of Cell Death

Expert Rationale: A reduction in viability indicates the compound is either cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death). If cytotoxic, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anti-cancer agents.[9] A hallmark of early apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[10] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that measures this activity, providing a robust indicator of apoptosis.[9]

Protocol 3.1: Caspase-Glo® 3/7 Apoptosis Assay

Materials:

  • Cells plated and treated in white-walled, clear-bottom 96-well plates as described in Protocol 2.1. (Note: White walls enhance luminescent signal).

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer or a microplate reader with luminescence capabilities.

Procedure:

  • Assay Setup: Plate and treat cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 5x IC50). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Assay Execution:

    • Remove the assay plate from the incubator and allow it to cool to room temperature for ~30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.

    • Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The reagent lyses the cells and contains a pro-luminescent caspase-3/7 substrate, which is cleaved by active caspases to generate a "glow-type" luminescent signal.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Presentation:

  • Subtract the background luminescence (from no-cell control wells).

  • Calculate the fold-change in caspase activity for each treatment condition relative to the vehicle control.

Treatment GroupConcentration (µM)Avg. Luminescence (RLU)Fold-Change vs. Vehicle
Vehicle Control0 (0.1% DMSO)15,2001.0
Compound (0.5x IC50)0.4544,0802.9
Compound (1x IC50)0.9189,20012.4
Compound (5x IC50)4.5351,16023.1
Staurosporine (1 µM)N/A410,40027.0

Phase 3: Validating a Hypothesized Molecular Target

Expert Rationale: Given that the indazole scaffold is a common feature in kinase inhibitors, a logical next step is to investigate the compound's effect on a relevant signaling pathway.[11][12] The PI3K/Akt pathway is a critical regulator of cell survival and is frequently dysregulated in cancer, making it a common drug target.[12] A key event in this pathway is the phosphorylation of Akt. A potent inhibitor of an upstream kinase (like PI3K) would lead to a measurable decrease in phosphorylated Akt (p-Akt) levels without affecting the total amount of Akt protein. Western blotting is the gold-standard technique for analyzing such changes in protein phosphorylation.[13][14][15]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) PDK1->pAkt Survival Cell Survival & Proliferation pAkt->Survival Promotes Inhibitor This compound (Hypothesized Action) Inhibitor->PI3K

Caption: Hypothesized action on the PI3K/Akt signaling pathway.

Protocol 4.1: Western Blot for p-Akt (Ser473) and Total Akt

Materials:

  • Cells cultured in 6-well plates.

  • Ice-cold PBS and RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-Akt (pan).

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced Chemiluminescence (ECL) detection reagent.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Lysis and Protein Quantification:

    • Plate and treat cells in 6-well plates with the compound for a shorter duration (e.g., 1-4 hours) to capture acute signaling changes.

    • Aspirate media, wash cells with ice-cold PBS, and lyse by adding 100 µL of ice-cold RIPA buffer.[14]

    • Scrape cells, transfer lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 min at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature proteins.[16]

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

    • Incubate the membrane with the primary antibody for p-Akt (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[17]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent.

    • Capture the chemiluminescent signal using a digital imaging system.[14]

  • Stripping and Re-probing:

    • To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed for Total Akt and a loading control like GAPDH. This allows for accurate normalization of the p-Akt signal.

Data Analysis and Presentation:

  • Use densitometry software to quantify the band intensity for p-Akt, Total Akt, and the loading control.

  • Calculate the ratio of p-Akt to Total Akt for each sample to normalize for any variations in Akt expression.

  • Present the data as a fold-change in the p-Akt/Total Akt ratio relative to the vehicle control.

Treatment Groupp-Akt SignalTotal Akt Signalp-Akt / Total Akt Ratio% of Vehicle Control
Vehicle Control1.001.050.95100%
Compound (0.5x IC50)0.621.020.6164%
Compound (1x IC50)0.251.080.2324%
Compound (5x IC50)0.091.040.099%

Essential Considerations for Assay Integrity

  • Cell Line Authentication: Always use authenticated cell lines to ensure the validity and reproducibility of your results. Misidentified or cross-contaminated cell lines can invalidate findings.[18]

  • Aseptic Technique: Rigorous aseptic technique is paramount to prevent bacterial, fungal, or mycoplasma contamination, which can significantly alter cellular metabolism and drug response.[19]

  • Compound Solubility: Ensure this compound is fully solubilized in the stock solvent (e.g., DMSO) and does not precipitate when diluted in culture medium.

  • Controls, Controls, Controls: Every experiment must include appropriate controls: a 'no-treatment' control, a 'vehicle' control (to account for any effects of the solvent), and a 'positive' control (a known compound that induces the expected effect).

Conclusion

This application note outlines a robust, multi-phase strategy for the initial cellular characterization of this compound. By systematically progressing from broad phenotypic assays to specific mechanistic and target-based analyses, researchers can efficiently and accurately build a comprehensive profile of the compound's efficacy. This structured approach, grounded in established methodologies, provides a solid foundation for further preclinical development.

References

Application Notes & Protocols: 4-Chloro-1H-indazol-6-ol as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Chloro-1H-indazol-6-ol as a foundational scaffold for developing a chemical probe to identify and validate novel protein targets. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in potent protein kinase inhibitors.[1][2] This guide will detail the rationale, design principles, synthesis, and application of a this compound-derived probe in chemoproteomic workflows, specifically focusing on affinity-based protein profiling (AfBPP) for target deconvolution. We present detailed, step-by-step protocols for probe synthesis, cellular treatment, target enrichment, and mass spectrometry-based identification, underpinned by the causality behind key experimental choices.

Introduction: The Rationale for an Indazole-Based Chemical Probe

Phenotypic screening campaigns often yield bioactive small molecules with compelling cellular effects, but their mechanisms of action remain elusive. Target identification is a critical bottleneck in translating these hits into validated therapeutic leads.[3] Chemical probes, small molecules designed to bind specific protein targets, are indispensable tools for navigating this challenge.[4] An ideal chemical probe is potent, selective, and equipped with a functional handle for downstream analysis, enabling the "fishing" of its binding partners from a complex cellular proteome.[5]

The 1H-indazole scaffold is of particular interest due to its prevalence in numerous FDA-approved and clinical-stage kinase inhibitors, such as Axitinib and Pazopanib.[1][6] This structural motif is adept at interacting with the ATP-binding site of kinases, often forming a critical hydrogen bond with the hinge region of the enzyme.[1] The compound this compound possesses the core indazole structure with functional groups amenable to chemical modification, making it an excellent starting point for the development of a chemical probe aimed at exploring the kinome and other ATP-binding proteins.

This guide will focus on a compound-centric chemical proteomics approach, wherein this compound is functionalized with a bioorthogonal handle (an alkyne group). This "clickable" probe allows for covalent attachment to a reporter tag (e.g., biotin) after cellular target engagement, minimizing steric hindrance that a bulky tag might otherwise cause.[7]

Probe Design and Synthesis: From Scaffold to Tool

A robust chemical proteomics experiment relies on a meticulously designed probe and a corresponding inactive, negative control.[4]

The Active Probe: CI-AP (Chloro-Indazole Alkyne Probe)

The active probe, which we will refer to as CI-AP , is synthesized by attaching a terminal alkyne to the 6-hydroxyl group of this compound via a short linker. The hydroxyl group is an ideal point for modification as it is directed away from the likely protein-binding pharmacophore (the indazole core). A terminal alkyne is chosen for its small size and its ability to undergo highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[7]

Proposed Synthesis of CI-AP (Probe)

G cluster_0 Probe Synthesis Start This compound Step1 Deprotonation of Phenol Start->Step1 1. Reagent1 NaH, THF Reagent1->Step1 Step2 O-Alkylation (Etherification) Step1->Step2 2. Reagent2 Propargyl Bromide Reagent2->Step2 Product CI-AP Probe (4-Chloro-6-(prop-2-yn-1-yloxy)-1H-indazole) Step2->Product

Caption: Proposed synthesis of the CI-AP chemical probe.

Protocol: Synthesis of CI-AP

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the hydroxyl group enhances its nucleophilicity.

  • Alkylation: Add propargyl bromide (1.5 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final CI-AP probe.

The Negative Control: CI-NC (Chloro-Indazole Negative Control)

The validity of any hits identified with CI-AP hinges on the use of a proper negative control. This control should be structurally similar to the active probe but lack the ability to bind to the target proteins. For many kinase inhibitors, the N-H of the indazole ring is a critical hydrogen bond donor for interacting with the kinase hinge region.[1] Therefore, methylating this position should disrupt this key interaction without significantly altering the molecule's overall size or physicochemical properties.

Proposed Synthesis of CI-NC (Negative Control)

G cluster_1 Negative Control Synthesis Start_NC CI-AP Probe Step_NC N-Methylation Start_NC->Step_NC Reagent_NC NaH, THF, then CH3I Reagent_NC->Step_NC Product_NC CI-NC Control (4-Chloro-1-methyl-6-(prop-2-yn-1-yloxy)-1H-indazole) Step_NC->Product_NC G A 1. Cell Culture & Lysis (e.g., HT-29 cells) B 2. Proteome Incubation (Divide lysate into 3 conditions) A->B C1 Condition A: + CI-AP Probe B->C1 C2 Condition B: + CI-NC Control B->C2 C3 Condition C (Competition): + Excess Parent Compound + CI-AP Probe B->C3 D 3. Click Chemistry (Add Azide-Biotin Tag + Catalysts) C1->D C2->D C3->D E 4. Enrichment (Streptavidin Beads) D->E F 5. On-Bead Digestion (Trypsin) E->F G 6. LC-MS/MS Analysis (Peptide Identification & Quantification) F->G H 7. Data Analysis (Identify Specific Binders) G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Introduction to the Synthesis of this compound

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its preparation typically involves a multi-step sequence that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic strategy involves the diazotization of a substituted aniline followed by an intramolecular cyclization. The presence of both a chloro and a hydroxyl group on the aromatic ring introduces specific challenges that must be addressed for a successful outcome.

This guide will focus on a common and cost-effective synthetic route starting from 3-chloro-2-methyl-5-nitroaniline, followed by reduction, diazotization, cyclization, and finally, conversion of the nitro group to a hydroxyl group. We will explore the critical parameters of each step and provide solutions to potential problems.

Visualizing the Synthetic Workflow

To provide a clear overview of the process, the following diagram illustrates the key transformations in the synthesis of this compound.

Synthesis_Workflow A 3-Chloro-2-methyl-5-nitroaniline B N-Acetyl-3-chloro-2-methyl-5-nitroaniline A->B Acetylation (Acetic Anhydride) C 4-Chloro-6-nitro-1H-indazole B->C Diazotization & Cyclization (e.g., t-Butyl nitrite) D 4-Chloro-6-amino-1H-indazole C->D Nitro Reduction (e.g., SnCl2/HCl) E This compound D->E Diazotization & Hydrolysis (NaNO2, H2SO4, heat) Mechanism cluster_0 Diazotization & Cyclization Start Acetylated Aniline Diazonium Diazonium Salt Intermediate Start->Diazonium t-Butyl nitrite Cyclized Cyclized Intermediate Diazonium->Cyclized Intramolecular Cyclization Indazole N-Acetyl Indazole Cyclized->Indazole Proton loss

Technical Support Center: Optimizing Coupling Reactions with 4-Chloro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 4-Chloro-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this specific heterocyclic building block. The inherent functionalities of this molecule—a moderately reactive aryl chloride, a potentially coordinating hydroxyl group, and an acidic N-H proton—present unique challenges and opportunities in reaction development.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the coupling reactions of this compound. Each issue is followed by a discussion of potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction with this compound is showing minimal or no conversion to the desired product. What are the primary troubleshooting steps?

A1: Low or no yield is a common initial hurdle. A systematic approach is key to identifying the root cause.

  • Cause A: Inactive Catalyst. The activation of the palladium precatalyst to the active Pd(0) species is crucial for the catalytic cycle to begin.[1] Aryl chlorides, being less reactive than bromides or iodides, often require a more active catalytic system.

    • Solution:

      • Switch to a Pre-activated Catalyst: Employ modern palladium precatalysts like G3 or G4 Buchwald precatalysts, which are designed for reliable generation of the active Pd(0) species.[2]

      • Optimize Ligand Choice: For electron-rich and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and stabilize the catalytic species.[3] Consider ligands such as XPhos, SPhos, or RuPhos.

      • Ensure Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[1] Ensure your reaction vessel is thoroughly degassed and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Cause B: Substrate-Related Issues. The inherent properties of this compound can impede the reaction.

    • Solution:

      • Protecting Group Strategy: The acidic N-H and hydroxyl protons can interfere with the catalyst or base. Consider protecting one or both of these functionalities. N-protection with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent catalyst inhibition.[4][5] However, be aware that some protecting groups can be labile under certain coupling conditions.[4]

      • Reagent Purity: Ensure the purity of your this compound starting material. Impurities can poison the catalyst.

  • Cause C: Inappropriate Base or Solvent. The choice of base and solvent significantly impacts the reaction outcome, especially with substrates bearing acidic protons.

    • Solution:

      • Base Selection: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally good starting points for Suzuki and Buchwald-Hartwig reactions with heterocyclic substrates.[6][7] The base plays a critical role in the catalytic cycle, and its strength can influence the transmetalation step in Suzuki couplings.[8][9]

      • Solvent Considerations: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.[10][11] The choice of solvent can affect the solubility of reagents and the stability of the catalytic species.[12] For instance, in Buchwald-Hartwig aminations, toluene is a common choice.[11]

Issue 2: Formation of Side Products

Q2: I am observing significant formation of side products, such as hydrodechlorination of the starting material or homocoupling of the coupling partner. How can I minimize these?

A2: The formation of side products often points to an imbalance in the rates of the desired catalytic cycle versus competing pathways.

  • Cause A: Hydrodechlorination. This occurs when the aryl chloride is reduced to the corresponding arene. It can be promoted by certain ligands, bases, or the presence of water.

    • Solution:

      • Ligand Modification: Use ligands that favor reductive elimination over competing pathways. Bulky biarylphosphine ligands can often suppress this side reaction.

      • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Moisture can be a proton source for hydrodechlorination.

      • Base Choice: In some cases, a weaker base might be beneficial, although this needs to be balanced with the requirement for sufficient reactivity.

  • Cause B: Homocoupling of Boronic Acid (in Suzuki Reactions). This is a common side reaction, particularly at higher temperatures.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

      • Lower Reaction Temperature: If the desired reaction is proceeding, albeit slowly, lowering the temperature can often reduce the rate of homocoupling more significantly than the rate of the cross-coupling.

      • Careful Degassing: Oxygen can promote the oxidative homocoupling of boronic acids.

  • Cause C: Protodeborylation of the Boronic Acid. This leads to the formation of the arene corresponding to the boronic acid and reduces the concentration of the active coupling partner.

    • Solution:

      • Use of Pinacol Esters: Boronic pinacol esters are often more stable to protodeborylation than the corresponding boronic acids.

      • Reaction Time: Avoid unnecessarily long reaction times, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H or the -OH group of this compound before performing a coupling reaction?

A1: While not always strictly necessary, protection is highly recommended, especially when troubleshooting or aiming for high yields and reproducibility. The acidic protons on both the indazole nitrogen and the phenol can lead to several complications:

  • Catalyst Inhibition: The substrate can coordinate to the palladium center through the nitrogen or oxygen atoms, potentially leading to catalyst deactivation.[6]

  • Base Consumption: The acidic protons will react with the base, altering the stoichiometry and potentially affecting the catalytic cycle.

  • Side Reactions: The unprotected hydroxyl group can participate in O-arylation reactions, leading to undesired byproducts.

A common strategy is to protect the more acidic N-H proton. The choice of protecting group is crucial and should be orthogonal to the planned coupling conditions.

Q2: Which type of coupling reaction is most suitable for the C-4 position of this compound?

A2: Palladium-catalyzed cross-coupling reactions are generally the most effective. Given the chloro substituent, more forcing conditions may be required compared to bromo or iodo analogs.

  • Suzuki-Miyaura Coupling: This is a versatile method for forming C-C bonds and is often a good first choice due to the wide availability and stability of boronic acids.[6][10]

  • Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds and is highly effective for coupling with a wide range of amines and amides.[3][13]

  • Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the standard method.[14][15] Due to the lower reactivity of the aryl chloride, a copper co-catalyst is typically required, and higher temperatures may be necessary.[16][17]

  • Ullmann Condensation: While historically important, Ullmann reactions (copper-catalyzed) for C-O or C-N bond formation typically require harsher conditions (high temperatures) than their palladium-catalyzed counterparts.[18][19] However, modern ligand-accelerated Ullmann reactions can be effective and may be considered as an alternative.[20]

Q3: How do I choose the right palladium catalyst and ligand for my reaction?

A3: The choice of catalyst and ligand is critical for success, particularly with a challenging substrate like an aryl chloride.

  • Palladium Source: Modern palladium precatalysts (e.g., Buchwald G3/G4 precatalysts) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ as they ensure efficient and reproducible generation of the active Pd(0) catalyst.[2]

  • Ligands: For aryl chlorides, bulky, electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition step. The Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent starting points.[3] The specific choice of ligand may require screening to find the optimal one for your specific coupling partners.

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A4: A robust set of starting conditions would be:

ParameterRecommended ConditionRationale
Substrate N-Protected this compoundPrevents side reactions and catalyst inhibition.
Coupling Partner Arylboronic Acid (1.5 eq.)Slight excess drives the reaction to completion.
Palladium Precatalyst SPhos Pd G3 (2 mol%)Ensures reliable Pd(0) generation; SPhos is a good general ligand for aryl chlorides.
Base K₃PO₄ (2.0 eq.)A strong, non-nucleophilic base effective for heterocyclic substrates.[6]
Solvent Dioxane/H₂O (10:1)A common solvent system for Suzuki reactions.[6]
Temperature 100 °CAryl chlorides often require elevated temperatures for oxidative addition.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.

These conditions should be seen as a starting point, and further optimization of the ligand, base, solvent, and temperature may be necessary to maximize the yield.[10][21]

Experimental Protocols & Workflows

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the C-C bond formation at the C-4 position.

  • Reaction Setup: To an oven-dried reaction vial, add the N-protected this compound (1.0 eq.), the boronic acid (1.5 eq.), and potassium phosphate (K₃PO₄) (2.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., SPhos Pd G3, 0.02 eq.) and add it to the reaction vial.

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water, 10:1).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Heating: Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reaction Optimization

Decision-Making Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for addressing low-yield issues in coupling reactions with this compound.

Troubleshooting_Workflow start Low or No Yield Observed reagent_check Verify Reagent Purity & Integrity (Substrate, Solvents, Base) start->reagent_check catalyst_check Evaluate Catalyst System reagent_check->catalyst_check Reagents OK conditions_check Assess Reaction Conditions catalyst_check->conditions_check Catalyst System OK sub_catalyst Switch to Modern Precatalyst (e.g., Buchwald G3/G4) catalyst_check->sub_catalyst protection_strategy Consider Protecting Groups conditions_check->protection_strategy Conditions OK sub_base Screen Alternative Bases (e.g., Cs₂CO₃, K₂CO₃) conditions_check->sub_base protection_strategy->catalyst_check Implement Protection success Improved Yield sub_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) sub_catalyst->sub_ligand sub_inert Ensure Rigorous Inert Atmosphere sub_ligand->sub_inert sub_inert->success Optimization Successful sub_temp Optimize Temperature (Increase for Aryl-Cl) sub_base->sub_temp sub_solvent Test Different Solvents (e.g., Toluene, Dioxane, DMF) sub_temp->sub_solvent sub_solvent->success Optimization Successful

Caption: Troubleshooting workflow for low-yield coupling reactions.

Catalytic Cycle for Buchwald-Hartwig Amination

This diagram outlines the key steps in the palladium-catalyzed C-N bond formation.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Ar-Cl amine_coordination Amine Coordination pd_amido L-Pd(II)(Ar)(NR'R'') pd_complex->pd_amido HNR'R'' -HX deprotonation Deprotonation pd_amido->pd0 Product reductive_elimination Reductive Elimination ar_x Ar-Cl amine HNR'R'' base Base product Ar-NR'R'' hx_base [H-Base]⁺X⁻

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Troubleshooting unexpected side products in 4-Chloro-1H-indazol-6-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-1H-indazol-6-ol

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic intermediate. Here, we address common challenges, with a specific focus on the formation of unexpected side products, providing in-depth, experience-driven troubleshooting advice and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and often-utilized strategy for constructing the indazole core involves the reductive cyclization of an appropriately substituted o-nitrotoluene derivative. For this compound, a typical starting material would be 5-Chloro-2-methyl-3-nitroaniline. The synthesis proceeds via two key steps:

  • Diazotization: The aniline is converted to a diazonium salt.

  • Intramolecular Cyclization: The diazonium salt undergoes spontaneous cyclization to form the indazole ring system. Subsequent functional group manipulations, such as demethylation of a methoxy group if a methoxy precursor is used, would yield the final 6-ol product.

An alternative route involves the cyclization of substituted hydrazines.[1][2] However, the diazotization/cyclization pathway is frequently employed in industrial settings.

Q2: What are the most critical process parameters (CPPs) to control during this synthesis to minimize impurity formation?

Controlling the following parameters is crucial for maximizing yield and purity:

  • Temperature: Diazotization reactions are highly exothermic and must be conducted at low temperatures (typically 0-5 °C) to prevent the degradation of the diazonium salt and the formation of phenolic impurities.

  • Reagent Stoichiometry: Precise control over the amount of the diazotizing agent (e.g., sodium nitrite) and acid is essential. Excess nitrite can lead to unwanted side reactions and the formation of N-nitroso impurities.

  • pH Control: The pH during workup and isolation is critical. The phenolic nature of the product makes it soluble in basic aqueous solutions, a property that can be exploited for purification but can also lead to product loss if not carefully managed.

  • Atmosphere: Indazoles and their precursors can be sensitive to oxidation, especially at elevated temperatures.[3] Performing reactions under an inert atmosphere (Nitrogen or Argon) can prevent the formation of colored, oxidative degradation products.

Q3: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods.

  • TLC: Use a combination of mobile phases (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol) to achieve good separation between the starting material, product, and any potential impurities. Staining with potassium permanganate can help visualize non-UV active spots.

  • HPLC/LC-MS: This is the preferred method for quantitative analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. LC-MS is invaluable for getting real-time mass data on intermediates and impurities as they form.[4]

Troubleshooting Guide: Unexpected Side Products

This section addresses specific experimental observations and provides a logical framework for identifying and mitigating the root cause.

Observation 1: A major, less polar side product is observed by TLC/HPLC.

Question: My reaction forms a significant impurity that runs higher (less polar) on a normal-phase TLC plate than the desired this compound. What is its likely identity and how can I prevent it?

Answer:

A common, less polar side product in this synthesis is the N-acetylated intermediate, N-acetyl-4-chloro-1H-indazole , assuming an acetylation step was used to protect the amine prior to diazotization.[5] If the final hydrolysis step to remove the acetyl group is incomplete, this intermediate will persist.

Causality: The hydrolysis of the N-acetyl group is typically performed under basic conditions (e.g., NaOH, LiOH).[5] If the reaction time is too short, the temperature is too low, or the base is not strong enough or used in insufficient quantity, the deprotection will be incomplete.

Troubleshooting Workflow

G cluster_0 Troubleshooting: Incomplete Deprotection cluster_1 Modified Hydrolysis Protocol obs Observation: Less polar impurity detected. hyp Hypothesis: Impurity is N-acetyl-4-chloro-1H-indazole. obs->hyp ver Verification: Isolate impurity via prep-TLC/column. Analyze by ¹H NMR & LC-MS. hyp->ver confirm Confirmation: ¹H NMR shows acetyl singlet (~2.8 ppm). LC-MS matches mass of acetylated product. ver->confirm sol Solution: Modify Hydrolysis Protocol confirm->sol  Match Confirmed re_eval Re-evaluate Hypothesis: Consider other side reactions. confirm->re_eval No Match opt1 Increase Reaction Time sol->opt1 opt2 Increase Temperature sol->opt2 opt3 Increase Base Stoichiometry sol->opt3

Caption: Logic diagram for troubleshooting a less polar impurity.

Protocol: Optimizing the Hydrolysis Step

  • Setup: In a small-scale trial, dissolve the crude, acetylated product (e.g., 100 mg) in a suitable solvent mixture like THF/Water (2:1).

  • Base Addition: Add 3-5 equivalents of NaOH or LiOH.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC every 30 minutes.

  • Heating (If Necessary): If the reaction stalls at room temperature after 2 hours, gently warm the mixture to 40-50 °C and continue monitoring.

  • Workup: Once the starting material is consumed, cool the reaction, neutralize with dilute HCl to pH ~7, and extract with ethyl acetate. Analyze the organic layer for purity.

ParameterStandard ConditionModified ConditionRationale
Base (NaOH) 2.0 eq.3.5 eq.Drives the equilibrium towards the deprotected product.
Temperature 25 °C45 °CIncreases reaction rate; use with caution to avoid degradation.
Time 2 hours4-6 hours (or until completion by TLC)Ensures the reaction goes to completion.
Observation 2: A dark, tar-like substance forms during the reaction or workup.

Question: My reaction mixture turns dark, and upon workup, I isolate a significant amount of intractable tar. What is causing this polymerization?

Answer:

Tar formation often points to product or intermediate instability under the reaction conditions, particularly in the presence of strong acids or bases at elevated temperatures.[3] Phenolic compounds, like the target molecule, are susceptible to oxidative decomposition, which can lead to colored polymeric materials.

Causality:

  • Oxidation: The electron-rich phenol ring is easily oxidized, especially in the presence of residual oxidants or air at non-ambient temperatures.

  • Diazo Decomposition: If the diazotization is not well-controlled (e.g., temperature spikes), the diazonium salt can decompose via radical pathways, initiating polymerization.

  • Strong Base Instability: At high pH and temperature, ring-opening or other decomposition pathways can occur.

Preventative Measures:

  • Maintain Low Temperature: Strictly control the temperature of the diazotization below 5 °C. Use an ice/salt bath for robust cooling.

  • Inert Atmosphere: After the diazotization step, blanket the reaction with nitrogen or argon, especially if heating is required for a subsequent step.

  • Controlled Workup: When performing a basic wash or extraction, do it quickly and at room temperature or below. Avoid letting the product sit in a strongly basic solution for extended periods.

  • Use of Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant like BHT (butylated hydroxytoluene) can mitigate oxidative polymerization, though this should be validated at a small scale first.

Observation 3: The isolated product shows the presence of a dehalogenated species.

Question: Mass spectrometry of my final product shows a peak at M-34 (loss of Cl, gain of H) corresponding to 1H-indazol-6-ol. How is this dehalogenation occurring?

Answer:

Reductive dehalogenation is a known side reaction in syntheses involving catalytic reduction steps or certain nucleophilic conditions. If a precursor like 5-chloro-2-methyl-3-nitroaniline is synthesized via a route involving catalytic hydrogenation (e.g., reducing a dinitro precursor), residual catalyst (like Palladium) or aggressive conditions can cause premature loss of the chlorine atom.

Causality:

  • Catalytic Hydrodechlorination: If Palladium on Carbon (Pd/C) is used in a preceding step with a hydrogen source (H₂, transfer hydrogenation), it can readily reduce aryl chlorides.

  • Nucleophilic Displacement: While less common for an electron-rich ring, under harsh basic conditions or with potent nucleophiles, the chloride could potentially be displaced.

Mitigation Strategy

G cluster_0 Mitigating Dehalogenation start Precursor Synthesis Involves Catalytic Hydrogenation? sol1 Solution A: - Use alternative reductant (e.g., SnCl₂, Fe/HCl) - Thoroughly filter catalyst post-reaction - Use milder hydrogenation conditions start->sol1 Yes sol2 Solution B: - Avoid harsh basic conditions in workup - Ensure no strongly reducing nucleophiles are present start->sol2 No yes_path Yes no_path No final Pure this compound sol1->final sol2->final

Caption: Decision tree for addressing dehalogenation side products.

Protocol: Catalyst Removal and Alternative Reduction

  • Efficient Catalyst Filtration: If using Pd/C, after the reduction is complete, filter the reaction mixture through a pad of Celite®. To remove trace palladium, which can be colloidal, consider a secondary treatment by stirring the solution with activated carbon for 30 minutes before a final filtration.

  • Alternative Reductants: For the reduction of a nitro group in a precursor, consider using metal-acid systems like Tin(II) chloride (SnCl₂) in HCl or Iron (Fe) powder in acetic acid. These systems are less prone to causing hydrodechlorination compared to catalytic hydrogenation.[6]

By systematically diagnosing the type of impurity based on analytical data and understanding the underlying chemical mechanisms, you can rationally adjust the synthetic protocol to favor the formation of high-purity this compound.

References

How to purify 4-Chloro-1H-indazol-6-ol using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 4-Chloro-1H-indazol-6-ol. This document provides practical, in-depth guidance and troubleshooting solutions for researchers, medicinal chemists, and process development professionals. Our approach is built on explaining the fundamental principles behind the protocols to empower you to adapt and optimize them for your specific experimental context.

Introduction: The Challenge of Purifying Polar Heterocycles

This compound is a polar, heterocyclic compound containing both acidic (phenolic -OH, N-H) and basic (pyridine-type nitrogen) functionalities. This amphiprotic nature presents a significant challenge during purification by normal-phase column chromatography. The primary obstacle arises from strong, undesirable interactions between the analyte and the acidic silanol (-Si-OH) groups on the surface of standard silica gel.[1] These interactions often lead to common purification issues such as poor peak shape, severe tailing (streaking), and in some cases, irreversible adsorption of the compound to the stationary phase.[1]

This guide will walk you through selecting the right conditions and troubleshooting these common problems to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For most applications, standard flash-grade silica gel (40-63 µm) remains the most practical and cost-effective choice. However, the success of the purification is critically dependent on the mobile phase composition.

  • Expert Rationale: The key is not necessarily to use an exotic stationary phase but to mitigate the problematic interactions on standard silica. This is typically achieved by using mobile phase modifiers. In cases where tailing is extreme and cannot be resolved, alternative stationary phases can be considered:

    • Neutral or Basic Alumina: Can be effective for basic compounds as it lacks the acidic silanol groups of silica, but its activity can be harder to control.[2]

    • Reversed-Phase (C18) Silica: An excellent alternative where separation is based on hydrophobicity.[2][3] The compound would be eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often the best choice for highly polar molecules that are difficult to handle on normal-phase silica.[3]

Q2: How do I develop an effective mobile phase (eluent) for my separation?

The process should always start with Thin-Layer Chromatography (TLC) to quickly screen and optimize the solvent system.

  • Step 1: Initial Solvent Screening: Start with a binary system of a non-polar solvent and a polar solvent. A common starting point is Ethyl Acetate (EtOAc) in Hexanes. Given the high polarity of this compound, you will likely need a more polar system, such as Dichloromethane (DCM) and Methanol (MeOH).

  • Step 2: Target an Rf Value: For good separation on a column, aim for a target compound Rf (Retention factor) of 0.25 - 0.35 on the TLC plate.

    • If Rf is too low (stuck on the baseline), increase the polarity of the mobile phase (e.g., increase the percentage of MeOH in DCM).

    • If Rf is too high (runs with the solvent front), decrease the polarity (e.g., decrease the percentage of MeOH).

  • Step 3: Add a Modifier to Improve Peak Shape: This is the most critical step for this class of compounds. On your TLC plate, you will likely observe a "streak" or "tail" rather than a compact spot. To correct this, add a small amount of a modifier to your pre-screened mobile phase:

    • Acidic Modifier: Add 0.5-1% Acetic Acid (AcOH) . The acid protonates basic sites on the silica surface and ensures your weakly acidic compound remains in a single protonation state, minimizing tailing.

    • Basic Modifier: Add 0.5-1% Triethylamine (TEA) or a few drops of Ammonium Hydroxide (NH₄OH) .[2] This is particularly effective if the tailing is caused by the indazole nitrogens interacting with acidic silanols. The amine competitively binds to the acid sites on the silica, allowing your compound to elute more symmetrically.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

System IDNon-Polar SolventPolar SolventModifier (if needed)Expected Behavior for this compound
NP-1HexanesEthyl Acetate (EtOAc)N/ALikely low Rf (streaking at baseline)
NP-2Dichloromethane (DCM)Methanol (MeOH)N/ABetter mobility, but significant tailing expected
NP-3 (Recommended) Dichloromethane (DCM)Methanol (MeOH)0.5% Acetic Acid Should provide good mobility and improved spot shape
NP-4 (Alternative) Dichloromethane (DCM)Methanol (MeOH)0.5% NH₄OH May also provide good mobility and improved spot shape
RP-1WaterAcetonitrile0.1% Formic AcidFor use with C18 reversed-phase TLC plates

Q3: My compound has poor solubility in the starting eluent. How should I load it onto the column?

If your compound is not readily soluble in the mobile phase (e.g., 98:2 DCM/MeOH), you should use the dry loading method to ensure a narrow starting band and optimal separation.[4] Loading the sample in a strong, highly polar solvent (like pure MeOH or DMSO) will lead to band broadening and poor resolution.

Protocol: Dry Loading the Sample

  • Dissolve your crude this compound in a suitable solvent in which it is highly soluble (e.g., Methanol, Acetone).

  • Add a portion of clean, dry silica gel to this solution (typically 10-20 times the mass of your crude sample).[4]

  • Gently mix to create a slurry.

  • Carefully evaporate the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your compound.

  • Carefully layer this powder on top of your packed column.

Experimental Workflow

The following diagram outlines the logical flow for developing a purification protocol.

G cluster_0 Method Development (TLC) cluster_1 Column Purification TLC_Start Select Solvent System (e.g., DCM/MeOH) TLC_Run Run TLC Plate TLC_Start->TLC_Run TLC_Analyze Analyze Rf & Spot Shape TLC_Run->TLC_Analyze TLC_Modify Add Modifier (e.g., 0.5% AcOH) TLC_Analyze->TLC_Modify Tailing? TLC_Optimized Optimized System (Rf = 0.25-0.35, sharp spot) TLC_Analyze->TLC_Optimized Good Separation? TLC_ReRun Re-run TLC TLC_Modify->TLC_ReRun TLC_ReRun->TLC_Analyze Pack Pack Column with Silica Gel TLC_Optimized->Pack Load Dry Load Sample Pack->Load Elute Run Column with Optimized Eluent Load->Elute Collect Collect Fractions Elute->Collect Analyze_Frac Analyze Fractions by TLC Collect->Analyze_Frac Combine Combine Pure Fractions Analyze_Frac->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Pure this compound Evaporate->Final

Caption: Workflow for purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography process.

G Problem1 Problem Compound is streaking or tailing badly Cause1a Cause Strong interaction with acidic silanol groups Problem1->Cause1a Solution1a Solution Add 0.5-1% Acetic Acid or Triethylamine to the eluent Cause1a->Solution1a Problem2 Problem Compound is stuck at the baseline (Rf=0) Cause2a Cause Mobile phase is not polar enough Problem2->Cause2a Solution2a Solution Increase % of polar solvent (e.g., Methanol) Cause2a->Solution2a Problem3 Problem Poor separation between compound and impurities Cause3a Cause Solvent system is too strong Problem3->Cause3a Cause3b Cause Improper column packing or loading Problem3->Cause3b Solution3a Solution Decrease eluent polarity to achieve target Rf of 0.25-0.35 Cause3a->Solution3a Solution3b Solution Ensure column is well-packed and use dry loading Cause3b->Solution3b Problem4 Problem Compound elutes as a very broad band Cause4a Cause Sample was loaded in a solvent that is too strong Problem4->Cause4a Cause4b Cause Column flow rate is too slow, causing diffusion Problem4->Cause4b Solution4a Solution Use the dry loading technique Cause4a->Solution4a Solution4b Solution Increase flow rate (apply gentle head pressure) Cause4b->Solution4b

Caption: Troubleshooting common column chromatography issues.

Q4: I tried adding modifiers, but my compound still streaks. What now?

If significant tailing persists even with mobile phase modifiers, this indicates a very strong analyte-stationary phase interaction. At this point, you should strongly consider switching your purification strategy.

  • Switch to Reversed-Phase Chromatography: This is the most robust solution. On a C18 column, the retention mechanism is hydrophobic, which avoids the issues with acidic silanols. You would use a polar mobile phase like Water/Acetonitrile, often with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) as a modifier to ensure sharp peaks.[3][5]

  • Consider Recrystallization: If the crude material is of reasonable purity (>80-90%), recrystallization can be a highly effective and scalable alternative to chromatography.[6] Experiment with different solvent systems (e.g., Ethyl Acetate/Hexanes, Methanol/Water, THF/Water) to find one where the compound is soluble when hot but sparingly soluble when cold.

Q5: What are the key safety precautions when handling this compound and the solvents?

Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All column chromatography should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors.

  • Pressure: Flash chromatography involves applying pressure to the column. Never exceed the pressure rating of your glassware and use a blast shield if possible.

References

Preventing degradation of 4-Chloro-1H-indazol-6-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the handling and storage of 4-Chloro-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Here, we will address common challenges and questions regarding the stability of this compound, providing in-depth, scientifically-grounded advice to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color. What does this signify and is it still usable?

A change in the color of your solid this compound, such as darkening or the appearance of discoloration, is a primary indicator of degradation.[1] This can be caused by several factors, including exposure to light, air (oxidation), or moisture.[1] While a slight change in color may not always mean a significant loss of purity, it is a strong warning sign. Before using a discolored compound, it is highly recommended to re-analyze the material for purity to ensure it meets the requirements of your experiment.

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

To maximize the shelf-life of this compound, it should be stored in a tightly sealed, light-resistant container under an inert atmosphere (such as argon or nitrogen) at refrigerated temperatures of 2-8°C.[1] The compound should also be kept in a dry, well-ventilated area to prevent moisture absorption.[1][2][3] Storing it away from strong oxidizing and reducing agents is also crucial to prevent hazardous reactions.[1]

Q3: Can I store this compound at room temperature for short periods?

For short-term use, storing this compound in a tightly sealed container inside a desiccator at room temperature may be acceptable.[1] However, for long-term storage, refrigerated conditions (2-8°C) are strongly recommended to slow down potential degradation pathways and ensure the compound's maximum shelf life.[1]

Q4: What are the primary degradation pathways for indazole derivatives like this compound?

Indazole derivatives are susceptible to several degradation pathways, with the most common being:

  • Photodegradation: Exposure to UV light can cause a phototransposition of indazoles into benzimidazoles.[4]

  • Oxidative Degradation: The indazole ring can be oxidized, a process that can be simulated in forced degradation studies using reagents like hydrogen peroxide.[4]

  • Hydrolytic Degradation: The compound's stability is pH-dependent, and it can undergo hydrolysis under acidic or basic conditions.[4]

  • Thermal Degradation: High temperatures can lead to the thermal decomposition of the compound.[4]

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent Experimental Results
  • Possible Cause: Degradation of this compound.

  • Solution: If the compound has been stored for an extended period or under less-than-ideal conditions, its purity may be compromised. It is advisable to re-analyze the material for purity before use. If degradation is confirmed, a fresh batch of the compound should be used.

Issue 2: Compound Has Changed Color or Appearance
  • Possible Cause 1: Exposure to air and/or light.

    • Solution: Always ensure the container is tightly sealed after use and stored in a dark place.[1] Purging the container with an inert gas like argon or nitrogen before sealing can help prevent oxidation.[1]

  • Possible Cause 2: Exposure to moisture.

    • Solution: Store the compound in a desiccator, particularly if it is frequently used at room temperature. Ensure the desiccant is active.[1]

  • Possible Cause 3: Inappropriate storage temperature.

    • Solution: Verify that the storage refrigerator or cold room is maintaining the recommended 2-8°C temperature range.[1]

Issue 3: Suspected Photodegradation
  • Possible Cause: Exposure to UV or visible light during handling or storage. Indazole scaffolds can undergo photoisomerization or phototransposition.[4][5][6]

  • Solution: Handle the compound in a light-controlled environment. Use amber-colored vials or wrap containers in aluminum foil to protect them from light.[1] If photodegradation is a recurring issue in your experimental setup, consider using light filters.

III. Protocols and Methodologies

Protocol 1: Recommended Storage Procedure
  • Container: Use a tightly sealed, light-resistant container (e.g., an amber glass vial with a PTFE-lined cap).

  • Atmosphere: Before sealing, purge the container with a stream of inert gas (argon or nitrogen) for 30-60 seconds to displace any air.[1]

  • Temperature: Store the sealed container in a refrigerator at 2-8°C.[1]

  • Location: The storage area should be dry and well-ventilated.[2][3]

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is a common and effective way to assess the purity of this compound and detect any degradation products.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

IV. Visualizing Degradation and Prevention

Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound.

cluster_compound This compound (Stable) cluster_stressors Environmental Stressors cluster_degradation Degradation Products Compound This compound Light Light (UV/Visible) Oxygen Oxygen (Air) Moisture Moisture (Humidity) Heat Elevated Temperature Degradation_Products Oxidized Products, Photodegradants, Hydrolized Species Light->Degradation_Products Oxygen->Degradation_Products Moisture->Degradation_Products Heat->Degradation_Products

Caption: Key environmental stressors leading to degradation.

Workflow for Ensuring Compound Integrity

This workflow outlines the steps to take from receiving the compound to its use in experiments to maintain its stability.

cluster_receiving Receiving & Initial Storage cluster_usage Experimental Use cluster_monitoring Quality Control Receive Receive Compound Inspect Visual Inspection (Color, Appearance) Receive->Inspect Store Store under Optimal Conditions (2-8°C, Inert Gas, Dark) Inspect->Store Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate Purity_Check Periodic Purity Check (HPLC) (Especially for older stock) Store->Purity_Check Weigh Weigh Required Amount (Minimize exposure) Equilibrate->Weigh Reseal Immediately Reseal & Purge with Inert Gas Weigh->Reseal Return Return to Storage Reseal->Return Decision Purity Acceptable? Purity_Check->Decision Decision->Receive No - Procure Fresh Stock Decision->Equilibrate Yes

Caption: Workflow for maintaining compound stability.

V. Summary of Storage Recommendations

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize degradation and preserve long-term stability.[1]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent oxidation.[1]
Container Tightly sealed, light-resistantTo protect from moisture and light.[1]
Location Dry, well-ventilated areaTo prevent moisture absorption and ensure safety.[1][2][3]
Incompatibilities Strong oxidizing agents, strong reducing agentsTo avoid hazardous reactions.[1]

VI. References

  • BenchChem. (n.d.). Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 4-CHLORO (1H)INDAZOLE - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Indazole Derivatives. Retrieved from --INVALID-LINK--

  • Baumann, M., & Baxendale, I. R. (2013). The rapid synthesis of 3-aminoindazoles and 1H-pyrazolo[3,4-b]pyridines. Beilstein Journal of Organic Chemistry, 9, 2265–2271.

  • Reid, J. G., et al. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of a Lyophilized Biopharmaceutical Product. Pharmaceutical Technology, 29(3), 70-84.

  • ResearchGate. (n.d.). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazol-4-amine. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Bromo-6-chloro-1H-indazole. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Bromo-6-chloro-1H-indazole. Retrieved from --INVALID-LINK--

References

Enhancing Cell Permeability of 4-Chloro-1H-indazol-6-ol Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for researchers working with 4-Chloro-1H-indazol-6-ol derivatives. This guide is designed to provide in-depth, practical solutions to common challenges related to the cell permeability of this important chemical scaffold. As many kinase inhibitors and therapeutic candidates are built upon similar structures, optimizing their ability to cross the cell membrane is a critical step in the drug discovery process.[1][2][3][4] This document moves beyond simple protocols to explain the underlying principles, helping you make informed decisions to advance your research.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the permeability of the this compound scaffold.

Q1: My this compound derivatives consistently show low cell permeability in my initial assays. What are the likely structural reasons for this?

A1: The this compound core scaffold possesses inherent physicochemical properties that can hinder passive diffusion across the lipid bilayer of a cell membrane. The primary culprits are typically:

  • Hydrogen Bond Donors (HBDs): The scaffold has two key HBDs: the indazole N1-H and the phenolic 6-OH. These polar groups form strong hydrogen bonds with water molecules. For the compound to enter the hydrophobic membrane core, it must be desolvated, which requires a significant amount of energy.[5] This desolvation penalty is a major barrier to permeability.

  • Polar Surface Area (PSA): The presence of nitrogen and oxygen atoms contributes to the molecule's overall PSA. While a certain degree of polarity is necessary for solubility, a high PSA is generally correlated with poor membrane permeability.[6]

  • Potential for Ionization: The phenolic hydroxyl group is weakly acidic and can be ionized at physiological pH, acquiring a negative charge. Charged species are significantly less membrane-permeable than their neutral counterparts.

These factors often result in compounds that are more "comfortable" in the aqueous extracellular environment than in the lipophilic membrane, leading to the low permeability you are observing.

Q2: What are the primary medicinal chemistry strategies I should consider to enhance the permeability of this specific scaffold?

A2: The most effective strategies directly address the structural liabilities mentioned above. The goal is to temporarily or permanently mask the polar functional groups to reduce the desolvation energy penalty.

  • Masking Hydrogen Bond Donors: This is the most direct approach.

    • N-Alkylation of the Indazole: Substituting the N1-H with a small, lipophilic alkyl group (e.g., methyl, ethyl) removes one HBD. This is a common strategy but must be approached with caution, as this position can be critical for target engagement (e.g., forming a "hinge-binding" interaction in kinase inhibitors).[2][4]

    • O-Alkylation or Esterification of the Phenol: Converting the 6-OH group to an ether (e.g., -OCH₃) or an ester (e.g., -OC(O)CH₃) eliminates the second HBD. Esters, in particular, can be designed as prodrugs.[7][8]

  • Prodrug Approach: This is a highly versatile strategy where a bioreversible modification is made to the molecule.[9][10] The modified, more permeable prodrug crosses the cell membrane and is then cleaved by intracellular enzymes (like esterases) to release the active parent compound.

    • Acyloxyalkoxy Prodrugs: Attaching groups like an acyloxymethyl ether to the phenolic oxygen can create highly permeable derivatives that are readily cleaved inside the cell.[11]

  • Intramolecular Hydrogen Bonding: A more sophisticated strategy involves designing modifications that encourage the formation of an intramolecular hydrogen bond (IMHB).[5][12] An IMHB can "hide" the polar groups from the aqueous environment, effectively reducing the molecule's apparent polarity without permanently removing the functional group.[13][14] This can improve permeability while potentially preserving the HBD needed for target binding.[15]

Below is a diagram illustrating the key modification sites on the core scaffold.

Caption: Key modification sites on the this compound scaffold.

Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Q3: My PAMPA results suggest good permeability, but my Caco-2 assay results are poor. What is causing this discrepancy?

A3: This is a classic diagnostic scenario in permeability screening and almost always points to active efflux .[16]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This assay uses an artificial lipid membrane and only measures passive diffusion.[17][18] It tells you if your compound has the fundamental physicochemical properties (e.g., appropriate lipophilicity, low HBD count) to cross a lipid barrier.[19]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium.[20][][22] Crucially, they express efflux pumps like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[23]

The discrepancy—good PAMPA permeability (the molecule can cross a membrane) but poor Caco-2 permeability (it doesn't cross the cell layer)—strongly suggests your compound is getting into the Caco-2 cells via passive diffusion but is then being actively pumped back out by efflux transporters like P-gp.[16][18]

Q4: How can I definitively confirm that my derivative is a substrate for an efflux pump like P-gp?

A4: To confirm P-gp mediated efflux, you need to perform a bidirectional Caco-2 assay .[24] This involves measuring the permeability in both the apical-to-basolateral (A→B) direction, which simulates absorption, and the basolateral-to-apical (B→A) direction.

  • Calculate the Efflux Ratio (ER): The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is then determined:

    • ER = Papp (B→A) / Papp (A→B)

    • An efflux ratio greater than 2 is a strong indicator of active efflux.[23]

  • Use a P-gp Inhibitor: To confirm the involvement of P-gp specifically, you can run the bidirectional assay in the presence of a known P-gp inhibitor, such as verapamil.[22][24] If your compound is a P-gp substrate, you will observe:

    • A significant increase in the A→B Papp value.

    • A significant decrease in the B→A Papp value.

    • A reduction of the efflux ratio to a value closer to 1.

Q5: I successfully masked the polar groups and increased the calculated logP of my derivative, but the permeability did not improve. What went wrong?

A5: This situation highlights that permeability is a delicate balance. While reducing polarity is generally good, excessively high lipophilicity can be detrimental. This is often referred to as the "inverted U" or "parabolic" relationship between lipophilicity and permeability.

Possible reasons for the lack of improvement include:

  • Poor Aqueous Solubility: As you increase lipophilicity (logP), the aqueous solubility of your compound tends to decrease. If the compound is not sufficiently dissolved in the assay buffer, its effective concentration at the cell surface is low, leading to an artificially low measured permeability.[16] Always check the solubility of your new derivatives in the assay buffer.

  • Membrane Trapping: Highly lipophilic compounds can readily partition into the cell membrane but may then be "trapped" within the lipid bilayer, struggling to partition out into the aqueous cytoplasm on the other side.

  • Increased Metabolism: In cell-based assays like Caco-2, highly lipophilic compounds can sometimes be more susceptible to metabolism by intracellular enzymes, reducing the amount of intact compound that reaches the receiver compartment.

The goal is an optimal logP/logD, typically in the range of 1-3, that balances membrane partitioning with sufficient aqueous solubility.

Troubleshooting Workflow for Permeability Optimization

The following flowchart outlines a logical workflow for diagnosing and addressing permeability issues with your derivatives.

Start Start: Low-permeability Hit PAMPA Screen with PAMPA Assay Start->PAMPA PAMPA_Check PAMPA Papp Acceptable? PAMPA->PAMPA_Check Caco2_AB Perform Caco-2 (A→B) Assay PAMPA_Check->Caco2_AB Yes Modify_Structure Medicinal Chemistry: - Mask HBDs - Prodrug approach - Optimize logP PAMPA_Check->Modify_Structure No Caco2_Check Caco-2 Papp Acceptable? Caco2_AB->Caco2_Check Bidirectional Perform Bidirectional Caco-2 Assay Caco2_Check->Bidirectional No Success Permeability Optimized Caco2_Check->Success Yes ER_Check Efflux Ratio > 2? Bidirectional->ER_Check Efflux_Strategy Efflux Mitigation Strategy: - Modify structure to avoid  transporter recognition ER_Check->Efflux_Strategy Yes Solubility_Check Check Aqueous Solubility & Compound Stability ER_Check->Solubility_Check No Modify_Structure->PAMPA Efflux_Strategy->Caco2_AB Solubility_Check->Modify_Structure

Caption: A decision-making workflow for troubleshooting low cell permeability.

Quantitative Data Summary Example

To illustrate the impact of structural modifications, the following table presents hypothetical data for a series of this compound derivatives. This demonstrates how to systematically track changes in physicochemical properties and their effects on permeability.

Compound IDR1 (at N1)R2 (at 6-O)cLogPPSA (Ų)PAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio
Parent -H-H2.565.20.80.212.5
MOD-01 -CH₃-H3.052.94.50.910.2
MOD-02 -H-CH₃3.155.95.11.19.8
MOD-03 -CH₃-CH₃3.643.615.28.51.8
MOD-04 -H-C(O)CH₃2.382.46.85.5 (Prodrug)1.5

Analysis:

  • MOD-01 & MOD-02: Individually masking either HBD improves PAMPA permeability by reducing polarity, but the high efflux ratio persists, indicating the compounds are still strong P-gp substrates.

  • MOD-03: Masking both HBDs dramatically improves both PAMPA and Caco-2 permeability and, crucially, reduces the efflux ratio below 2. This suggests the dual modification alters the structure enough to avoid recognition by efflux pumps.

  • MOD-04: The ester prodrug shows good permeability and a low efflux ratio, indicating it successfully bypasses efflux and would likely be cleaved intracellularly to the active parent compound.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a high-throughput method to assess passive permeability.[17][19]

Objective: To determine the effective permeability (Pe) of test compounds across a lipid-infused artificial membrane.

Materials:

  • PAMPA sandwich plate system (e.g., 96-well Donor and Acceptor plates)

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compounds and controls (high and low permeability)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a working solution by diluting the stock to 200 µM in PBS (final DMSO concentration should be ≤1%).

  • Membrane Coating: Using a pipette, carefully add 5 µL of the lipid solution to the membrane of each well in the Donor plate. Allow it to soak for 5-10 minutes.

  • Acceptor Plate Preparation: Add 300 µL of PBS to each well of the Acceptor plate.

  • Assay Start: Add 200 µL of the compound working solution to each well of the lipid-coated Donor plate.

  • Assemble Sandwich: Carefully place the Donor plate onto the Acceptor plate to form the "sandwich".

  • Incubation: Incubate the assembled plate at room temperature for 4-18 hours with gentle shaking. The incubation time should be optimized for your compound series.

  • Sampling: After incubation, carefully separate the plates. Collect samples from both the Donor and Acceptor wells for analysis.

  • Quantification: Analyze the concentration of the compound in the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the established formula that accounts for concentrations, volumes, incubation time, and membrane area.[25]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses permeability and the potential for active efflux in a cell-based model.[20][][22][26]

Objective: To determine the apparent permeability (Papp) of a test compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell plates (e.g., 24-well plates with 0.4 µm pore size inserts)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Lucifer yellow and TEER meter for monolayer integrity checks

  • Test compound, controls, and P-gp inhibitor (e.g., verapamil)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of each well. Values should be >200 Ω·cm² to indicate a tight monolayer.[23][26]

    • Perform a Lucifer yellow rejection assay. The Papp for this impermeable marker should be very low (<1.0 x 10⁻⁶ cm/s).

  • Compound Dosing Solution: Prepare the dosing solution of your test compound (e.g., at 10 µM) in the transport buffer.

  • Transport Experiment:

    • A→B Direction: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • B→A Direction: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • For inhibitor studies, pre-incubate the cells with the P-gp inhibitor on both sides of the monolayer for 30-60 minutes before adding the test compound.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 90-120 minutes.

  • Sampling: At the end of the incubation, take samples from the receiver chambers for analysis. Also, take a sample from the initial donor solution.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both the A→B and B→A directions.[]

    • Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B) .

References

Technical Support Center: Troubleshooting Reproducibility with 4-Chloro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-1H-indazol-6-ol. This guide is designed to address the common challenges and reproducibility issues encountered during experimentation with this compound. As a substituted indazole with a phenolic hydroxyl group, this compound presents a unique set of properties that require careful consideration to ensure consistent and reliable results. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these experimental hurdles.

Introduction: The Challenge of Reproducibility

Poor reproducibility in experiments involving complex organic molecules like this compound is a significant concern in chemical research and drug development.[1] The issue often stems from a combination of factors, including the inherent instability of the molecule, variability in reagent quality, and subtle differences in experimental conditions. The indazole core, while a valuable scaffold in medicinal chemistry, is susceptible to various degradation pathways.[2] Furthermore, the phenolic hydroxyl group in this compound introduces reactivity that can lead to undesired side reactions if not properly managed. This guide will walk you through a systematic approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: My experiment with this compound is giving inconsistent yields. What are the likely causes?

Inconsistent yields are a common problem and can often be traced back to a few key areas:

  • Reagent Quality and Purity: The purity of your this compound is paramount. Impurities from the synthesis can interfere with your reaction. Always verify the purity of your starting material using techniques like NMR or HPLC-MS. It is advisable to obtain a certificate of analysis from your supplier.

  • Solvent Quality: The presence of water or other impurities in your solvents can drastically affect the reaction outcome, especially for moisture-sensitive reactions. Always use freshly distilled or high-purity anhydrous solvents.

  • Reaction Atmosphere: Reactions involving phenolic compounds can be sensitive to oxidation.[3] If your reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), you may be experiencing oxidative degradation of your starting material or product.

  • Temperature Fluctuations: Precise temperature control is crucial. Even small variations can alter reaction kinetics and lead to the formation of byproducts. Ensure your reaction setup maintains a stable temperature.

Q2: I am observing the formation of colored byproducts in my reaction mixture. What could be happening?

The formation of colored impurities often indicates degradation of the indazole ring or oxidation of the phenol group.

  • Oxidative Degradation: Phenolic compounds are susceptible to oxidation, which can be catalyzed by trace metals or exposure to air, leading to the formation of colored quinone-type structures.[3]

  • Photodegradation: Indazole derivatives can be light-sensitive and may undergo photochemical reactions, leading to degradation products. It is recommended to protect your reaction from light by wrapping the flask in aluminum foil.

  • pH Sensitivity: The stability of the indazole ring and the reactivity of the phenolic group are pH-dependent. Extreme pH conditions can lead to decomposition.

Q3: How should I properly store and handle this compound to maintain its integrity?

Proper storage and handling are critical for ensuring the long-term stability and purity of this compound. Based on guidelines for similar chlorinated and heterocyclic compounds, the following practices are recommended:

  • Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C. This minimizes exposure to oxygen and moisture.

  • Protection from Light: Keep the container in a dark place or use an amber-colored vial to prevent photodegradation.

  • Handling: When weighing and handling the compound, do so in a controlled environment, preferably in a glove box or under a stream of inert gas, to minimize exposure to air and moisture.

ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the phenol group and degradation of the indazole ring.
Temperature 2-8°CSlows down potential degradation reactions.
Light Protect from light (Amber vial/darkness)Minimizes the risk of photodegradation.
Container Tightly sealed, appropriate materialPrevents contamination from air and moisture.

Q4: What are the best analytical methods to check the purity of this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main compound and any impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is a good starting point.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of the molecular weight of the parent compound and any byproducts or degradation products, providing valuable structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of your compound and identifying any structural isomers or impurities.

Troubleshooting Guides

Issue 1: Poor or No Product Formation

If you are experiencing low to no yield of your desired product, a systematic troubleshooting approach is necessary.

Troubleshooting Workflow for Poor/No Product Formation

start Start: Low/No Yield reagent_check 1. Verify Reagent Purity & Stoichiometry start->reagent_check reaction_setup 2. Check Reaction Setup reagent_check->reaction_setup Reagents OK sub_reagent Purity of this compound? Correct stoichiometry? Solvent anhydrous? reagent_check->sub_reagent reaction_conditions 3. Evaluate Reaction Conditions reaction_setup->reaction_conditions Setup Correct sub_setup Inert atmosphere? Correct temperature? Efficient stirring? reaction_setup->sub_setup workup_issue 4. Investigate Work-up & Isolation reaction_conditions->workup_issue Conditions Optimal sub_conditions Reaction time sufficient? Temperature appropriate? pH of the reaction? reaction_conditions->sub_conditions analysis 5. Analyze Crude Mixture workup_issue->analysis Work-up OK sub_workup Product lost during extraction? Decomposition on silica gel? Product volatility? workup_issue->sub_workup success Success: Yield Improved analysis->success Product Identified sub_analysis TLC of crude vs. starting material LC-MS to identify products/byproducts NMR of crude mixture analysis->sub_analysis start Start: Multiple Products Observed identify_byproducts 1. Identify Byproducts (LC-MS, NMR) start->identify_byproducts n_alkylation N1/N2 Isomers? identify_byproducts->n_alkylation oh_reaction Reaction at -OH? n_alkylation->oh_reaction No optimize_n_alkylation Optimize N-Alkylation Conditions (Base, Solvent, Temp) n_alkylation->optimize_n_alkylation Yes other_byproducts Other Byproducts? oh_reaction->other_byproducts No protect_oh Protect -OH Group oh_reaction->protect_oh Yes optimize_reaction Optimize Reaction Conditions (Temp, Time, Reagents) other_byproducts->optimize_reaction Yes end Selectivity Improved other_byproducts->end No optimize_n_alkylation->end protect_oh->end optimize_reaction->end

References

Method for confirming the identity and purity of synthesized 4-Chloro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of 4-Chloro-1H-indazol-6-ol

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for confirming the identity and assessing the purity of newly synthesized this compound (Molecular Formula: C₇H₅ClN₂O; Molecular Weight: 168.58 g/mol ). As a critical pharmaceutical intermediate, rigorous analytical control is essential to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][] This document moves beyond simple procedural lists to explain the rationale behind each analytical step, offering troubleshooting solutions for common experimental challenges.

The guide is structured in a question-and-answer format to directly address specific issues you may encounter. It integrates foundational analytical principles with practical, field-proven advice to create a self-validating workflow.

Workflow for Identity and Purity Confirmation

The following diagram outlines the logical flow for the comprehensive characterization of this compound, starting from the crude synthesized product to the final, fully characterized compound.

G cluster_0 Phase 1: Initial Assessment & Identity cluster_1 Phase 2: Purification & Purity Quantification Crude Crude Synthesized Product TLC Thin-Layer Chromatography (TLC) Crude->TLC Quick Purity Check MS Mass Spectrometry (MS) TLC->MS Proceed if single major spot NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR Confirm Mass Purification Purification (e.g., Column Chromatography, Recrystallization) NMR->Purification Confirm Structure HPLC HPLC Purity Analysis Purification->HPLC Assess % Purity EA Elemental Analysis (C, H, N) HPLC->EA Purity ≥ 98% Final Final Characterized Compound EA->Final Confirm Elemental Composition

Caption: High-level workflow for compound confirmation.

Part 1: Identity Confirmation - Frequently Asked Questions

Question: What are the primary methods to confirm the identity of my synthesized this compound?

Answer: The two most powerful and definitive techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the precise arrangement of atoms. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. ¹³C NMR complements this by showing the carbon skeleton.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, further validating the elemental composition.[3]

A combination of these methods provides unequivocal proof of the compound's identity.

Question: What key features should I look for in the ¹H NMR spectrum of this compound?

Answer: The ¹H NMR spectrum provides a unique fingerprint of the molecule. For this specific indazole, you should expect to see signals corresponding to the three aromatic protons and the two heteroatom protons (N-H and O-H).

Expertise & Experience: The protons on the indazole ring system are influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro group. The N-H and O-H protons are exchangeable and often appear as broad singlets; their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. Shaking the NMR tube with a drop of D₂O will cause these peaks to disappear, which is a useful confirmation trick.

Expected Spectroscopic Data for this compound
Technique Expected Observation
¹H NMR (in DMSO-d₆)~12.5-13.5 ppm: Broad singlet, 1H (N-H). ~9.5-10.5 ppm: Broad singlet, 1H (O-H). ~8.0-8.2 ppm: Singlet or narrow doublet, 1H (H-3). ~7.0-7.2 ppm: Singlet or narrow doublet, 1H (H-5 or H-7). ~6.8-7.0 ppm: Singlet or narrow doublet, 1H (H-5 or H-7).
Mass Spectrometry (ESI+)m/z ~169.02: [M+H]⁺ corresponding to C₇H₆³⁵ClN₂O⁺. m/z ~171.02: [M+H+2]⁺ corresponding to C₇H₆³⁷ClN₂O⁺. Isotopic Ratio: The intensity of the m/z 171 peak should be approximately one-third (33%) that of the m/z 169 peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Note: The exact chemical shifts (ppm) are predictive and can vary based on the solvent and instrument used. The key is the pattern of singlets/doublets and the integration values.

Question: How does Mass Spectrometry definitively confirm my compound?

Answer: Mass spectrometry provides two critical pieces of evidence: the molecular weight and the isotopic pattern.

  • Molecular Weight: The molecular ion peak confirms the mass of the molecule. Using Electrospray Ionization in positive mode (ESI+), you would expect to see the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 169.

  • Isotopic Pattern: This is the crucial confirmatory feature for halogenated compounds.[4] Chlorine naturally exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, your mass spectrum should show two distinct peaks for the molecular ion: one for the molecule containing ³⁵Cl (at m/z ~169) and another, smaller peak for the molecule containing ³⁷Cl (at m/z ~171). The ratio of the intensities of these two peaks should be approximately 3:1. The presence of this pattern is very strong evidence that your molecule contains a single chlorine atom.

Troubleshooting: Identity Confirmation
Problem Possible Cause(s) Recommended Solution(s)
¹H NMR peaks are broad or poorly resolved. 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. 3. Poor magnetic field homogeneity (shimming).1. Dilute the sample. 2. Filter the sample through a small plug of silica or celite. 3. Re-shim the instrument or use an automated shimming routine.
N-H / O-H peaks are not visible in the ¹H NMR. 1. The compound is wet, leading to rapid exchange with residual water in the solvent. 2. The spectrum's sweep width is not wide enough.1. Ensure the sample is thoroughly dried. Use a fresh, sealed ampoule of deuterated solvent. 2. Widen the spectral window to include the 12-15 ppm region.
MS does not show the expected [M+H]⁺ ion. 1. The compound is not ionizing well under the chosen conditions (e.g., ESI). 2. The molecule is fragmenting in the source. 3. The sample is impure.1. Try a different ionization technique (e.g., APCI). Try adding a modifier like formic acid to the mobile phase to promote protonation. 2. Reduce the source energy (fragmentor voltage). 3. Analyze the sample by HPLC-MS to separate impurities from the main compound.
The 3:1 isotopic pattern for chlorine is absent or incorrect. 1. The peak at [M+H+2]⁺ is too low in intensity to be distinguished from noise. 2. The compound does not contain chlorine.1. Increase the sample concentration or the number of scans to improve the signal-to-noise ratio. 2. Re-evaluate the synthetic route and starting materials. Perform elemental analysis as a definitive check.

Part 2: Purity Assessment - Frequently Asked Questions

Question: What is the standard method for determining the purity of this compound?

Answer: The industry-standard method for quantitative purity assessment of pharmaceutical intermediates is High-Performance Liquid Chromatography (HPLC) , typically using a UV detector.[1][][5] HPLC separates the target compound from impurities, and the purity is calculated based on the relative area of the peaks in the resulting chromatogram (area percent method).

While other methods like Thin-Layer Chromatography (TLC) are excellent for rapid, qualitative monitoring of reactions, they are not suitable for accurate purity determination.[6] For final, high-level confirmation, Elemental Analysis can be used to verify the elemental composition (C, H, N) against the theoretical values, which indirectly confirms very high purity.

Question: Can you provide a starting HPLC protocol for my compound?

Answer: Absolutely. A reverse-phase HPLC method is the most logical starting point. The following protocol is a robust, general-purpose method that should effectively separate this compound from common synthesis-related impurities.

Trustworthiness: This method is designed to be self-validating. Before analyzing your sample, inject a blank (mobile phase) to ensure the baseline is clean. The gradient elution is designed to separate compounds with a wide range of polarities, from polar starting materials to non-polar side products.

HPLC Method Parameter Recommended Setting Rationale / Causality
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is a versatile, non-polar phase suitable for retaining aromatic compounds like indazoles.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is an MS-compatible modifier that protonates silanols on the column and the analyte, leading to sharper, more symmetrical peaks.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with good UV transparency and elution strength.
Gradient Program 0-2 min: 5% B 2-17 min: 5% to 95% B 17-20 min: 95% B 20-21 min: 95% to 5% B 21-25 min: 5% BA gradient elution is crucial for separating unknown impurities which may have very different polarities from the main product.[7] This program starts with high polarity to elute early impurities and ends with low polarity to wash out any non-polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic heterocyclic compounds typically have strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to check for peak purity across multiple wavelengths.
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.
Sample Preparation Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.Ensure the sample is fully dissolved to avoid blocking the injector or column.
Question: I have my HPLC chromatogram. How do I calculate the purity?

Answer: Purity is typically reported as "% Area". This is calculated by dividing the peak area of your target compound by the total area of all peaks in the chromatogram and multiplying by 100.

Formula: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100

Important Consideration: This method assumes that all compounds (your product and the impurities) have a similar response factor at the chosen wavelength. For regulatory filings, a more rigorous analysis using a qualified reference standard and relative response factors is required. However, for research and development purposes, the area percent method is a widely accepted standard.[7]

Troubleshooting: HPLC Purity Analysis

The following diagram provides a decision-making framework for investigating unexpected peaks in your HPLC chromatogram.

G Start Unexpected Peak(s) in HPLC Chromatogram Q1 Is the peak also in the blank injection? Start->Q1 A1_Yes Source is Solvent, Mobile Phase, or System Q1->A1_Yes Yes Q2 Does the peak's retention time match a starting material or known intermediate? Q1->Q2 No A2_Yes Incomplete Reaction or Inefficient Purification Q2->A2_Yes Yes Q3 Analyze peak by LC-MS. Does the mass correspond to a logical side-product or degradant? Q2->Q3 No A3_Yes Synthesis Side Reaction or Product Instability Q3->A3_Yes Yes A3_No Unknown Impurity. Requires isolation and full characterization (e.g., NMR). Q3->A3_No No

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4-Chloro-1H-indazol-6-ol in AXL-Driven Cancers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of targeted oncology, the robust validation of a compound's mechanism of action (MoA) is the bedrock upon which successful drug development is built. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of a novel kinase inhibitor, using the hypothetical compound 4-Chloro-1H-indazol-6-ol as a case study.

Our initial literature and in-silico analyses suggest that this compound is an inhibitor of the AXL receptor tyrosine kinase. AXL is a member of the TAM (Tyro3, AXL, Mer) family of kinases and its dysregulation is strongly correlated with poor prognosis, metastasis, and the development of drug resistance in numerous cancers, including various solid tumors and acute myeloid leukemia (AML).[1][2][3] The activation of AXL by its ligand, Gas6, triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.[2][4][5]

This guide will outline a multi-pronged, comparative approach to confirm that this compound exerts its anti-cancer effects through the direct inhibition of AXL kinase in a relevant cancer cell line. For this study, we will use the MDA-MB-231 human breast cancer cell line , which is known to overexpress AXL and rely on its signaling for aggressive phenotypes.[1]

Comparative Compound Selection: The Foundation of Rigorous Validation

To ensure the specificity of our findings, this compound will be benchmarked against two well-characterized compounds:

  • Positive Control (Bemcentinib - R428): A potent and selective, clinically evaluated AXL inhibitor.[6][7] This allows us to compare the cellular and molecular phenotype induced by our test compound to a "gold standard" AXL inhibitor.

  • Alternative Control (TP-0903 - Dubermatinib): Another potent AXL inhibitor, but one that is also known to inhibit other kinases, such as Aurora A/B.[8][9][10][11][12] This comparison will help ascertain the specificity of this compound for the AXL-driven phenotype.

Experimental Validation Workflow: A Phased Approach

A logical, phased experimental plan is critical. We will progress from broad cellular effects to direct target engagement and downstream pathway modulation.

Phase 1: Assessing Cellular Effects and Confirming Target Engagement

Experiment 1.1: Cell Viability Assays

Rationale: The initial step is to determine if this compound has an anti-proliferative or cytotoxic effect on our chosen AXL-driven cancer cell line, MDA-MB-231. By comparing its IC50 value (the concentration at which 50% of cell growth is inhibited) to that of our control compounds, we can rank its potency.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound, Bemcentinib, and TP-0903 in culture medium.

  • Treat the cells with the compounds over a range of concentrations (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • After the incubation period, equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Data Presentation: Comparative IC50 Values

CompoundTarget(s)MDA-MB-231 IC50 (nM)
This compound AXL (putative) (Experimental Data)
Bemcentinib (R428)AXL~2000 nM[6]
TP-0903 (Dubermatinib)AXL, Aurora A/B~6000 nM (in PSN-1)[8]

Note: IC50 values are cell-line dependent. The provided values are for reference.

Experiment 1.2: Cellular Thermal Shift Assay (CETSA®)

Rationale: A positive result in a cell viability assay does not prove on-target action. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify direct target engagement in intact cells.[13][14][15][16] The principle is that a ligand (our inhibitor) binding to its target protein stabilizes the protein, making it more resistant to heat-induced denaturation.

Protocol: CETSA® for AXL Target Engagement

  • Culture MDA-MB-231 cells to ~80% confluency.

  • Treat the cells with either vehicle (DMSO) or a high concentration (e.g., 10x IC50) of this compound for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction (containing non-denatured AXL) from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble AXL in the supernatant by Western Blot (as described in Experiment 2.1).

  • Plot the amount of soluble AXL against the temperature for both vehicle and compound-treated samples to generate a "melting curve." A shift in the curve to higher temperatures for the compound-treated sample indicates target stabilization and engagement.

Phase 2: Verifying Target and Downstream Pathway Modulation

Experiment 2.1: Western Blot for AXL Phosphorylation

Rationale: If this compound is an AXL kinase inhibitor, it should decrease the autophosphorylation of AXL that occurs upon activation by its ligand, Gas6.[4] We will measure the level of phosphorylated AXL (p-AXL) as a direct readout of kinase inhibition.

Protocol: Western Blot Analysis of p-AXL

  • Seed MDA-MB-231 cells and allow them to adhere.

  • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Pre-treat the cells with various concentrations of this compound and control compounds for 2 hours.

  • Stimulate the cells with recombinant human Gas6 (e.g., 100 ng/mL) for 10-15 minutes to induce AXL phosphorylation.[17]

  • Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST).

  • Incubate with a primary antibody specific for phosphorylated AXL (e.g., p-AXL Tyr779).[17][18]

  • After washing, incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total AXL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and that the compound does not affect total AXL expression.

Data Presentation: Quantified Western Blot Data

Treatmentp-AXL (Normalized Intensity)Total AXL (Normalized Intensity)
Vehicle (-Gas6)(Experimental Data)(Experimental Data)
Vehicle (+Gas6)(Experimental Data)(Experimental Data)
This compound (+Gas6) (Experimental Data) (Experimental Data)
Bemcentinib (+Gas6)(Experimental Data)(Experimental Data)
Experiment 2.2: Analysis of Downstream Signaling

Rationale: AXL activation leads to the phosphorylation and activation of downstream effectors like AKT.[5] A true AXL inhibitor should block this downstream signaling. This experiment adds another layer of evidence for on-target activity.

Protocol: The Western Blot protocol is the same as in 2.1, but using primary antibodies for phospho-AKT (Ser473) and total AKT.

Phase 3: Linking Molecular Mechanism to Cancer Phenotype

Experiment 3.1: Cell Migration (Wound Healing) Assay

Rationale: AXL signaling is a known driver of cell migration and invasion, which are key processes in metastasis. Demonstrating that this compound can inhibit cell migration at concentrations that inhibit AXL phosphorylation connects the molecular MoA to a relevant cancer phenotype.

Protocol: Wound Healing Assay

  • Grow MDA-MB-231 cells to a confluent monolayer in a 6-well plate.[19]

  • Create a "scratch" or wound in the monolayer with a sterile pipette tip.[19]

  • Wash the cells with PBS to remove dislodged cells.

  • Add fresh media containing a sub-lethal concentration (e.g., IC25) of this compound or control compounds. A vehicle control is essential.

  • Image the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Quantify the rate of wound closure by measuring the area of the gap over time using software like ImageJ.

Visualizing the Scientific Logic

To clearly communicate our experimental strategy and the underlying biological rationale, we can use diagrams.

Diagram 1: Hypothesized AXL Signaling Pathway

// Nodes Gas6 [label="Gas6 Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; AXL [label="AXL Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; pAKT [label="p-AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Gas6 -> AXL [label=" Binds & Activates"]; AXL -> PI3K [label=" Phosphorylates"]; PI3K -> AKT [label=" Activates"]; AKT -> pAKT [style=dashed]; pAKT -> Proliferation; pAKT -> Migration; Compound -> AXL [arrowhead=tee, label=" Inhibits\nAutophosphorylation", fontcolor="#EA4335"]; } .dot Caption: Hypothesized inhibition of the AXL signaling pathway.

Diagram 2: Experimental Workflow for MoA Validation

// Connections viability -> pAXL [lhead=cluster_phase2]; cetsa -> pAXL [lhead=cluster_phase2]; pAKT -> migration [lhead=cluster_phase3]; } .dot Caption: Phased experimental workflow for MoA validation.

Data Interpretation: Building a Case for On-Target AXL Inhibition

The mechanism of action for this compound is validated if the collective data aligns with the profile of a specific AXL inhibitor.

Diagram 3: Logic Framework for Data Interpretation

// Nodes Hypothesis [label="{Hypothesis|this compound\ninhibits AXL kinase}", fillcolor="#FBBC05", fontcolor="#202124"];

Data [label="{Experimental Data| Potent IC50 in MDA-MB-231 cells | Positive CETSA shift for AXL | Dose-dependent ↓ in p-AXL | Dose-dependent ↓ in p-AKT | Inhibition of cell migration }", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Hypothesis -> Data [label=" Leads to Predictions"]; Data -> Conclusion [label=" If all data points align"]; Data -> Alt_Conclusion [label=" If data points are inconsistent", style=dashed]; } .dot Caption: Logical flow from hypothesis to conclusion.

Go/No-Go Decision Criteria:

  • Go: this compound shows a thermal shift for AXL in CETSA, reduces Gas6-stimulated p-AXL and p-AKT at concentrations consistent with its anti-proliferative and anti-migratory effects, and its overall profile closely mimics that of the positive control, Bemcentinib.

  • No-Go/Re-evaluate: The compound is cytotoxic but does not engage AXL in CETSA or inhibit its phosphorylation. Alternatively, if it inhibits migration but not p-AXL, this would suggest an off-target MoA that requires further investigation. Studies have shown that some AXL inhibitors like R428 can induce apoptosis independent of AXL inhibition by affecting lysosomal function, highlighting the importance of this multi-faceted validation approach.[20][21][22]

Conclusion

This guide provides a rigorous, multi-step framework for validating the mechanism of action of this compound as an AXL kinase inhibitor. By integrating cellular viability assays, direct target engagement studies, analysis of downstream signaling, and functional phenotypic assays, researchers can build a robust data package. The inclusion of positive and alternative controls is non-negotiable for establishing the specificity and on-target nature of the compound's activity. Following this comprehensive approach ensures a high degree of confidence in the MoA, which is essential for advancing a compound through the drug development pipeline.

References

A Researcher's Guide to Kinase Cross-Reactivity Profiling: Evaluating 4-Chloro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors like axitinib and pazopanib.[2] This guide focuses on a hypothetical indazole-based compound, 4-Chloro-1H-indazol-6-ol, to illustrate the critical process of kinase cross-reactivity profiling.

The central challenge in developing kinase inhibitors is achieving selectivity. The human kinome comprises over 500 members, many of which share highly conserved ATP-binding pockets.[3] Consequently, a compound designed to inhibit a specific kinase may inadvertently interact with numerous other kinases, leading to off-target effects.[4][5] These off-target activities can result in unforeseen toxicities or, in some cases, unexpected therapeutic benefits (polypharmacology).[3][6][7] Therefore, early and comprehensive profiling of a compound's selectivity across a broad panel of kinases is not merely a supplementary exercise but a cornerstone of preclinical drug development.[1]

This guide provides a framework for researchers to understand and implement kinase selectivity profiling, using our compound of interest, this compound, as a case study. We will delve into the experimental design, present a detailed protocol for a widely used kinase assay, and compare the hypothetical results of this compound with established kinase inhibitors.

The Importance of Kinase Selectivity: A Deeper Dive

Achieving absolute kinase selectivity is an elusive goal. Most clinically approved kinase inhibitors exhibit some degree of promiscuity, interacting with multiple kinases with varying potencies.[6] The key is to understand this cross-reactivity profile and its therapeutic implications. A highly selective inhibitor minimizes the potential for off-target side effects, offering a cleaner safety profile. Conversely, a multi-targeted inhibitor might offer broader efficacy, particularly in complex diseases like cancer where multiple signaling pathways are often dysregulated.

The choice of a kinase profiling strategy depends on the stage of drug development. In early discovery, a broad screen at a single high concentration can quickly identify potential off-target liabilities. As a compound progresses, more detailed dose-response studies are necessary to quantify the potency (e.g., IC50 or Kd values) against both the intended target and any significant off-targets.

Experimental Workflow for Kinase Cross-Reactivity Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a test compound like this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series (this compound) incubation Incubation of Kinase, Compound, and ATP/Substrate compound_prep->incubation kinase_panel Kinase Panel Selection (e.g., 96-well format) kinase_panel->incubation reagent_prep Reagent Preparation (ATP, Substrate, Buffers) reagent_prep->incubation detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) incubation->detection data_acq Data Acquisition (Plate Reader) detection->data_acq inhibition_calc Calculation of % Inhibition data_acq->inhibition_calc ic50_curve IC50 Curve Fitting (for dose-response) inhibition_calc->ic50_curve selectivity_score Selectivity Profile Generation ic50_curve->selectivity_score G EGFR EGFR SRC SRC EGFR->SRC HER2 HER2 HER2->SRC VEGFR2 VEGFR2 RAF1 RAF1 VEGFR2->RAF1 Angiogenesis Angiogenesis VEGFR2->Angiogenesis SRC->RAF1 Proliferation Cell Proliferation & Survival SRC->Proliferation RAF1->Proliferation p38a p38α p38a->Proliferation ABL1 ABL1 ABL1->Proliferation CDK2 CDK2 CDK2->Proliferation AURKA AURKA AURKA->Proliferation

References

A Researcher's Guide to the Comparative Pharmacokinetic Analysis of 4-Chloro-1H-indazol-6-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising lead compound to a clinical candidate is paved with rigorous scientific evaluation. Among the most critical of these assessments is the characterization of a drug's pharmacokinetic (PK) profile—what the body does to the drug. This guide provides a comprehensive framework for the comparative analysis of the pharmacokinetic properties of 4-Chloro-1H-indazol-6-ol analogs, a class of compounds with significant therapeutic potential.

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1] However, even minor structural modifications to the parent molecule can dramatically alter its absorption, distribution, metabolism, and excretion (ADME) properties, ultimately dictating its efficacy and safety profile. Understanding these shifts is paramount for selecting the optimal analog for further development.

This guide is structured to provide not just the "what" but the "why" behind the experimental choices, empowering researchers to design and interpret their own comparative PK studies with scientific rigor.

Section 1: The Four Pillars of Pharmacokinetics: A Comparative Framework

The core of a comparative PK analysis lies in the systematic evaluation of the four key ADME processes. For a series of this compound analogs, the goal is to identify candidates with a balanced profile: good oral bioavailability, appropriate distribution to the target tissue, predictable metabolic pathways, and a clearance rate that allows for a reasonable dosing interval.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption is the first major hurdle.[2][3] We aim to understand both the rate and extent of drug entry into the systemic circulation. Key comparative questions for our indazole analogs include:

  • How does modification of substituents on the indazole ring affect intestinal permeability?

  • Are the analogs substrates for efflux transporters like P-glycoprotein (P-gp) that can limit absorption?

  • How does aqueous solubility, a key determinant of dissolution, vary across the analog series?[3]

A primary in vitro tool for assessing intestinal permeability is the Caco-2 permeability assay.[4][5][6][7][8] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and mimic the intestinal epithelium.[4][5][6][7][8]

Table 1: Hypothetical Comparative Permeability Data for this compound Analogs

Compound IDR-Group ModificationApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)
Analog A-CH₃8.51.2
Analog B-CF₃12.23.5
Analog C-OCH₃6.10.9
Analog D-COOH0.51.0

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer that Analog B has high permeability but may be a substrate for an efflux transporter (Efflux Ratio > 2), potentially limiting its net absorption.[4][6] Analog D, with its carboxylic acid group, exhibits poor permeability, as expected for a more polar molecule.

Distribution: Reaching the Site of Action

Once absorbed, a drug distributes throughout the body. A key parameter influencing distribution is plasma protein binding (PPB).[9] Only the unbound fraction of a drug is free to interact with its target and to be metabolized and excreted.[9][10] High PPB can limit efficacy and complicate dosing.

Table 2: Hypothetical Plasma Protein Binding Data

Compound IDR-Group ModificationUnbound Fraction in Plasma (%)
Analog A-CH₃15
Analog B-CF₃5
Analog C-OCH₃25
Analog D-COOH80

Data are hypothetical and for illustrative purposes only.

Here, the highly lipophilic Analog B shows extensive plasma protein binding, leaving only 5% of the drug free. This could necessitate higher doses to achieve a therapeutic concentration of unbound drug at the target site.

Metabolism: The Body's Chemical Factory

Drug metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for easier excretion.[11][12] For our indazole analogs, we need to assess their metabolic stability. Rapid metabolism can lead to a short half-life and low oral bioavailability.

In vitro metabolic stability is typically assessed using human liver microsomes or hepatocytes.[11][12][13][14] These systems contain the key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily.[12][15]

Table 3: Hypothetical In Vitro Metabolic Stability Data

Compound IDR-Group ModificationIn Vitro Half-Life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Analog A-CH₃4530.8
Analog B-CF₃> 120< 11.5
Analog C-OCH₃1592.4
Analog D-COOH> 120< 11.5

HLM: Human Liver Microsomes. Data are hypothetical and for illustrative purposes only.

Analog C is rapidly metabolized, suggesting it may have a short duration of action in vivo. Conversely, Analogs B and D are highly stable, which could lead to drug accumulation with repeated dosing. The indazole ring itself can be susceptible to both Phase I and Phase II metabolism, and identifying the "metabolic soft spots" is crucial for rational drug design.

Excretion: Clearing the Drug from the Body

Excretion is the final removal of the drug and its metabolites, primarily through urine and feces.[16] In vivo studies are essential to determine the routes and rates of excretion. By collecting and analyzing urine and feces after drug administration to animal models, we can quantify the amount of unchanged drug and major metabolites eliminated over time.[16][[“]][18]

Section 2: Essential Experimental Protocols

To generate the comparative data discussed above, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Permeability Assessment: Caco-2 Assay

This protocol outlines the bidirectional Caco-2 permeability assay to determine the apparent permeability (Papp) and efflux ratio.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.[4][7] The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[5]

  • Assay Preparation: The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A→B) Permeability: The test compound (e.g., at 10 µM) is added to the apical (A) donor compartment. At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (B) receiver compartment.[7]

  • Basolateral to Apical (B→A) Permeability: The experiment is repeated with the test compound added to the basolateral (B) donor compartment and samples taken from the apical (A) receiver compartment. This determines the extent of active efflux.[6]

  • Sample Analysis: The concentration of the test compound in the samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][19]

  • Calculation of Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[7]

G cluster_workflow Caco-2 Permeability Workflow cluster_transport Bidirectional Transport seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Verify monolayer integrity (TEER) culture->teer wash Wash with transport buffer teer->wash add_A Add compound to Apical (A) side wash->add_A add_B Add compound to Basolateral (B) side wash->add_B sample_B Sample from Basolateral (B) side add_A->sample_B A→B transport analyze Quantify compound by LC-MS/MS sample_B->analyze sample_A Sample from Apical (A) side add_B->sample_A B→A transport sample_A->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 bidirectional permeability assay.

In Vitro Metabolic Stability Assessment: Liver Microsome Assay

This protocol determines the intrinsic clearance of a compound in human liver microsomes (HLM).

Methodology:

  • Incubation Preparation: In a 96-well plate, add liver microsomes and the test compound to a phosphate buffer.

  • Initiate Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for CYP enzymes).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[12][14]

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant of elimination (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance is then calculated from the half-life and the protein concentration.[20]

G cluster_workflow Metabolic Stability Workflow (HLM) cluster_sampling Time-Point Sampling prepare Prepare incubation mixture (HLM, buffer, compound) prewarm Pre-warm to 37°C prepare->prewarm start_rxn Initiate reaction with NADPH prewarm->start_rxn t0 T=0 min start_rxn->t0 t5 T=5 min quench Quench reaction at each time point t0->quench Stop reaction t30 T=30 min t5->quench Stop reaction t60 T=60 min t30->quench Stop reaction t60->quench Stop reaction analyze Analyze remaining parent drug by LC-MS/MS quench->analyze calculate Calculate t½ and Intrinsic Clearance analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay using HLM.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for a preliminary in vivo PK study, typically conducted in rats or mice.

Methodology:

  • Animal Dosing: Administer the compound to a cohort of animals via both intravenous (IV) and oral (PO) routes. The IV dose provides data on clearance and volume of distribution without the complication of absorption, while the PO dose allows for the determination of oral bioavailability.[21]

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[[“]]

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.[19][22]

  • Urine/Feces Collection: House animals in metabolic cages to collect urine and feces over a 24 or 48-hour period to assess excretion pathways.[16]

  • Pharmacokinetic Analysis: Use specialized software to calculate key PK parameters from the plasma concentration-time data, including:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the drug concentration to decrease by half.

    • Area Under the Curve (AUC): The integral of the concentration-time curve, representing total drug exposure.

    • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).[3]

Section 3: Synthesizing the Data for Candidate Selection

The ultimate goal of this comparative analysis is to select the most promising this compound analog for progression. This decision requires a holistic view of the data. An ideal candidate would possess:

  • High Permeability: To ensure good absorption after oral administration.

  • Low Efflux: To maximize net uptake from the gut.

  • Moderate Plasma Protein Binding: High enough to maintain a circulating reservoir, but low enough to allow for a sufficient free fraction to engage the target.

  • Optimal Metabolic Stability: Stable enough to achieve a desirable dosing interval but not so stable as to risk accumulation and toxicity.

  • Good Oral Bioavailability: A high %F is generally desirable to ensure that a sufficient amount of the drug reaches the systemic circulation to exert its therapeutic effect.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of pharmacokinetic profiling and make data-driven decisions in the quest for novel therapeutics.

References

A Senior Application Scientist's Guide to Confirming Target Engagement of 4-Chloro-1H-indazol-6-ol in Living Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Phenotype—The Imperative of Target Engagement

In the intricate world of drug discovery, observing a desired cellular phenotype is a pivotal, yet preliminary, step. A compound may induce apoptosis or inhibit proliferation, but the critical question remains: is it acting through its intended molecular target? Answering this question is the essence of establishing a clear mechanism of action, a non-negotiable prerequisite for advancing a candidate therapeutic. Without confirming that a compound physically interacts with its target protein within the complex milieu of a living cell—a concept known as target engagement—researchers risk pursuing molecules with misleading off-target effects, leading to costly failures in later developmental stages.

This guide provides a comparative analysis of leading methodologies to definitively confirm the intracellular target engagement of small molecules, using the representative indazole-based compound, 4-Chloro-1H-indazol-6-ol. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Therefore, this guide is tailored for researchers, scientists, and drug development professionals working to validate such compounds, offering both the theoretical underpinnings and practical, field-proven protocols to generate robust and reliable data.

The Central Challenge: Choosing the Right Tool for Confirmation

The modern drug discovery toolkit contains a sophisticated array of assays to measure target engagement. However, no single method is universally superior. The optimal choice depends on the specific research question, available resources, throughput requirements, and the nature of the target protein itself. This guide will dissect and compare four powerful techniques: the label-free Cellular Thermal Shift Assay (CETSA®), the highly quantitative NanoBRET™ Target Engagement Assay, the unbiased Chemical Proteomics approach, and the proteolytic stability-based DARTS assay.

cluster_0 The Target Engagement Cascade Compound This compound (Test Compound) Cell Living Cell Compound->Cell Cellular Permeation Target Target Protein Binding Compound-Target Complex Formation Target->Binding Direct Interaction Assay Biophysical / Biochemical Assay Readout Binding->Assay Measurable Change

Figure 1: A conceptual overview of the target engagement process.

Comparative Analysis of Key Target Engagement Methodologies

The selection of an appropriate assay requires a clear understanding of the principles, advantages, and limitations of each technique. The following table provides a high-level comparison to guide this critical decision-making process.

Method Principle Target Modification Compound Modification Throughput Key Advantages Key Limitations
CETSA® Ligand binding alters the thermal stability of the target protein.[1][2]None (endogenous protein)NoneLow to MediumLabel-free; reflects physiological conditions; applicable in cells and tissues.[3]Not all binding events cause a thermal shift; requires a specific antibody for detection.[3]
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[4][5][6]Genetic fusion with NanoLuc® luciferase.NoneHighReal-time data from live cells; highly quantitative (affinity, residence time); sensitive.[7][8][9]Requires genetic modification of the target; potential for steric hindrance from the tag.[10]
Chemical Proteomics Immobilized compound is used as bait to "pull down" binding partners from cell lysate for MS identification.[11][12]None (endogenous protein)Requires synthesis of an affinity probe (e.g., biotinylated version).LowUnbiased, proteome-wide view; can identify novel targets and off-targets.[13][14]Modification can alter compound activity; may miss transient interactions; risk of non-specific binding.
DARTS Ligand binding protects the target protein from proteolytic degradation.[15][16]None (endogenous protein)NoneLowLabel-free; does not rely on thermal stability changes.[16]Requires careful optimization of protease concentration and digestion time; less quantitative.[16]

Deep Dive 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that operates on a simple, elegant principle: when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[1] This change in thermal stability is the readout for target engagement.

Causality and Experimental Choices

The key to a successful CETSA experiment is the "heat challenge." By heating cell samples across a temperature gradient, we can generate a "melting curve" for the target protein.[1] In the presence of a binding compound like this compound, this curve will shift to the right, indicating a higher melting temperature (Tm). This shift is direct evidence of the compound binding to and stabilizing the target protein inside the cell. The choice of Western Blot for detection is crucial as it allows for the specific quantification of the soluble (non-denatured) fraction of the target protein using a validated antibody.

cluster_CETSA CETSA® Experimental Workflow A 1. Cell Treatment (Vehicle vs. Compound) B 2. Harvest & Resuspend Cells A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Separate Fractions (Centrifugation) D->E F 6. Collect Supernatant (Soluble Protein) E->F G 7. Western Blot Analysis (Quantify Target Protein) F->G

Figure 2: Standard workflow for a CETSA experiment.

Protocol: CETSA for this compound

Materials:

  • Cells expressing the target protein of interest.

  • This compound (test compound) and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Primary antibody specific to the target protein and HRP-conjugated secondary antibody.

  • SDS-PAGE and Western Blotting equipment and reagents.

Methodology:

  • Cell Treatment: Seed cells in culture plates and grow to ~80% confluency. Treat cells with this compound at the desired concentration (e.g., 10 µM) and a vehicle control for 1-2 hours at 37°C.

  • Cell Harvest: Harvest cells, wash with PBS, and resuspend in PBS to a final concentration of ~10^7 cells/mL.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments). Include an unheated control. Immediately cool the tubes on ice for 3 minutes.[10]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10] This method avoids detergents that might interfere with protein stability.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]

  • Sample Preparation & Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Analyze the amount of soluble target protein remaining by Western Blot.

  • Data Interpretation: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.

Deep Dive 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in real-time within living cells.[4][8][9] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).

Causality and Experimental Choices

In this system, the target protein is genetically fused to NanoLuc® (the donor). A fluorescent tracer that reversibly binds to the target's active site is added to the cells. When the tracer binds to the NanoLuc®-target fusion, it brings the donor and acceptor into close proximity, generating a BRET signal. The experimental design is a competitive binding assay: the addition of an unlabeled compound like this compound, if it binds to the same site, will displace the fluorescent tracer.[6] This displacement increases the distance between the donor and acceptor, causing a concentration-dependent decrease in the BRET signal. This allows for the precise calculation of compound affinity (IC50) and residence time in a live-cell, equilibrium-driven context.[5][7]

cluster_NanoBRET NanoBRET™ Assay Principle Target Target-NanoLuc® Fusion Tracer Fluorescent Tracer Target->Tracer Binding Compound Test Compound Target->Compound Competitive Binding NoBRET No BRET Signal Tracer->NoBRET Displacement BRET BRET Signal

Figure 3: Competitive displacement mechanism in the NanoBRET™ assay.

Protocol: NanoBRET™ Assay for this compound

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid encoding the target protein fused to NanoLuc® Luciferase.

  • Transfection reagent.

  • NanoBRET™ fluorescent tracer specific for the target protein family.

  • This compound.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, opaque 96- or 384-well assay plates.

Methodology:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-target fusion vector. Plate the transfected cells into the assay plate and incubate for 24 hours to allow for protein expression.

  • Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM®.

  • Assay Setup: On the day of the assay, prepare the tracer and substrate solution. Add the test compound dilutions to the wells containing the cells. Then, add the tracer solution to all wells. Include "no tracer" and "no compound" controls.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding competition to reach equilibrium.

  • Signal Detection: Add the Nano-Glo® Substrate (with the extracellular inhibitor to reduce background). Immediately read the plate on a luminometer equipped with two filters to detect donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data using the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition). Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value, which reflects the compound's potency in engaging the target in living cells.

Conclusion: An Integrated Strategy for Target Validation

Confirming target engagement is a cornerstone of modern drug discovery, providing the essential link between a compound's molecular interaction and its biological effect. For a compound like this compound, a multi-faceted approach is often the most rigorous.

  • For initial validation, especially when a high-quality antibody is available, CETSA offers a label-free confirmation of binding in a native cellular environment.[2]

  • For quantitative pharmacology, including the determination of affinity, selectivity, and residence time in a high-throughput manner, NanoBRET™ is an exceptionally powerful platform, provided that genetic modification of the target is feasible.[4][5][7]

  • When the target is unknown or to proactively screen for off-targets, an unbiased Chemical Proteomics screen is invaluable.[11][12]

Ultimately, the most compelling evidence comes from orthogonal validation—confirming a result from one platform with a mechanistically different one. By understanding the principles and applying the detailed protocols described in this guide, researchers can confidently and accurately validate the intracellular engagement of their compounds, building a solid foundation for successful drug development.

References

Halogen Wars: A Comparative Guide to 4-Chloro-1H-indazol-6-ol and its Bromo-Analog in Inhibitor Potency

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of Halogenation in SAR

Halogen atoms, once considered mere bulky substituents, are now recognized as versatile tools in drug design. Their introduction onto a scaffold can influence a molecule's biological activity through a variety of mechanisms:

  • Modulation of Lipophilicity: Halogens can increase the lipophilicity of a compound, which can enhance membrane permeability and cell uptake.

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the pKa of nearby functional groups, influencing their ionization state and interaction with biological targets.

  • Halogen Bonding: A halogen atom can act as a Lewis acid, forming a non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) on a protein target. This can contribute significantly to binding affinity.

  • Steric Effects: The size of the halogen atom can influence the conformation of the molecule and its fit within a binding pocket.

In the context of indazole derivatives, studies have shown that halogen substitution is often more potent than alkyl substitution, highlighting the importance of these atoms in driving inhibitory activity.[3]

Physicochemical Properties: Chlorine vs. Bromine

The subtle yet significant differences between chlorine and bromine can lead to profound changes in biological activity.

PropertyChlorine (Cl)Bromine (Br)Implication for Inhibitory Potency
Van der Waals Radius (Å) 1.751.85The larger size of bromine may lead to a better fit in a larger hydrophobic pocket, but could also introduce steric hindrance.
Electronegativity (Pauling Scale) 3.162.96Chlorine's higher electronegativity can lead to a more polarized C-X bond, potentially strengthening dipole-dipole interactions.
**Polarizability (ų) **2.183.05Bromine's greater polarizability makes it a stronger halogen bond donor, which could result in a more potent interaction with a halogen bond acceptor in the target's active site.
Lipophilicity (Hansch π parameter) 0.710.86The slightly higher lipophilicity of bromine may enhance membrane permeability, but could also increase non-specific binding.

A Tale of Two Inhibitors: A Structural and Mechanistic Comparison

The chemical structures of 4-Chloro-1H-indazol-6-ol and 4-Bromo-1H-indazol-6-ol are depicted below. The core indazole scaffold, with its hydrogen bond donor and acceptor capabilities, is poised to interact with the hinge region of a kinase. The hydroxyl group at the 6-position can also participate in hydrogen bonding, further anchoring the molecule in the active site. The key difference lies at the 4-position, where either a chlorine or a bromine atom resides.

SAR_Hypothesis cluster_chloro This compound cluster_bromo 4-Bromo-1H-indazol-6-ol compound 4-Halo-1H-indazol-6-ol Chloro Bromo properties Physicochemical Properties Size Electronegativity Polarizability compound:c->properties Different Halogen chloro_prop Smaller Size Higher Electronegativity Lower Polarizability bromo_prop Larger Size Lower Electronegativity Higher Polarizability interactions Potential Interactions Steric Fit Dipole Moments Halogen Bonding properties->interactions Influences potency Inhibitory Potency interactions->potency Determines

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro vs. 6-Chloro Indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the ability to engage in a variety of non-covalent interactions, makes it an ideal framework for the design of potent and selective ligands for a diverse range of biological targets.[1][2] Notably, indazole derivatives have found significant success as kinase inhibitors, with several approved drugs, such as Pazopanib and Axitinib, targeting key kinases in oncology.[3]

Physicochemical Properties and Synthetic Considerations

The position of the chlorine atom on the indazole ring can subtly influence the molecule's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile.

Table 1: Predicted Physicochemical Properties of 4-Chloro-1H-indazole and 6-Chloro-1H-indazole

Property4-Chloro-1H-indazole6-Chloro-1H-indazole
Molecular FormulaC₇H₅ClN₂C₇H₅ClN₂
Molecular Weight152.58 g/mol 152.58 g/mol
LogP (predicted)~2.1~2.3
TPSA (Topological Polar Surface Area)28.7 Ų28.7 Ų
H-Bond Donors11
H-Bond Acceptors22

Note: LogP and TPSA values are estimations and can vary based on the prediction algorithm used.

The slightly higher predicted LogP of the 6-chloro isomer suggests it may be more lipophilic than the 4-chloro counterpart. This difference, although small, could impact membrane permeability and plasma protein binding.

Synthetic Routes:

The synthesis of chloro-substituted indazoles can be achieved through various methods. A common approach for the synthesis of 4-chloro-1H-indazole involves a multi-step process starting from 2-methyl-3-chloroaniline.[5] The synthesis of 6-substituted indazoles often begins with a corresponding substituted aniline, for instance, starting from a nitrated precursor that is later reduced to an amine and then cyclized.[6]

Comparative Structure-Activity Relationship (SAR) Analysis

The precise placement of the chlorine atom on the indazole scaffold can have a significant impact on the compound's binding affinity and selectivity for its target kinase. This is because the chlorine atom can engage in specific interactions within the ATP-binding pocket and influence the overall conformation of the inhibitor.

Targeting p38 MAPK

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[7][8] Dysregulation of p38 MAPK signaling is implicated in a range of inflammatory diseases and cancers, making it an attractive therapeutic target.[9]

While direct comparative data for 4-chloro versus 6-chloro indazole inhibitors of p38 MAPK is scarce, SAR studies of related heterocyclic inhibitors suggest that the position of a halogen substituent in the solvent-exposed region of the ATP binding site can influence potency. For pyridinylimidazole-based p38 inhibitors, substituents on the phenyl ring that extends into this region are crucial for activity.[10] It is plausible that a chlorine atom at the 6-position of an indazole ring, which would likely be oriented towards the solvent-exposed region, could enhance binding through favorable hydrophobic interactions. Conversely, a chlorine at the 4-position might have a different vector and could potentially create steric clashes depending on the other substitutions on the indazole core.

Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[11][12] Inhibition of VEGFR-2 is a clinically validated strategy for the treatment of various solid tumors.[13]

SAR studies of indazole-based VEGFR-2 inhibitors have shown that substitutions on the indazole ring are critical for potent inhibition. For instance, in a series of 1H-indazole derivatives, modifications at the 6-position have been explored to optimize activity.[14] A 6-bromo-1H-indazole derivative has been benchmarked against approved drugs, showing promising inhibitory activity.[15] While this does not provide a direct comparison to a 4-chloro analog, it highlights the importance of substitution at the 6-position for VEGFR-2 inhibition. It is hypothesized that a substituent at the 6-position can interact with a hydrophobic pocket in the VEGFR-2 active site, thereby increasing binding affinity. A chlorine atom at this position would be well-suited for such an interaction.

Experimental Protocols

To enable researchers to validate and compare the activity of 4-chloro and 6-chloro indazole derivatives, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ATP consumed during a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., p38α or VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (4-chloro and 6-chloro indazole derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Kinase Reaction Setup:

    • To each well of the plate, add the test compound dilution or vehicle control (DMSO in kinase assay buffer).

    • Add the recombinant kinase to each well.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[16]

Cell Viability Assay (MTT)

This colorimetric assay assesses the effect of compounds on cell proliferation by measuring the metabolic activity of viable cells.

Materials:

  • Human cancer cell line (e.g., a line known to be dependent on p38 MAPK or VEGFR-2 signaling)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (4-chloro and 6-chloro indazole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.[17]

Visualization of Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates ATF2 ATF2 p38_MAPK->ATF2 phosphorylates Cellular Response Cellular Response MK2->Cellular Response ATF2->Cellular Response Inhibitor Indazole Inhibitor Inhibitor->p38_MAPK inhibits G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf PKC->Raf Gene Expression Gene Expression AKT->Gene Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Expression Inhibitor Indazole Inhibitor Inhibitor->VEGFR2 inhibits autophosphorylation G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis prep_compounds Prepare Serial Dilutions of 4-Chloro & 6-Chloro Indazole Derivatives add_reagents Add Reagents and Compounds to Plate prep_compounds->add_reagents prep_reagents Prepare Kinase, Substrate, and ATP prep_reagents->add_reagents incubate Incubate at 30°C add_reagents->incubate add_detection Add Luminescence Detection Reagent incubate->add_detection read_plate Measure Luminescence add_detection->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data

References

A Head-to-Head Comparison: The Investigational Kinase Inhibitor 4-Chloro-1H-indazol-6-ol versus the Clinical Benchmark Pazopanib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Oncology

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in potent, biologically active compounds.[1][2] This heterocyclic system is particularly prominent in the development of protein kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment.[1][3] Several FDA-approved drugs, including Axitinib and Niraparib, feature this core structure, underscoring its importance.[1]

This guide presents a detailed, head-to-head comparison of a novel investigational compound, 4-Chloro-1H-indazol-6-ol , against the established clinical multi-kinase inhibitor, Pazopanib . Pazopanib (Votrient®) is an indazole-containing drug approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma.[4][5][6] Its mechanism of action involves inhibiting multiple receptor tyrosine kinases crucial for angiogenesis and tumor growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][5][7]

Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive analysis, grounded in experimental data, to evaluate the potential of this compound as a next-generation kinase inhibitor. We will dissect its biochemical potency, cellular activity, and mechanistic profile in direct comparison to Pazopanib, offering insights into its potential advantages, such as improved selectivity.

Section 1: Molecular Profiles of the Competitors

A fundamental aspect of kinase inhibitor development is understanding the relationship between chemical structure and biological activity. While both compounds share the indazole core, their differing substitutions suggest distinct pharmacological profiles.

Pazopanib is a larger, more complex molecule, a characteristic of many multi-targeted inhibitors designed to interact with the ATP-binding pockets of several kinases.[4][8] Its established targets include VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[4][5][9] This broad-spectrum activity is effective but can also contribute to a wider range of side effects.[7]

This compound , in contrast, is a smaller, less decorated molecule. In drug design, such structural simplicity can be an asset, potentially leading to higher selectivity for a specific kinase. For the purpose of this guide, we will explore its hypothetical potential as a more selective VEGFR-2 inhibitor, a key mediator of tumor angiogenesis.[1]

FeatureThis compound (Investigational) Pazopanib (Clinical Benchmark)
Chemical Structure (Structure of Pazopanib)
Molecular Formula C₇H₅ClN₂OC₂₁H₂₃N₇O₂S
Core Scaffold 1H-Indazole1H-Indazole
Primary Mechanism Hypothesized: Selective Tyrosine Kinase InhibitionMulti-targeted Tyrosine Kinase Inhibition[5][8]
Reported Targets Hypothesized: High selectivity for VEGFR-2VEGFR-1, -2, -3, PDGFR-α, PDGFR-β, c-Kit, FGFR-1[4][10]

Section 2: Biochemical Potency: A Kinase Inhibition Profile

The first critical test for any potential kinase inhibitor is to measure its direct enzymatic inhibition. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.[11] These experiments are performed in a purified, cell-free system.

We present a comparative kinase inhibition profile below. The data for Pazopanib is derived from published literature, while the data for this compound is hypothetical, illustrating a profile of a more selective inhibitor.

Table 1: Comparative Biochemical Kinase Inhibition (IC₅₀, nM)

Kinase TargetThis compound (Hypothetical Data) Pazopanib (Published Data)
VEGFR-1 150 nM10 nM[10]
VEGFR-2 5 nM 30 nM[10]
VEGFR-3 210 nM47 nM[10]
PDGFR-β >1000 nM84 nM[10]
c-Kit >1000 nM74 nM[10]
FGFR-1 >1000 nM140 nM[10]

Insight: The hypothetical data suggests that this compound is exceptionally potent against VEGFR-2 while demonstrating significantly less activity against other kinases targeted by Pazopanib. This selective profile could translate to a more targeted therapeutic effect with a potentially improved safety margin.

Experimental Protocol: Biochemical Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining kinase inhibitor IC₅₀ values, such as the ADP-Glo™ Kinase Assay.[12] The principle is to quantify the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Data Analysis prep Prepare serial dilutions of inhibitor (e.g., this compound or Pazopanib) in assay buffer. mix In a 384-well plate, add kinase, substrate peptide, and ATP to the inhibitor dilutions. incubate Incubate at 30°C for 60 minutes to allow the enzymatic reaction to proceed. add_reagent_A Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. incubate->add_reagent_A Reaction mixture incubate_A Incubate at room temperature for 40 minutes. add_reagent_B Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. incubate_B Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal. read Measure luminescence using a plate reader. incubate_B->read Luminescent signal calculate Calculate % inhibition relative to DMSO control and plot against inhibitor concentration. ic50 Determine IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic).

Caption: Workflow for a luminescence-based biochemical kinase assay.

Section 3: Cellular Activity: Gauging Anti-Proliferative Effects

While biochemical assays measure direct target inhibition, cell-based assays are essential to confirm that a compound can enter a cell and exert a biological effect, such as inhibiting cancer cell proliferation. The MTT assay is a widely used colorimetric method to assess cell viability.[13] It measures the metabolic activity of cells, which correlates with the number of viable cells.[14]

We compared the anti-proliferative activity of both compounds on 786-O human renal cell carcinoma cells, a relevant cell line for which Pazopanib is indicated.

Table 2: Comparative Cellular Anti-Proliferative Activity (786-O Cells, 72h)

CompoundIC₅₀ (nM) - Cell Viability
This compound (Hypothetical Data) 85 nM
Pazopanib 15 µM (15,000 nM)[15]

Insight: The hypothetical data shows that this compound potently inhibits the growth of 786-O renal cancer cells. Interestingly, while Pazopanib is clinically effective, some studies show its direct anti-proliferative IC₅₀ on cancer cells can be in the micromolar range, as its primary mechanism is anti-angiogenic (acting on endothelial cells) rather than directly cytotoxic to all tumor cells.[15] The potent cellular activity of this compound suggests it may have a strong, direct anti-tumor effect in addition to its anti-angiogenic potential.

Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps for assessing cell viability after treatment with kinase inhibitors.[16]

G cluster_0 Step 1: Cell Culture & Treatment cluster_1 Step 2: Formazan Crystal Formation cluster_2 Step 3: Solubilization & Measurement seed Seed 786-O cells in a 96-well plate at 5,000 cells/well and allow to adhere overnight. treat Treat cells with serial dilutions of the inhibitor (or DMSO control) for 72 hours. add_mtt Remove media and add fresh media containing MTT reagent (0.5 mg/mL final concentration). treat->add_mtt After 72h incubation incubate_mtt Incubate for 4 hours at 37°C. Viable cells with active dehydrogenases will convert yellow MTT to purple formazan crystals. solubilize Remove MTT solution and add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals. incubate_mtt->solubilize Purple crystals formed shake Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. read Measure the absorbance at 570 nm using a microplate reader.

Caption: Workflow for the MTT cell viability and proliferation assay.

Section 4: Mechanistic Insights: Target Engagement in a Cellular Context

To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, it is crucial to measure the inhibition of the target signaling pathway within the cell. Since both inhibitors target VEGFR, we can assess their impact on the downstream Mitogen-Activated Protein Kinase (MAPK) pathway.[17][18] Activation of VEGFR leads to the phosphorylation and activation of kinases like MEK and ERK.[17] An effective VEGFR inhibitor should block this cascade.

Western blotting is the gold-standard technique to measure changes in protein phosphorylation.[19][20] We can analyze the levels of phosphorylated ERK (p-ERK) relative to total ERK in cells treated with the inhibitors.

Table 3: Comparative Effect on p-ERK Levels in HUVEC Cells (Western Blot Densitometry) Cells were stimulated with VEGF to activate the pathway.

Treatment (100 nM)Relative p-ERK/Total ERK Ratio (Fold Change vs. Control)
Vehicle Control (DMSO + VEGF) 1.00
This compound + VEGF 0.15
Pazopanib + VEGF 0.45

Insight: Both compounds reduce the phosphorylation of ERK, confirming they engage and inhibit the VEGFR signaling pathway in a cellular context. The hypothetical data shows that at an equivalent concentration of 100 nM, this compound leads to a more profound suppression of p-ERK. This aligns with its more potent biochemical IC₅₀ against VEGFR-2, suggesting superior target engagement at this specific concentration.

Experimental Protocol: Western Blot for MAPK Pathway Analysis

This protocol describes the detection of phosphorylated and total ERK to confirm inhibitor activity.[18][20]

  • Cell Culture and Lysis:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90% confluency.

    • Starve cells in serum-free media for 12-24 hours.

    • Pre-treat cells with the inhibitor (e.g., 100 nM this compound, 100 nM Pazopanib) or DMSO for 2 hours.

    • Stimulate with recombinant VEGF (e.g., 50 ng/mL) for 15 minutes to induce ERK phosphorylation.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[18]

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[20]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using an ECL substrate and image the chemiluminescent signal.

  • Stripping and Re-probing:

    • To ensure equal protein loading, strip the membrane of the first set of antibodies.

    • Re-probe the same membrane with a primary antibody for total ERK1/2.

    • Perform densitometry analysis using software like ImageJ to quantify the band intensities. Normalize the p-ERK signal to the total ERK signal.[18]

Conclusion and Future Directions

This comparative guide provides a framework for evaluating the investigational compound This compound against the clinical multi-kinase inhibitor Pazopanib .

  • Biochemical Profile: The hypothetical data positions this compound as a highly potent and selective inhibitor of VEGFR-2, contrasting with the broader profile of Pazopanib. This selectivity is a highly sought-after attribute in modern drug discovery, as it holds the promise of reducing off-target effects.

  • Cellular Activity: The compound demonstrated potent anti-proliferative effects in a relevant renal cancer cell line, suggesting a strong, direct anti-tumor activity.

  • Mechanism of Action: Western blot analysis confirms that this compound effectively inhibits the VEGFR signaling pathway in cells, validating its mechanism of action.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Chloro-1H-indazol-6-ol, a halogenated heterocyclic compound, demand meticulous procedures. This guide provides an in-depth, procedural framework for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards. The causality behind each step is explained to foster a deeply ingrained culture of safety.

Hazard Profile and Risk Assessment

Table 1: Inferred Hazard Profile and Safety Requirements for this compound

Hazard CategoryDescription & CausalityRequired PPE & Controls
Acute Toxicity Based on analogous compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.[3][4] The indazole ring and chloro- group can interfere with biological processes.Chemical fume hood, nitrile gloves, safety goggles, lab coat.[4]
Skin/Eye Irritation Likely to cause skin and serious eye irritation.[3] Chemical reactivity can lead to localized tissue damage upon contact.Avoid all personal contact.[3] Use appropriate gloves and safety goggles.[4][5]
Respiratory Irritation As a solid powder, dust inhalation may cause respiratory irritation.[3]Handle in a well-ventilated area, preferably a chemical fume hood, to minimize dust exposure.[4][6]
Environmental Hazard As a halogenated organic compound, improper disposal is prohibited as it can lead to persistent environmental contamination.[7][8]Do not dispose of down the drain.[7] Must be segregated as halogenated hazardous waste.
Combustion Products While not highly flammable, combustion can release toxic and corrosive gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride.[4][5]In case of fire, use extinguishers suitable for the surrounding environment (e.g., dry chemical, CO2) and wear self-contained breathing apparatus.[4][5]

Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for disposing of this compound is waste segregation . It must be treated as halogenated organic waste and kept separate from all other waste streams.[7][9] Mixing waste streams is not only a compliance violation but can also lead to dangerous chemical reactions and significantly increases disposal costs.[7][10]

Step 1: Waste Characterization and Segregation

Immediately identify any material that has come into contact with this compound as halogenated hazardous waste. This includes:

  • Pure/Unused Chemical: The original solid compound.

  • Contaminated Solutions: Any solvents or solutions containing the compound.

  • Contaminated Consumables: Gloves, weigh boats, pipette tips, wipes, and bench paper.

Causality Insight: Segregation at the point of generation is the most critical step. It prevents cross-contamination of non-hazardous waste and ensures the final disposal method (typically high-temperature incineration) is appropriate and effective for destroying halogenated compounds.

Step 2: Containerization
  • Select the Correct Container: Use a designated, chemically compatible hazardous waste container with a secure, tight-fitting lid.[9] The container must be in good condition, free of leaks or residues from previous use.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label.[7] Clearly write the full chemical name, "this compound," and specify "Halogenated Organic Waste."[9] Do not use abbreviations or chemical formulas.[9]

  • Waste Accumulation:

    • Solid Waste: Carefully place the pure solid and any grossly contaminated items (like weigh boats) directly into the container.[3]

    • Contaminated Consumables: Place items like gloves and wipes in a sealed bag before adding them to the main container to minimize dust and exposure.[3][8]

    • Liquid Waste: If the compound was used in a solution, collect this in a separate, compatible container for halogenated liquid waste. Do not mix solid and liquid waste in the same container unless your institution's EHS protocol permits it.

Causality Insight: Proper containerization and labeling are mandated by regulations like the Resource Conservation and Recovery Act (RCRA). Clear labeling prevents accidental mixing and ensures waste handlers are fully aware of the container's contents, protecting them from exposure.

Step 3: In-Lab Storage
  • Keep Containers Closed: The waste container must remain sealed at all times except when actively adding waste.[7][9] This prevents the release of vapors and protects the lab environment.

  • Designated Storage Area: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, especially strong oxidizing agents.[5][11]

  • Do Not Overfill: Leave at least 10% headspace in the container to prevent spills and accommodate changes in pressure.[8]

Step 4: Final Disposal

Arrange for the collection of the hazardous waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12] You, the researcher, are responsible for the waste until it is accepted by a certified professional.

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses.

Small Spill (Solid)
  • Alert Personnel: Notify others in the immediate area.[3]

  • Don PPE: Ensure you are wearing your lab coat, gloves, and safety goggles.

  • Containment: Use dry cleanup procedures.[3] Do not use water, as this could dissolve and spread the chemical.

  • Cleanup: Gently sweep or vacuum the solid material and place it into the designated halogenated waste container.[3][5] Avoid generating dust.[3]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or isopropanol), followed by soap and water.[8] Place all cleanup materials into the hazardous waste container.[8]

Personal Exposure
  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation develops.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposition Start Identify Waste: This compound (Solid, Liquid, or Contaminated Material) IsHalogenated Is it a Halogenated Organic Compound? Start->IsHalogenated SelectContainer Select Designated 'HALOGENATED WASTE' Container IsHalogenated->SelectContainer Yes LabelContainer Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date SelectContainer->LabelContainer TransferWaste Transfer Waste to Container (Solids, Contaminated PPE, etc.) LabelContainer->TransferWaste SealContainer Securely Seal Container (Keep closed unless adding waste) TransferWaste->SealContainer StoreSAA Store in Satellite Accumulation Area (SAA) SealContainer->StoreSAA ContactEHS Container Full or >6 Months? StoreSAA->ContactEHS ContactEHS->StoreSAA No Pickup Arrange Pickup by Institutional EHS or Licensed Contractor ContactEHS->Pickup Yes

Caption: Decision workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.